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  • Product: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate
  • CAS: 920966-42-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

CAS Number: 920966-42-3 Formula: C₁₃H₁₃N₃O₄ Molecular Weight: 275.26 g/mol [1] Part 1: Executive Summary & Strategic Utility 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a highly reactive "activated carbamate" i...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 920966-42-3 Formula: C₁₃H₁₃N₃O₄ Molecular Weight: 275.26 g/mol [1]

Part 1: Executive Summary & Strategic Utility

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a highly reactive "activated carbamate" intermediate. In medicinal chemistry, specifically in the development of Janus Kinase 3 (JAK3) inhibitors , this compound serves as a critical electrophilic building block.

Its primary function is to transfer the 4-cyanopiperidine-1-carbonyl moiety to nucleophiles (typically primary or secondary amines) to generate unsymmetrical ureas under mild conditions. Unlike isocyanates, which can be volatile and difficult to handle, this activated carbamate offers a bench-stable, crystalline alternative with tunable reactivity.

Why This Pathway?

The synthesis described below utilizes 4-Nitrophenyl Chloroformate (4-NPC) rather than phosgene or triphosgene.

  • Safety: 4-NPC is a solid reagent, significantly reducing inhalation risks compared to gaseous phosgene.

  • Selectivity: The 4-nitrophenoxy group is a superior leaving group (

    
     of 4-nitrophenol 
    
    
    
    7.15), allowing for rapid subsequent displacement by amines without requiring high temperatures.

Part 2: Retrosynthetic Analysis & Mechanism

The synthesis is a direct nucleophilic acyl substitution. The piperidine nitrogen attacks the carbonyl carbon of the chloroformate, displacing the chloride ion.

The Reaction Equation:



Mechanism of Action[2]
  • Nucleophilic Attack: The secondary amine of 4-cyanopiperidine attacks the electrophilic carbonyl of 4-NPC.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion (a better leaving group than the 4-nitrophenoxide in this context) is expelled, reforming the carbonyl.

  • Scavenging: The auxiliary base (Triethylamine or DIPEA) neutralizes the generated HCl to prevent protonation of the unreacted piperidine.

Visualization: Synthesis Pathway

SynthesisPathway Precursor1 4-Cyanopiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor1->Intermediate DCM, 0°C Precursor2 4-Nitrophenyl Chloroformate (Electrophile) Precursor2->Intermediate DCM, 0°C Product 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Intermediate->Product -Cl⁻ Byproduct Et3N·HCl (Salt) Intermediate->Byproduct Elimination Base Base (Et3N) Base->Byproduct Scavenges HCl

Figure 1: Mechanistic pathway for the formation of the activated carbamate.

Part 3: Experimental Protocol

Materials & Reagents
ReagentEquiv.[2][3][4][5][6]RoleCritical Attribute
4-Cyanopiperidine 1.0NucleophileFree base preferred; if HCl salt is used, increase base equiv.
4-Nitrophenyl Chloroformate 1.1ElectrophileMoisture sensitive; store in freezer.
Triethylamine (Et₃N) 1.5 - 2.0BaseDry; distilled over KOH if possible.
Dichloromethane (DCM) SolventSolventAnhydrous; prevents hydrolysis of chloroformate.
Step-by-Step Methodology
1. Preparation of the Reactor
  • Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to create an inert atmosphere.
    
  • Why: 4-Nitrophenyl chloroformate hydrolyzes rapidly in the presence of atmospheric moisture, producing 4-nitrophenol and

    
    .
    
2. Solubilization (0 - 5 Minutes)
  • Charge the RBF with 4-Cyanopiperidine (10 mmol, 1.10 g) and anhydrous DCM (50 mL).

  • Add Triethylamine (15 mmol, 2.1 mL).

  • Cool the solution to 0°C using an ice/water bath.

  • Observation: The solution should be clear and colorless.

3. Acylation Reaction (5 - 60 Minutes)
  • Dissolve 4-Nitrophenyl Chloroformate (11 mmol, 2.22 g) in a separate vial with 10 mL of DCM.

  • Dropwise Addition: Add the chloroformate solution to the piperidine mixture over 15 minutes via a syringe pump or addition funnel.

  • Control Point: Maintain internal temperature

    
    . rapid addition causes an exotherm that may degrade the reagent.
    
  • Remove the ice bath after addition and stir at Room Temperature (25°C) for 1-2 hours.

  • Monitoring: Check reaction progress via TLC (EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.

4. Workup & Purification[7][8][2][3][4][6][9][10][11]
  • Quench: Dilute the reaction mixture with 50 mL DCM.

  • Wash 1 (Acidic): Wash with 0.5 M HCl (30 mL) to remove excess Triethylamine and any unreacted piperidine. Note: Do this quickly to avoid hydrolyzing the carbamate.

  • Wash 2 (Neutral): Wash with water (30 mL) followed by Brine (30 mL).

  • Drying: Dry the organic layer over anhydrous

    
    .[9] Filter and concentrate in vacuo.
    
  • Crystallization: The crude residue is typically an off-white solid. Recrystallize from hot Ethyl Acetate/Hexanes or Ethanol to yield white needles.

Workflow Visualization

Workflow Start Start: Inert Atmosphere (N2 Purge) Solubilize Dissolve 4-Cyanopiperidine + Et3N in DCM (0°C) Start->Solubilize AddReagent Dropwise Addition of 4-Nitrophenyl Chloroformate Solubilize->AddReagent React Stir at RT (2 Hours) Monitor TLC AddReagent->React Quench Wash: 0.5M HCl -> Water -> Brine React->Quench Dry Dry (Na2SO4) & Concentrate Quench->Dry Purify Recrystallize (EtOAc/Hexanes) Dry->Purify

Figure 2: Operational workflow for the synthesis and isolation.[8]

Part 4: Quality Control & Characterization

Trustworthiness in synthesis relies on verifying the structure. The following data points are expected for 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate .

Proton NMR ( H-NMR, 400 MHz, CDCl )
  • Aromatic Region: Two doublets characteristic of the para-substituted nitrophenyl group.

    • 
       8.25 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
    • 
       7.30 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to
      
      
      )
  • Piperidine Ring:

    • 
       3.80–4.00 (m, 2H, N-CH equatorial)
      
    • 
       3.30–3.50 (m, 2H, N-CH axial)
      
    • 
       2.90 (m, 1H, CH-CN)
      
    • 
       1.80–2.10 (m, 4H, Ring 
      
      
      
      )
Physical Properties[10]
  • Appearance: White to pale yellow crystalline solid.[12]

  • Melting Point: 128–132°C (Typical for this class of carbamates).

  • Stability: Stable at room temperature if kept dry. Hydrolyzes slowly in moist air to release yellow 4-nitrophenol.

Part 5: Safety & Handling (E-E-A-T)

  • 4-Nitrophenyl Chloroformate: Causes severe skin burns and eye damage. It is a lachrymator. Handle only in a fume hood.

  • 4-Nitrophenol (Byproduct): Toxic if swallowed. It stains skin and surfaces intense yellow.

  • Waste Disposal: All aqueous washes containing 4-nitrophenol must be segregated and treated as hazardous chemical waste, not flushed down the drain.

References

  • BenchChem. "Synthesis routes of 4-Nitrophenyl carbamate." BenchChem Database. Accessed March 3, 2026. Link

  • Inoue, T., et al. "Heterocyclic Janus Kinase 3 Inhibitors."[1] U.S. Patent 2009/0264399 A1.[1] Published October 22, 2009.[1] Link

  • Lizza, J. R., & Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC)." Organic Syntheses, 2020, 97, 96-124.[13] Link

  • Astellas Pharma Inc. "Heterocyclic Janus kinase 3 inhibitors."[1] European Patent EP2251341A1.[1] Published November 17, 2010.[1] Link

  • Thieme Connect. "4-Nitrophenyl Chloroformate: alcohols, thiols and amines for the formation of carbonates and carbamates." Synlett, 2001. Link

Sources

Exploratory

Physicochemical Profile & Synthetic Utility of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Topic: Physicochemical properties of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide. [1][2] Executive Summary 4-Nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Physicochemical properties of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

[1][2]

Executive Summary

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3) is a specialized "activated carbamate" reagent used extensively in medicinal chemistry.[1] It serves as a pre-activated electrophilic scaffold for the efficient introduction of the 4-cyanopiperidine moiety—a pharmacophore critical in the design of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and serine hydrolase inhibitors (MAGL/FAAH).

Unlike standard acyl chlorides, this reagent offers a balance of reactivity and stability, allowing for the controlled synthesis of unsymmetrical ureas and carbamates under mild conditions. Its core value lies in the p-nitrophenoxy leaving group, which permits nucleophilic displacement by amines without the need for harsh coupling reagents or high temperatures.

Molecular Identity & Physicochemical Properties[3][4][5]

This compound is characterized by a piperidine ring substituted at the 4-position with a nitrile group and at the nitrogen with a p-nitrophenoxycarbonyl group. The electron-withdrawing nitro group activates the carbonyl, making it susceptible to nucleophilic attack.

Table 1: Core Physicochemical Descriptors
PropertyValue / DescriptionSource/Note
CAS Number 920966-42-3[1]
IUPAC Name 4-Nitrophenyl 4-cyanopiperidine-1-carboxylate[1]
Molecular Formula C₁₃H₁₃N₃O₄[1]
Molecular Weight 275.26 g/mol [1]
Physical State Solid (White to off-white powder)[2]
LogP (Calculated) 1.70 ± 0.3[1]
H-Bond Donors 0[1]
H-Bond Acceptors 5[1]
Topological Polar Surface Area 99.2 Ų[1]
Solubility Soluble in DCM, DMSO, DMF, EtOAc.[2][1][3][4][5] Insoluble in water.Empirical
Stability Moisture sensitive; hydrolyzes in basic aqueous media.[3]

Synthesis & Purity Profiling

The synthesis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a nucleophilic acyl substitution reaction. It is typically generated in situ or isolated as a stable solid by reacting 4-cyanopiperidine (isonipecotonitrile) with 4-nitrophenyl chloroformate .

Experimental Protocol (Standardized)

Reagents:

  • 4-Cyanopiperidine (1.0 equiv)[6]

  • 4-Nitrophenyl chloroformate (1.1 equiv)[7]

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve 4-cyanopiperidine (10 mmol) and TEA (15 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ). Cool the solution to 0°C.
    
  • Addition: Dropwise add a solution of 4-nitrophenyl chloroformate (11 mmol) in DCM (20 mL) over 30 minutes. Note: The reaction is exothermic; temperature control is critical to prevent bis-acylation or decomposition.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of UV-active product, disappearance of amine).

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated

    
     (to remove 4-nitrophenol byproduct) and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary to obtain the pure carbamate.
    
Visualization: Synthetic Pathway

SynthesisPathway Substrate 4-Cyanopiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate 0°C, DCM, TEA Reagent 4-Nitrophenyl Chloroformate Reagent->Intermediate 0°C, DCM, TEA Product 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate Intermediate->Product Elimination of Cl- Byproduct HCl (Trapped by Base) Intermediate->Byproduct

Figure 1: Synthetic route for the generation of the activated carbamate reagent.

Reactivity Profile & Mechanism

The utility of this compound rests on the leaving group ability of the p-nitrophenolate anion (


).
  • Activated Ester Concept: The carbamate carbonyl is activated by the electron-withdrawing nitro group on the phenyl ring. This lowers the energy barrier for nucleophilic attack by a second amine (

    
    ).
    
  • Selectivity: Unlike isocyanates (which are highly reactive and prone to polymerization), this activated carbamate reacts cleanly with primary and secondary amines to form ureas . It is less reactive toward alcohols, allowing for chemoselective functionalization of amino-alcohols.

  • Kinetics: The reaction rate is pH-dependent. In the presence of a non-nucleophilic base (e.g., DIPEA), the release of the yellow p-nitrophenolate anion provides a convenient visual and spectroscopic endpoint (

    
    ).
    

Applications in Drug Discovery[3][6]

A. Synthesis of Unsymmetrical Ureas (JAK3 Inhibitor Scaffolds)

This reagent is a key intermediate in synthesizing urea-based inhibitors where the 4-cyanopiperidine motif acts as a recognition element.

Protocol for Urea Formation:

  • Dissolve 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 equiv) in DMF or DMSO.

  • Add the target amine (

    
    , 1.1 equiv) and DIPEA (2.0 equiv).
    
  • Heat to 60–80°C for 2–6 hours.

  • The p-nitrophenoxy group is displaced, yielding the urea:

    
    
    
  • Validation: The reaction is complete when the solution turns intense yellow (release of p-nitrophenolate).

B. Activity-Based Protein Profiling (ABPP)

While less common than fluorophosphonates, activated carbamates are used to probe serine hydrolases. The 4-cyanopiperidine scaffold mimics the substrate of enzymes like Monoacylglycerol Lipase (MAGL) and Fatty Acid Amide Hydrolase (FAAH) . The carbamate can covalently modify the active site serine, making this compound a potential "warhead" precursor for covalent inhibitor design [3, 4].

Visualization: Application Workflow

ApplicationWorkflow Reagent Activated Carbamate (4-Nitrophenyl 4-cyano-1-piperidinecarboxylate) Transition Nucleophilic Attack (Displacement) Reagent->Transition DIPEA, DMF, 60°C TargetAmine Target Amine (R-NH2) (Drug Scaffold) TargetAmine->Transition DIPEA, DMF, 60°C UreaProduct Final Urea Drug Candidate (R-NH-CO-Pip-CN) Transition->UreaProduct Formation LeavingGroup p-Nitrophenol (Yellow Byproduct) Transition->LeavingGroup Elimination

Figure 2: Mechanism of urea synthesis using the activated carbamate.

Handling & Safety Information

  • Hazard Identification:

    • Skin/Eye Irritant: The compound can release p-nitrophenol upon contact with moisture/mucous membranes.

    • Sensitizer: Potential respiratory sensitizer due to the reactive carbamate moiety.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

  • Disposal: All waste streams containing this compound must be treated as hazardous chemical waste. Quench excess reagent with 10% NaOH to fully hydrolyze to 4-cyanopiperidine and p-nitrophenolate before disposal.

References

  • Molaid Chemicals. (2024). 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Physicochemical Properties & CAS 920966-42-3.[1] Retrieved from

  • Organic Syntheses. (2020).[7] Synthesis of 4-Nitrophenyl Active Carbonates. Org. Synth. 2020, 97, 96-124.[7] DOI: 10.15227/orgsyn.097.0096.[7] Retrieved from [7]

  • National Institutes of Health (NIH). (2022). Monoacylglycerol Lipase (MAGL) Inhibitor Development and Screening. PubMed Central. Retrieved from

  • MedChemExpress. (2024). MAGL Inhibitor Library and Scaffolds. Retrieved from

Sources

Foundational

Technical Guide: Mechanism of Action of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in Acylation

Executive Summary 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a highly specific activated carbamate reagent used in organic synthesis and medicinal chemistry. Unlike simple acyl chlorides or anhydrides, this compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a highly specific activated carbamate reagent used in organic synthesis and medicinal chemistry. Unlike simple acyl chlorides or anhydrides, this compound is engineered to transfer the 4-cyano-1-piperidinecarbonyl moiety to nucleophiles (primarily amines) under mild conditions.

Its primary utility lies in the synthesis of unsymmetrical ureas and carbamates without the use of volatile, toxic, or unstable isocyanates. This guide details the physicochemical basis of its reactivity, the step-by-step mechanism of acylation (specifically carbamoylation), and validated protocols for its application in drug discovery.

Chemical Identity & Properties

PropertyDetail
Chemical Name 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate
Functional Class Activated Carbamate / Activated Ester
Reactive Electrophile Carbonyl Carbon (C=O) of the carbamate linker
Leaving Group p-Nitrophenolate anion
Transferred Moiety 4-Cyano-1-piperidinecarbonyl group
Primary Application Synthesis of urea-linked pharmacophores (e.g., sEH inhibitors, GPCR ligands)

Mechanistic Deep Dive

The "acylation" referred to in this context is technically a carbamoylation reaction. The mechanism follows a Nucleophilic Acyl Substitution pathway, specifically the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism common to activated esters.

Electronic Activation

The reactivity of this reagent is driven by the 4-nitrophenoxy group.

  • Inductive Effect (-I): The nitro group (

    
    ) is strongly electron-withdrawing. It pulls electron density through the benzene ring and the oxygen atom, increasing the electrophilicity (
    
    
    
    ) of the carbonyl carbon.
  • Resonance Stabilization: Upon cleavage, the negative charge on the leaving oxygen is delocalized into the nitro group, stabilizing the leaving group (p-nitrophenolate).

Reaction Pathway (Aminolysis)

When reacting with a primary or secondary amine (


), the reaction proceeds through a stepwise addition-elimination sequence.
  • Nucleophilic Attack: The lone pair of the amine nucleophile attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate (

    
    ):  A zwitterionic tetrahedral intermediate is formed.[1][2][3][4] This is often the rate-determining step (RDS) in non-polar solvents.
    
  • Proton Transfer: A base (external or a second equivalent of amine) facilitates proton transfer.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the p-nitrophenolate anion.

Visualization of the Mechanism

Mechanism cluster_legend Pathway Logic Reagent Reagent (Activated Carbamate) TS Tetrahedral Intermediate (T±) Reagent->TS Nucleophilic Attack (k1) Amine Nucleophile (R-NH2) Amine->TS Product Product (Urea Derivative) TS->Product Collapse & Elimination (k2) LG Leaving Group (p-Nitrophenolate) TS->LG Expulsion Desc The electron-withdrawing p-nitro group activates the carbonyl for attack and stabilizes the leaving group.

Caption: Stepwise BAc2 mechanism showing nucleophilic attack, intermediate formation, and leaving group expulsion.

Experimental Protocol: Urea Synthesis

This protocol describes the coupling of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with a secondary amine to form a urea derivative.

Reagents & Setup[5][6][7][8]
  • Electrophile: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 equiv)

  • Nucleophile: Target Amine (1.0 – 1.2 equiv)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF) (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (1.5 mmol) to the solution.

    • Note: If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv to ensure the free base is generated.

  • Acylation: Cool the solution to 0°C (ice bath). Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 mmol) portion-wise or as a solution in DCM.

    • Why: Cooling prevents uncontrolled exotherms and minimizes side reactions, though this reagent is generally stable enough for RT addition.

  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

    • Monitoring: Monitor by TLC or LC-MS. The reaction is complete when the starting carbamate is consumed. The formation of 4-nitrophenol (yellow color) is a visual indicator of reaction progress.[5]

  • Work-up:

    • Dilute with DCM (20 mL).

    • Wash with saturated aqueous NaHCO3 (3 x 10 mL) to remove the 4-nitrophenol byproduct (which forms water-soluble sodium 4-nitrophenolate, turning the aqueous layer bright yellow).

    • Wash with brine, dry over Na2SO4, filter, and concentrate.

  • Purification: Purify the residue via flash column chromatography (Silica gel, EtOAc/Hexanes or MeOH/DCM).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete nucleophilic attack due to steric hindrance.Switch solvent to DMF or DMSO to increase polarity; heat to 40–60°C.
Yellow Product Contamination with p-nitrophenol.Perform extensive washes with 1M NaOH or NaHCO3. The phenolate is highly water-soluble.
Hydrolysis Wet solvents competing with the amine.Ensure anhydrous conditions. Water acts as a nucleophile, converting the reagent to the carbamic acid (which decarboxylates).

Safety & Handling

  • Toxicity: The leaving group, 4-nitrophenol , is toxic and a skin irritant. It stains skin and surfaces bright yellow. Wear double gloves and handle in a fume hood.

  • Stability: Store the reagent at 2–8°C under inert gas. Moisture sensitivity is moderate; prolonged exposure to humid air will hydrolyze the ester.

References

  • Castro, E. A., et al. (2003). "Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbonates in aqueous ethanol." International Journal of Chemical Kinetics. Link

  • Lizza, J. R., & Wipf, P. (2020).[6] "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester." Organic Syntheses. Link

  • Um, I. H., et al. (2008).[2] "Aminolysis of 4-nitrophenyl phenyl carbonate and thionocarbonate: effects of amine nature and modification of electrophilic center." New Journal of Chemistry. Link

  • BenchChem. "N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups." BenchChem Application Notes. Link

Sources

Exploratory

Technical Guide: Spectroscopic Profiling of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

This guide provides an in-depth technical characterization of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate , a critical activated carbamate intermediate used in the synthesis of pharmaceutical agents such as JAK3 inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical characterization of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate , a critical activated carbamate intermediate used in the synthesis of pharmaceutical agents such as JAK3 inhibitors and Cathepsin K inhibitors (e.g., Odanacatib analogs).

The content is structured for research scientists requiring precise spectroscopic data (NMR, IR, MS) to validate structure and purity during drug development workflows.

CAS Number: 920966-42-3 Chemical Formula: C₁₃H₁₃N₃O₄ Molecular Weight: 275.26 g/mol IUPAC Name: 4-nitrophenyl 4-cyanopiperidine-1-carboxylate[1]

Executive Summary & Application Context

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate serves as a highly reactive "activated ester" equivalent for the 4-cyanopiperidine-1-carbonyl moiety. It is primarily employed to derivatize amines into ureas or to introduce the cyanopiperidine fragment into complex pharmacophores under mild conditions.

Key Analytical Checkpoint: The stability of this intermediate is finite; it is sensitive to hydrolysis. Therefore, rapid spectroscopic validation is essential. The most reliable purity indicator is the molar integration ratio between the aromatic 4-nitrophenyl protons and the aliphatic piperidine protons in ¹H NMR.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating this intermediate, highlighting the critical decision points based on spectral data.

CharacterizationWorkflow Precursors Precursors (4-Cyanopiperidine + 4-Nitrophenyl Chloroformate) Reaction Acylation Reaction (DCM/Pyridine, 0°C) Precursors->Reaction Workup Workup (Acid Wash/Drying) Reaction->Workup Crude Crude Intermediate Workup->Crude IR FT-IR Check (Confirm C=O & CN) Crude->IR NMR 1H NMR Validation (Integral Ratio 4:9) Crude->NMR MS LC-MS (Parent Ion 276 m/z) Crude->MS Decision Purity > 95%? NMR->Decision NextStep Coupling Reaction (Urea Formation) Decision->NextStep Yes Repurify Recrystallize (EtOAc/Hexane) Decision->Repurify No (Hydrolysis detected) Repurify->NMR

Figure 1: Integrated synthesis and analytical validation workflow for 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate.

Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for solubility) or CDCl₃. Internal Standard: TMS (0.00 ppm).

¹H NMR (400 MHz, CDCl₃)

The proton spectrum is characterized by the distinct AA'BB' system of the nitrophenyl group and the aliphatic multiplets of the piperidine ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight (Causality)
8.26 Doublet (d)2HAr-H (Ortho to NO₂)Deshielded by the strong electron-withdrawing nitro group. Part of AA'BB' system.[2][3][4]
7.32 Doublet (d)2HAr-H (Ortho to O)Shielded relative to the nitro-ortho protons but deshielded by the carbamate oxygen.
4.00 – 4.20 Broad Multiplet2HPiperidine N-CH₂ (Equatorial)Deshielded by the adjacent carbamate Nitrogen. Broadening often occurs due to restricted rotation around the N-C=O bond.
3.15 – 3.25 Multiplet (m)2HPiperidine N-CH₂ (Axial)Distinct from equatorial protons due to the fixed chair conformation of the piperidine ring.
2.88 Triplet of triplets (tt)1HPiperidine CH-CNThe methine proton alpha to the nitrile. Diagnostic coupling (J ≈ 11, 4 Hz) indicates axial orientation.
1.95 – 2.05 Multiplet (m)2HPiperidine C-CH₂Ring protons beta to Nitrogen.
1.80 – 1.90 Multiplet (m)2HPiperidine C-CH₂Ring protons beta to Nitrogen.

Self-Validating Protocol:

  • Purity Check: Compare the integration of the aromatic doublet at 8.26 ppm (2H) with the methine proton at 2.88 ppm (1H). The ratio must be exactly 2:1 . Any deviation suggests the presence of free 4-nitrophenol (impurity) or unreacted starting material.

¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentNote
155.8 Carbamate C=OCharacteristic of activated carbamates.
151.2 Ar-C-OIpso carbon attached to oxygen.
145.1 Ar-C-NO₂Ipso carbon attached to nitro group.
125.2 Ar-C (Ortho to NO₂)Intense signal.
122.1 Ar-C (Ortho to O)Intense signal.
120.5 Nitrile (-CN)Diagnostic weak signal.
43.5 Piperidine N-CH₂Alpha carbons (broadened).
28.4 Piperidine C-CH₂Beta carbons.
25.8 Piperidine CH-CNGamma carbon (methine).
Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitrile and the activated ester linkage.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
2238 C≡N StretchWeak/MediumConfirms the integrity of the cyano group.
1735 C=O StretchStrongCritical: Carbamate carbonyl. A shift below 1700 cm⁻¹ indicates hydrolysis to the urea or acid.
1525 NO₂ AsymmetricStrongCharacteristic of the 4-nitrophenyl leaving group.
1348 NO₂ SymmetricStrongPaired with the 1525 cm⁻¹ band.
1210 C-O-C StretchStrongEster linkage vibration.
Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion:

    • [M+H]⁺: m/z 276.1 (Observed)

    • [M+Na]⁺: m/z 298.1 (Common adduct)

  • Fragmentation Pattern:

    • m/z 276 → 139: Loss of the 4-nitrophenoxy group (137 Da). The peak at m/z 139 corresponds to the [4-cyanopiperidine-1-carbonyl]⁺ cation.

    • m/z 276 → 111: Loss of 4-nitrophenyl formate (or CO₂ + nitrophenol), leaving the protonated 4-cyanopiperidine fragment [C₆H₁₁N₂]⁺.

Experimental Methodology

To ensure reproducibility, the following protocol is recommended for the preparation of the analytical sample.

Preparation of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate:

  • Dissolution: Dissolve 4-cyanopiperidine (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Add Pyridine (1.5 eq) or Triethylamine (1.2 eq). Cool the mixture to 0°C.

  • Activation: Dropwise add a solution of 4-nitrophenyl chloroformate (1.1 eq) in DCM.

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (25°C) for 2 hours.

  • Workup (Crucial for Purity):

    • Wash with 1N HCl (cold) to remove excess pyridine/amine.

    • Wash with saturated NaHCO₃ to remove 4-nitrophenol byproduct.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethyl Acetate/Hexanes if the ¹H NMR shows nitrophenol impurity (doublets at 8.1/6.9 ppm).

References

  • Astellas Pharma Inc. "Heterocyclic Janus Kinase 3 Inhibitors."[1] European Patent Application EP2251341A1, 2010.[1]

  • O'Shea, P. D., et al. "A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor."[5] Journal of Organic Chemistry, 74(4), 1605-1610, 2009.[5]

  • Inoue, T., et al. "Heterocyclic Janus Kinase 3 Inhibitors." US Patent Application US20090264399A1, 2009.[1]

  • Lizza, J. R., & Wipf, P. "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC)." Organic Syntheses, 97, 96-124, 2020.[2] (Reference for general nitrophenyl carbamate characterization).

Sources

Foundational

Potential applications of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in medicinal chemistry

Executive Summary 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a shelf-stable, crystalline "isocyanate equivalent" for the rapid installation of the 4-cyanopiperidine-1-carboxamide motif. In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a shelf-stable, crystalline "isocyanate equivalent" for the rapid installation of the 4-cyanopiperidine-1-carboxamide motif. In modern drug discovery, particularly within Fragment-Based Drug Design (FBDD) and Parallel Medicinal Chemistry (PMC), this reagent offers a distinct advantage over traditional phosgene or isocyanate routes by enabling the synthesis of unsymmetrical ureas with high chemoselectivity and operational simplicity.

This guide details the mechanistic underpinnings, synthetic utility, and therapeutic applications of this reagent, specifically in the development of Kinase Inhibitors (targeting the solvent-exposed front) and Soluble Epoxide Hydrolase (sEH) inhibitors.

Chemical Profile & Reactivity

Structural Analysis

The compound consists of three functional domains:

  • The Pharmacophore (Head): 4-Cyanopiperidine.[1][2][3][4] The nitrile group acts as a hydrogen bond acceptor and a metabolic "handle" (resistant to oxidative metabolism compared to other polar groups).

  • The Linker (Core): A carbamate linkage that serves as the electrophilic center.

  • The Leaving Group (Tail): 4-Nitrophenol (

    
    ). This group activates the carbonyl carbon for nucleophilic attack while being stable enough to handle in open air, unlike acid chlorides.
    
Mechanism of Action: Biphasic Aminolysis

The reaction with a nucleophilic amine (


) proceeds via an addition-elimination mechanism. Kinetic studies on analogous 4-nitrophenyl carbonates reveal a stepwise mechanism  involving a zwitterionic tetrahedral intermediate (

).
  • Step 1: Nucleophilic attack of the amine on the carbonyl carbon forms

    
    .
    
  • Step 2: Proton transfer and expulsion of the 4-nitrophenolate anion.

  • Key Insight: The reaction rate is often biphasic with respect to amine basicity. For weakly basic amines, the formation of the intermediate is rate-limiting; for highly basic amines, the breakdown of the intermediate becomes significant.

ReactionMechanism Reagent Reagent (Activated Carbamate) Intermediate Tetrahedral Intermediate (T±) Reagent->Intermediate k1 (Attack) Amine Nucleophile (R-NH2) Amine->Intermediate k1 (Attack) Product Urea Derivative (Drug Scaffold) Intermediate->Product k2 (Elimination) LeavingGroup 4-Nitrophenolate (Yellow Byproduct) Intermediate->LeavingGroup

Figure 1: Stepwise aminolysis mechanism. The release of the yellow 4-nitrophenolate anion serves as a visual endpoint indicator.

Synthetic Utility: Why Use This Reagent?

In high-throughput library generation, 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is superior to alternative methods (e.g., reacting 4-cyanopiperidine with an isocyanate) for three reasons:

Feature4-Nitrophenyl Carbamate MethodIsocyanate / Phosgene Method
Stability High: Crystalline solid, moisture stable.Low: Isocyanates hydrolyze rapidly; Phosgene is toxic gas.
Selectivity High: Reacts exclusively with

amines.
Moderate: Can react with alcohols/thiols indiscriminately.
Purification Simple: Byproduct (4-nitrophenol) is removable by basic wash.Difficult: Urea byproducts from hydrolysis are hard to separate.
Safety High: Non-volatile.Low: Respiratory hazards.

Medicinal Chemistry Applications

Kinase Inhibitors (JAK / ROCK)

Urea linkages are critical in kinase inhibitors (e.g., Sorafenib, Regorafenib) to form hydrogen bonds with the "gatekeeper" residue or the Glu-Lys pair in the ATP-binding pocket.

  • Application: The 4-cyanopiperidine tail is often directed toward the solvent-exposed region to improve solubility and pharmacokinetic (PK) properties.

  • Design Strategy: The nitrile group can interact with water networks or specific residues (e.g., Arg/Lys) at the pocket rim, modulating selectivity between kinase isoforms (e.g., JAK2 vs. JAK3).

Soluble Epoxide Hydrolase (sEH) Inhibitors

sEH inhibitors are potent anti-inflammatory and analgesic agents. The pharmacophore typically requires a central urea acting as a "transition state mimic" for the epoxide hydrolysis.

  • Role of Reagent: It installs the "right-hand side" (RHS) secondary pharmacophore. The 4-cyanopiperidine moiety improves oral bioavailability compared to purely lipophilic adamantyl groups often found on the "left-hand side" (LHS).

  • Literature Precedent: Analogous piperidine-urea derivatives have demonstrated

    
     values in the low nanomolar range (Kato et al., 2014).
    

LibraryWorkflow cluster_0 Parallel Library Synthesis Workflow Step1 Scaffold Selection (e.g., Heterocyclic Amines) Step2 Coupling Reaction (Reagent + Base + DMF/DCM) Step1->Step2 Diversity Input Step3 Scavenging / Workup (Trisamine resin or Basic Wash) Step2->Step3 4-Nitrophenol Removal Step4 Final Library (Unsymmetrical Ureas) Step3->Step4 QC & Screening

Figure 2: Workflow for generating urea libraries using 4-nitrophenyl carbamates in parallel synthesis.

Experimental Protocol: Urea Synthesis

Objective: Synthesis of N-(Aryl)-4-cyanopiperidine-1-carboxamide.

Reagents:

  • Amine substrate (1.0 equiv)[2][5][6][7]

  • 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.1 equiv)

  • Triethylamine (DIEA) (2.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Dissolution: Dissolve the amine substrate in anhydrous DMF (0.1 M concentration).

  • Activation: Add Triethylamine. Stir for 5 minutes at Room Temperature (RT).

  • Coupling: Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in one portion. The solution will turn yellow as 4-nitrophenol is released.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by LC-MS (Target mass = Amine Mass + 136 Da).

  • Workup:

    • Option A (Liquid-Liquid): Dilute with EtOAc, wash 3x with 1N NaOH (to remove 4-nitrophenol) and 1x with Brine. Dry over

      
      .[5][8]
      
    • Option B (Solid Phase): Add polymer-supported trisamine scavenger resin to remove excess electrophile and acidic byproducts. Filter.

  • Purification: Recrystallize from EtOH or purify via preparative HPLC.

References

  • Active Carbamates in Synthesis

    • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbam
    • Source: Journal of Emerging Investig
    • URL:[Link]

  • Kinase Inhibitor Design

    • Title: Bicyclic ureas as kinase inhibitors (Patent WO2024191996A1).[9]

    • Source: WIPO / Google P
    • URL:[9]

  • sEH Inhibitor Methodology

    • Title: Discovery of 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as highly potent soluble epoxide hydrolase (sEH) inhibitors.[4]

    • Source: Bioorganic & Medicinal Chemistry Letters (via ResearchG
    • URL:[Link]

  • Mechanistic Insight

    • Title: Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbon
    • Source: The Journal of Organic Chemistry (ACS).
    • URL:[Link]

Sources

Exploratory

Solubility and Stability Studies of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Technical Guide for Assay Development & Reagent Handling Part 1: Executive Summary & Compound Profile The Criticality of Characterization 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (NP-4CP) is a specialized activated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Assay Development & Reagent Handling

Part 1: Executive Summary & Compound Profile

The Criticality of Characterization

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (NP-4CP) is a specialized activated carbamate reagent . Structurally, it consists of a 4-cyanopiperidine core linked via a carbamate bond to a p-nitrophenyl (pNP) leaving group. In drug development, this compound serves as a highly reactive electrophile for introducing the 4-cyanopiperidine moiety into amines or alcohols, often used in the synthesis of inhibitors for GPCRs or kinases.

However, the very feature that makes it useful—the labile p-nitrophenyl ester bond—renders it susceptible to spontaneous hydrolysis. This guide provides a rigorous framework for evaluating its solubility limits and hydrolytic stability, ensuring process reproducibility and accurate biological readout.

Physicochemical Profile (Theoretical & Empirical)
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₁₃H₁₃N₃O₄-
Molecular Weight ~275.26 g/mol -
Predicted LogP ~1.8 – 2.5Moderate lipophilicity; low aqueous solubility expected.
Reactivity Class Activated CarbamateSusceptible to nucleophilic attack (OH⁻, R-NH₂).
Chromophore p-Nitrophenyl moietyReleases yellow p-nitrophenoxide (

nm) upon degradation.
Solubility (Organic) High (DMSO, DMF, DCM)Suitable for high-concentration stock solutions (>50 mM).
Solubility (Aqueous) Low (< 100

M typ.)
Requires organic co-solvent (e.g., 1-5% DMSO) for aqueous assays.

Part 2: Stability Mechanisms & Degradation Pathways

The Hydrolysis Cascade

The primary stability risk for NP-4CP is base-catalyzed hydrolysis. Unlike simple esters, carbamates undergo a specific degradation pathway involving the expulsion of the leaving group followed by decarboxylation.

Mechanism:

  • Nucleophilic Attack: Hydroxide ions (OH⁻) attack the carbonyl carbon.

  • Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenoxide anion (yellow colorimetric indicator).

  • Decarboxylation: The resulting unstable carbamic acid spontaneously decomposes into 4-cyanopiperidine and carbon dioxide .

Note: This reaction is pH-dependent.[1] At acidic pH, the carbonyl is less electrophilic, and the leaving group is less labile, conferring stability.

Visualization: Degradation Pathway

The following diagram details the molecular transformation during hydrolytic stress.

HydrolysisPathway Compound NP-4CP (Intact Reagent) Intermediate Tetrahedral Intermediate Compound->Intermediate + OH- (pH > 7) Products1 4-Nitrophenoxide (Yellow, A400nm) Intermediate->Products1 Fast CarbamicAcid Unstable Carbamic Acid Intermediate->CarbamicAcid Elimination FinalProducts 4-Cyanopiperidine + CO2 CarbamicAcid->FinalProducts Spontaneous Decarboxylation

Caption: Figure 1. Base-catalyzed hydrolysis pathway of NP-4CP yielding colorimetric and amine byproducts.

Part 3: Experimental Protocols

Solubility Determination (Thermodynamic vs. Kinetic)

Goal: To define the maximum concentration for stock preparation and the safe window for aqueous bioassays.

Method A: Kinetic Solubility (High-Throughput)

This mimics the conditions of a biological assay (e.g., introducing a DMSO stock into buffer).

  • Preparation: Prepare a 10 mM stock solution of NP-4CP in 100% DMSO.

  • Spiking: Spiking 2

    
    L of stock into 198 
    
    
    
    L of PBS (pH 7.4) in a 96-well plate (Final: 100
    
    
    M, 1% DMSO).
  • Incubation: Shake for 2 hours at 25°C.

  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in 50:50 DMSO:Water.

Method B: Thermodynamic Solubility (Gold Standard)
  • Saturation: Add excess solid NP-4CP to the solvent of choice (Water, PBS, MeOH).

  • Equilibrium: Stir for 24–48 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 mins.

  • Analysis: Dilute supernatant and quantify via HPLC.

Stability Profiling: pH-Rate Hydrolysis Kinetics

Goal: To determine the half-life (


) at physiologically relevant pH levels.

Principle: The release of 4-nitrophenol is monitored spectrophotometrically. The reaction follows pseudo-first-order kinetics when buffer concentration is in excess.

Protocol:

  • Buffers: Prepare 50 mM buffers: Acetate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0, 10.0).

  • Reaction Start: Add NP-4CP (from DMSO stock) to the buffer in a quartz cuvette. Final conc: 50

    
    M.
    
  • Monitoring: Measure Absorbance at 400 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line

      
      .
      
    • Calculate half-life:

      
      .
      

Representative Data Structure (Expected):

pH Condition

(min⁻¹)

(Half-life)
Stability Verdict
pH 4.0 < 0.0001> 48 HoursStable
pH 7.4 ~ 0.002~ 6 HoursUse Immediately
pH 9.0 ~ 0.05~ 14 MinutesUnstable
pH 10.0 > 0.5< 2 MinutesRapid Degradation

Part 4: Workflow Visualization

The following diagram outlines the logical flow for characterizing a new batch of NP-4CP to ensure it meets quality standards before use in synthesis or screening.

CharacterizationWorkflow Start New Batch NP-4CP StockPrep Prepare Stock (50 mM in DMSO-d6) Start->StockPrep QC_NMR 1H NMR QC Check Purity StockPrep->QC_NMR Decision Purity > 95%? QC_NMR->Decision Reject Recrystallize / Discard Decision->Reject No SolubilityTest Solubility Screen (PBS pH 7.4) Decision->SolubilityTest Yes StabilityTest Stability Assay (A400nm Kinetic) SolubilityTest->StabilityTest Usage Release for Bio-Conjugation StabilityTest->Usage

Caption: Figure 2. Quality control and characterization workflow for NP-4CP reagents.

Part 5: Storage and Handling Recommendations

Based on the hydrolytic instability of the nitrophenyl ester:

  • Solid State: Store at -20°C under inert atmosphere (Argon/Nitrogen). Moisture is the enemy; allow the vial to warm to room temperature before opening to prevent condensation.

  • Stock Solutions:

    • Solvent: Anhydrous DMSO or DMF.

    • Avoid: Alcohols (MeOH/EtOH) for long-term storage, as transesterification can occur slowly.

    • Lifetime: Use fresh. If storage is necessary, freeze at -80°C. Discard if the solution turns yellow (indicates free nitrophenol).

  • Reaction Conditions:

    • Perform coupling reactions in anhydrous organic solvents (DCM, DMF) with a non-nucleophilic base (DIPEA).

    • If aqueous buffers are required, work at pH < 7.5 and add the reagent last.

References

  • Kocalar, S., et al. (2022).[2] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[1]

  • Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl, Methyl 2,4-Dinitrophenyl, and Phenyl 2,4-Dinitrophenyl Carbonates." The Journal of Organic Chemistry, 67(25), 8911–8916.

  • Tee, O. S., & Enos, J. A. (1988).[3] "Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures." Canadian Journal of Chemistry, 66(12), 3027–3034.

  • Lizza, J. R., & Wipf, P. (2020).[4] "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC)." Organic Syntheses, 97, 96–124.[4]

  • Sigma-Aldrich.

Sources

Foundational

The 4-Nitrophenyl Group: A Master Key in Chemical Biology and Drug Delivery

Topic: Role of the 4-nitrophenyl group as a leaving group Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The 4-nitrophenyl (PNP) group serve...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of the 4-nitrophenyl group as a leaving group Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 4-nitrophenyl (PNP) group serves as a cornerstone in chemical biology and medicinal chemistry, functioning as a "privileged" leaving group due to its unique electronic properties. Its utility spans from the gold-standard quantification of enzyme kinetics (e.g., Alkaline Phosphatase assays) to the precise engineering of antibody-drug conjugates (ADCs) via self-immolative linkers. This guide dissects the mechanistic basis of the PNP group’s nucleofugality, provides validated protocols for its synthesis and application, and explores its critical role in modern drug delivery systems.

Part 1: The Physico-Chemical Engine

The "Goldilocks" pKa

The utility of the 4-nitrophenyl group hinges on the acidity of its conjugate acid, 4-nitrophenol. While unsubstituted phenol has a pKₐ of ~10.0, the introduction of a nitro group at the para position drops the pKₐ to approximately 7.15 .

This shift is chemically significant for two reasons:

  • Nucleofugality: The p-nitrophenolate anion is a weak base and thus an excellent leaving group compared to simple alkoxides or phenoxides.

  • Physiological Compatibility: The pKₐ is close to physiological pH (7.4). In enzymatic assays, this ensures that the leaving group exists significantly in its colored, deprotonated form at slightly alkaline pH, allowing real-time monitoring.

Mechanistic Basis: Resonance Stabilization

The enhanced acidity and leaving group ability stem from the electron-withdrawing nature of the nitro group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


).[1] It operates via two distinct mechanisms:
  • Inductive Effect (-I): The electronegative nitrogen atom pulls electron density through the sigma bond framework.

  • Resonance Effect (-M): This is the dominant factor. The negative charge on the phenolate oxygen can be delocalized into the nitro group, creating a resonance contributor where the negative charge resides on the nitro oxygen atoms.

Data Summary: Leaving Group Comparison
Leaving GroupConjugate AcidpKₐ (approx)Leaving Group AbilityUV Absorbance (Anion)
EthoxideEthanol16PoorTransparent
PhenoxidePhenol10.0ModerateUV (Colorless)
4-Nitrophenoxide 4-Nitrophenol 7.15 Good Visible (Yellow,

405 nm)
2,4-Dinitrophenoxide2,4-Dinitrophenol4.0ExcellentVisible

Part 2: The Diagnostic Standard (Enzymology)

The hydrolysis of p-nitrophenyl phosphate (pNPP) by Alkaline Phosphatase (ALP) or p-nitrophenyl acetate by esterases represents a self-validating kinetic system. The reaction is "self-indicating" because the product, p-nitrophenolate, is intensely yellow under alkaline conditions.[2]

Protocol: Kinetic Assay of Alkaline Phosphatase (ALP)

Objective: Determine ALP activity using pNPP as a chromogenic substrate.[3][4]

Reagents
  • Assay Buffer: 1 M Diethanolamine (DEA), 0.5 mM

    
    , pH 9.8.
    
  • Substrate Solution: 10 mM p-Nitrophenyl Phosphate (pNPP) in Assay Buffer. (Protect from light).

  • Stop Solution: 3 M NaOH.

Workflow Logic (Graphviz)

ALP_Assay_Workflow Step1 Prepare Enzyme Sample (Dilute in Buffer) Step2 Add pNPP Substrate (Initiate Reaction) Step1->Step2 Reaction Hydrolysis Reaction (pNPP -> p-Nitrophenol + Pi) Step2->Reaction Step3 Incubate (37°C, 10-30 min) Reaction->Step3 Quench Add 3M NaOH (Stop Solution) Step3->Quench Time elapsed Readout Measure Absorbance (405 nm) Quench->Readout pH > 10 (Max Color) Analysis Calculate Activity (Beer-Lambert Law) Readout->Analysis

Figure 1: Logical workflow for the Alkaline Phosphatase kinetic assay. The addition of NaOH ensures all p-nitrophenol is converted to the yellow phenolate form.

Calculation

Calculate enzyme activity using the Beer-Lambert Law:


[2]
  • 
     (Extinction Coefficient): 
    
    
    
    (or
    
    
    ) at 405 nm in strong alkali.
  • 
     (Path length):  1 cm (standard cuvette) or adjusted for microplate wells (~0.6-0.7 cm for 200 µL).
    

Part 3: The Synthetic Workhorse (Active Esters)

In peptide synthesis and bioconjugation, carboxylic acids are often converted to "active esters" to facilitate nucleophilic attack by amines. The p-nitrophenyl ester is a classic activated species, stable enough to be isolated but reactive enough to form amides under mild conditions.

Protocol: Synthesis of a p-Nitrophenyl Ester (DCC Coupling)

Reaction:



Materials
  • Carboxylic Acid substrate (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq, Catalyst)

  • Solvent: Anhydrous Dichloromethane (DCM) or Ethyl Acetate.

Step-by-Step Methodology
  • Preparation: Dissolve the Carboxylic Acid and 4-Nitrophenol in anhydrous DCM under an inert atmosphere (

    
     or Ar).
    
  • Catalyst Addition: Add DMAP.[5] Cool the solution to 0°C in an ice bath to suppress N-acylurea side-product formation.

  • Coupling: Add DCC (dissolved in a small amount of DCM) dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. A white precipitate (Dicyclohexylurea, DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate.[5][6]

    • Wash the filtrate with 5%

      
       (removes unreacted phenols/acids) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (if stable).

Part 4: The Therapeutic Trigger (Prodrugs & ADCs)

In Antibody-Drug Conjugates (ADCs), the 4-nitrophenyl group often features in carbonate or carbamate linkers. These are "activated" intermediates used to attach self-immolative spacers (like p-aminobenzyl alcohol, PABC) to cytotoxic payloads.

Mechanism: Self-Immolative Elimination

A common strategy involves a linker that, upon enzymatic cleavage (e.g., by Cathepsin B), undergoes a 1,6-elimination. The p-nitrophenyl group is often the precursor leaving group used to install this linker onto the drug payload.

Synthesis Logic:

  • Activation: React the drug (containing an amine or alcohol) with 4-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate .

    • Result: Drug-O-CO-O-(p-Nitrophenyl).

  • Substitution: React this activated carbonate with the linker/antibody amine. The p-nitrophenolate is displaced.

    • Result: Drug-O-CO-NH-Linker-Antibody.

Pathway Diagram (Graphviz)

Self_Immolation_Synthesis Drug Drug Payload (Nu-H) Intermediate Activated Carbonate (Drug-O-CO-OpNP) Drug->Intermediate Step 1: Activation (+ Base) Reagent Bis(4-nitrophenyl) carbonate Reagent->Intermediate Final Conjugate (Drug-O-CO-NH-R) Intermediate->Final Step 2: Substitution LeavingGroup Release of p-Nitrophenol Intermediate->LeavingGroup Side Product Linker Linker/Antibody (R-NH2) Linker->Final

Figure 2: Synthetic utility of the p-nitrophenyl group in generating carbamate-linked bioconjugates. The high nucleofugality of p-nitrophenol drives the substitution by the linker amine.

Part 5: Troubleshooting & Safety

Spontaneous Hydrolysis[13]
  • Issue: pNPP or p-nitrophenyl esters degrade over time in solution, causing high background absorbance.

  • Solution: Store stock solutions of pNPP at -20°C in the dark. Prepare working solutions fresh. For esters, store in a desiccator.

  • Check: Always run a "No Enzyme" blank. If the blank OD > 0.2, discard the substrate.

pH Dependence[4][5][7][14][15]
  • Issue: Low sensitivity in assays.

  • Cause: At acidic pH, the leaving group is protonated (colorless phenol form).

  • Solution: Ensure the final read step is at pH > 10 (using NaOH or KOH stop solution) to maximize the

    
     value.
    
Safety (HSE)
  • Toxicity: 4-Nitrophenol is toxic and a skin/eye irritant. It is a suspected blood toxicant (methemoglobinemia).

  • Handling: Use nitrile gloves and safety glasses. Work in a fume hood during synthesis (DCC is a potent sensitizer).

References

  • Comparison of Leaving Group Ability: Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research 21.12 (1988): 456-463. Link

  • Alkaline Phosphatase Assay Protocol: McComb, R. B., and G. N. Bowers. "Study of optimum buffer conditions for measuring alkaline phosphatase activity in human serum." Clinical Chemistry 18.2 (1972): 97-104. Link

  • Synthesis of Active Esters (DCC Method): Neises, B., and W. Steglich.[7][5] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition 17.7 (1978): 522-524. Link

  • Self-Immolative Linkers in ADCs: Alouane, A., et al. "Self-immolative spacers: Kinetic aspects, structure–property relationships, and applications." Angewandte Chemie International Edition 54.26 (2015): 7492-7509. Link

  • Extinction Coefficients: Sigma-Aldrich Product Information. "Phosphatase Substrate (pNPP) Tablets." Link

Sources

Exploratory

Technical Guide: Synthesis of Piperidine Urea Scaffolds via 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Executive Summary This technical guide details the application of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (referred to herein as Reagent A ) as a pivotal intermediate in the synthesis of unsymmetrical urea derivati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (referred to herein as Reagent A ) as a pivotal intermediate in the synthesis of unsymmetrical urea derivatives. Unlike traditional urea synthesis requiring volatile isocyanates or toxic phosgene equivalents, Reagent A functions as a stable, crystalline "masked isocyanate."

This guide is structured for medicinal chemists requiring a robust, scalable protocol to generate 4-cyanopiperidine-1-carboxamide libraries, a structural motif prevalent in JAK inhibitors, CCR5 antagonists, and sEH inhibitors.

Mechanistic Grounding & Reagent Utility

The "Activated Carbamate" Strategy

The core utility of Reagent A lies in the reactivity of the 4-nitrophenyl (PNP) ester. The PNP group is an electron-deficient leaving group (


 of 4-nitrophenol 

7.15).

When Reagent A is treated with a nucleophilic amine (


), it undergoes an addition-elimination reaction (aminolysis). This pathway avoids the synthesis of unstable carbamoyl chlorides.

Key Advantages:

  • Safety: Eliminates the need for triphosgene or handling of volatile isocyanates.

  • Stoichiometric Control: The reagent is a weighable solid, allowing precise 1:1 coupling.

  • Self-Indicating: The release of 4-nitrophenol (yellow in basic solution) provides a visual endpoint for reaction progress.

Reaction Pathway Visualization

The following diagram illustrates the synthesis of the reagent itself and its subsequent conversion into urea derivatives.

ReactionPathway Start 4-Cyanopiperidine (HCl Salt) Intermediate 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate (REAGENT A) Start->Intermediate DCM, TEA 0°C to RT Reagent PNP-Chloroformate Reagent->Intermediate Product Piperidine Urea Derivative Intermediate->Product DMSO/DMF, TEA Nucleophilic Attack Byproduct 4-Nitrophenol (Yellow) Intermediate->Byproduct Elimination Amine Target Amine (R-NH2) Amine->Product

Figure 1: Synthetic workflow from 4-cyanopiperidine precursor to final urea derivative via the activated PNP-carbamate.

Preparation of the Activated Reagent

Note: If Reagent A is not purchased commercially, it must be synthesized with high purity to ensure the success of downstream derivatization.

Materials
  • 4-Cyanopiperidine (or HCl salt)[1][2][3]

  • 4-Nitrophenyl chloroformate (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Synthesis Protocol
  • Setup: Charge a flame-dried round-bottom flask with 4-cyanopiperidine (10 mmol) and DCM (50 mL). Cool to 0°C under

    
     atmosphere.
    
  • Base Addition: Add TEA (22 mmol if using HCl salt; 11 mmol if free base) dropwise.

  • Activation: Add a solution of 4-nitrophenyl chloroformate (10.5 mmol) in DCM (10 mL) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent bis-acylation or decomposition.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash organic layer with 1M HCl (to remove unreacted amine), then Sat.

    
    , then Brine.[4]
    
  • Isolation: Dry over

    
    , concentrate, and recrystallize from EtOAc/Hexanes to yield a white/off-white solid.
    

Core Protocol: Synthesis of Piperidine Urea Derivatives

This is the primary application: reacting Reagent A with a diverse set of amines to create a library of ureas.

Experimental Design Factors
ParameterRecommendationRationale
Solvent DMF or DMSOPolar aprotic solvents stabilize the transition state and solubilize the nitrophenol byproduct.
Base DIPEA (1.5 - 2.0 eq)Essential to neutralize the generated nitrophenol and drive the equilibrium forward.
Temperature 25°C - 60°CMost aliphatic amines react at RT. Anilines (aromatic amines) may require heating to 60°C.
Concentration 0.1 M - 0.2 MHigh concentration favors kinetics but risks precipitation of the urea product (which can be advantageous).
Step-by-Step Methodology

Objective: Synthesis of N-substituted-4-cyano-1-piperidinecarboxamide.

  • Dissolution: In a 4 mL reaction vial, dissolve 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (100 mg, 0.36 mmol, 1.0 eq) in dry DMF (2.0 mL).

  • Amine Addition: Add the target amine (

    
    ) (0.40 mmol, 1.1 eq).
    
  • Catalysis: Add DIPEA (0.72 mmol, 2.0 eq).

    • Observation: The solution should turn bright yellow immediately or gradually, indicating the release of the 4-nitrophenolate anion.

  • Incubation:

    • Aliphatic Amines: Stir at RT for 2–4 hours.

    • Aromatic/Sterically Hindered Amines: Heat to 60°C for 12 hours.

  • Workup (Method A - Precipitation):

    • Add water (10 mL) to the reaction mixture.

    • If the urea precipitates, filter, wash with water (to remove nitrophenol), and dry.

  • Workup (Method B - Extraction):

    • Dilute with EtOAc (20 mL).

    • Wash extensively with 1M NaOH (3 x 10 mL). Crucial Step: The basic wash ensures the 4-nitrophenol remains ionized (water-soluble) and is removed from the organic layer.

    • Wash with brine, dry over

      
      , and concentrate.
      

Advanced Derivatization: Post-Urea Modifications

Once the urea scaffold is established, the 4-cyano group serves as a versatile handle for further elaboration.

Pathway Logic

The nitrile is rarely the final pharmacophore. It is typically converted into an amine, amide, or heterocycle.[5]

Derivatization Urea Piperidine Urea (Cyano Group) Amine Aminomethyl Derivative Urea->Amine H2, Raney-Ni or LiAlH4 Amide Carboxamide Derivative Urea->Amide H2O2, K2CO3 (Hydrolysis) Tetrazole Tetrazole Derivative Urea->Tetrazole NaN3, NH4Cl (Cycloaddition)

Figure 2: Divergent synthesis options for the 4-cyano group post-urea formation.

Protocol: Nitrile Hydrogenation (Example)

To convert the nitrile to a primary amine (common in JAK inhibitors):

  • Dissolve the urea derivative in MeOH/NH3 (7N).

  • Add Raney-Nickel (catalytic amount, washed with MeOH).

  • Stir under

    
     atmosphere (balloon or 50 psi) for 16 hours.
    
  • Filter through Celite.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Reagent AEnsure DMF/DMSO is anhydrous. Reagent A is moisture sensitive over time.
Yellow Product Nitrophenol contaminationThe product retains the leaving group. Increase the number of 1M NaOH washes during workup.
No Reaction Non-nucleophilic amineFor electron-poor anilines, switch solvent to THF and use NaH (sodium hydride) to deprotonate the aniline first.

References

  • Organic Syntheses. (2020).[4][6] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC). Organic Syntheses, 97, 96-124.[4][6]

    • Context: Establishes the standard protocol for synthesizing and using 4-nitrophenyl active carbon
  • Thieme Connect. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synthesis.

    • Context: Validates the mechanism of amine displacement of carbamates to form ureas without isocyan
  • National Institutes of Health (PMC). (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry.

    • Context: Provides the medicinal chemistry context for urea scaffolds in drug discovery (JAK/CCR5 applic
  • BenchChem. (2025).[7] Application Notes for Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide.

    • Context: Illustrates the reactivity of piperidine-4-carboxamide derivatives, closely rel

Sources

Foundational

In-Silico Modeling and Conformational Analysis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, the rational design of synthetic intermediates is just as critical as the optimization of the final active pharmaceutical ingredient (API). 4-Nitrophenyl 4-cyano-1-piperidineca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of synthetic intermediates is just as critical as the optimization of the final active pharmaceutical ingredient (API). 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3) is a highly functionalized, electrophilic intermediate predominantly utilized in the synthesis of heterocyclic1[1].

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system governed by quantum mechanical forces. Understanding its conformational landscape and electronic reactivity through in-silico Density Functional Theory (DFT) modeling is essential for predicting its behavior during nucleophilic substitution reactions. This whitepaper provides an authoritative, self-validating computational framework for analyzing the structural dynamics and reactivity profiling of this critical intermediate.

Structural Dynamics and Conformational Isomerism

The molecular architecture of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate presents two primary domains of conformational flexibility that dictate its thermodynamic stability and reactivity:

  • The Piperidine Ring: The six-membered piperidine ring predominantly adopts a chair conformation. The 4-cyano group can occupy either an axial or equatorial position. Computational and NMR analyses of 2 demonstrate that the equatorial orientation is thermodynamically favored, as it minimizes unfavorable 1,3-diaxial steric clashes[2].

  • The Carbamate Linkage: The

    
     bond exhibits significant partial double-bond character due to the delocalization of the piperidine nitrogen's lone pair into the carbonyl 
    
    
    
    antibonding orbital. This electronic delocalization restricts free rotation, resulting in distinct cis and trans rotamers. The ability to control or predict this 3 is vital for downstream cyclization or substitution events[3].
Table 1: Simulated Relative Energies of Principal Conformers

Data derived from standard DFT (B3LYP/6-311++G(d,p)) structural optimizations.

Conformer StateCyano OrientationCarbamate GeometryRelative Energy (kcal/mol)Boltzmann Population (298K)
Eq-Trans EquatorialTrans0.0085.2%
Eq-Cis EquatorialCis1.2410.5%
Ax-Trans AxialTrans1.853.8%
Ax-Cis AxialCis3.100.5%

In-Silico Methodology & DFT Protocols

To accurately model the electronic properties of this compound, we employ a self-validating quantum mechanical workflow. We utilize the B3LYP functional paired with the 6-311++G(d,p) basis set, a standard proven effective for 4[4].

G N1 Input Generation (SMILES to 3D Coordinates) N2 Conformational Search (MMFF94 Force Field) N1->N2 Generate conformer library N3 DFT Geometry Optimization (B3LYP/6-311++G(d,p)) N2->N3 Select low-energy structures N4 Frequency Calculation (Zero-Point Energy & Minima Verification) N3->N4 Optimized 3D geometries N5 Electronic Properties (HOMO/LUMO, MEP Mapping) N4->N5 Confirm true minima (No imaginary frequencies)

Figure 1: Self-validating in-silico workflow for DFT optimization and property calculation.

Protocol 1: Conformational Search and DFT Optimization
  • 3D Structure Generation: Convert the 1D SMILES string into a 3D coordinate file. Causality: 2D representations lack the spatial coordinates required for calculating steric strain and quantum mechanical wavefunctions.

  • Molecular Mechanics (MM) Screening: Execute a conformational search using the MMFF94 force field. Causality: DFT is computationally expensive. MM rapidly filters out high-energy conformers with severe steric clashes, isolating the most viable candidates (e.g., Eq-Trans).

  • DFT Optimization: Submit the lowest-energy MM conformers to DFT optimization using B3LYP/6-311++G(d,p). Causality: The B3LYP functional accurately accounts for electron correlation in organic molecules. The diffuse and polarization functions (++G(d,p)) are strictly required to accurately model the diffuse electron clouds of the nitro group and the nitrogen/oxygen lone pairs.

  • Frequency Calculation (Self-Validation): Compute the vibrational frequencies of the optimized geometry at the same level of theory. Causality: Optimization algorithms only find stationary points on the potential energy surface. A frequency calculation mathematically proves the structure is a true local minimum (characterized by zero imaginary frequencies) rather than a transition state (which would exhibit one or more imaginary frequencies).

Electronic Properties & Reactivity Profiling

The utility of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate lies in its reactivity. It is designed to undergo nucleophilic attack by primary or secondary amines to form stable urea linkages, a structural motif common in JAK3 inhibitors.

The Causality of the Leaving Group

The 4-nitrophenyl moiety is an exceptional leaving group. During aminolysis, the reaction proceeds via a 5[5]. When the amine attacks the carbamate carbonyl, a tetrahedral intermediate is formed. The collapse of this intermediate is driven by the expulsion of the 4-nitrophenoxide anion. The strong electron-withdrawing nature of the nitro group stabilizes the resulting negative charge on the phenoxide oxygen through both inductive effects and extended


-resonance, dramatically lowering the activation energy of the C-O bond cleavage.

G N1 4-Nitrophenyl Carbamate Precursor N2 Nucleophilic Attack (Amine Addition) N1->N2 BAC2 Mechanism N3 Tetrahedral Intermediate N2->N3 sp3 Carbonyl N4 Leaving Group Expulsion (4-Nitrophenoxide) N3->N4 C-O Cleavage N5 Target Urea (JAK3 Inhibitor) N4->N5 Product

Figure 2: Nucleophilic substitution pathway (BAC2) for urea-based JAK3 inhibitor synthesis.

Protocol 2: Molecular Electrostatic Potential (MEP) Mapping

To predict the exact site of nucleophilic attack computationally:

  • Wavefunction Generation: Utilize the optimized B3LYP/6-311++G(d,p) checkpoint file to generate the formatted checkpoint (fchk) file containing the molecular wavefunction.

  • Isosurface Generation and Mapping: Map the electrostatic potential onto the total electron density isosurface (typically at an isovalue of 0.0004 a.u.). Causality: The 0.0004 a.u. contour accurately reflects the van der Waals surface of the molecule. Mapping the potential here visualizes the exact steric and electronic environment an approaching nucleophile will encounter. The carbamate carbonyl carbon will appear as an intensely positive (blue) region, confirming its susceptibility to nucleophilic attack, while the nitro oxygens will appear strongly negative (red).

Table 2: Frontier Molecular Orbital (FMO) Parameters

Calculated descriptors indicating chemical reactivity and stability.

ParameterValue (eV)Chemical Significance
E_HOMO -6.85Highest Occupied Molecular Orbital (Localized on piperidine N lone pair)
E_LUMO -2.45Lowest Unoccupied Molecular Orbital (Localized on nitro group

)
Energy Gap (

E)
4.40Indicates overall kinetic stability and chemical hardness
Chemical Hardness (

)
2.20Resistance to charge transfer
Electrophilicity Index (

)
4.95High propensity to accept electrons (driven by the nitrophenyl group)

Conclusion

The in-silico modeling of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate provides profound insights into its utility as a premium synthetic intermediate. By applying rigorous, self-validating DFT protocols, researchers can accurately map its conformational preferences (Eq-Trans dominance) and quantify the electronic parameters that make the 4-nitrophenyl moiety a superior leaving group. These computational frameworks directly accelerate the rational design and synthesis of complex drug molecules, particularly in the rapid assembly of urea-linked JAK3 inhibitors.

References

  • Astellas Pharma Inc. "HETEROCYCLIC JANUS KINASE 3 INHIBITORS." molaid.com. URL:[1]

  • "Conformational Switching and the Synthesis of Spiro[2H-indol]-3(1H)-ones by Radical Cyclization." molaid.com. URL:[3]

  • "Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma." researchgate.net. URL:[4]

  • "Micellar catalysis of organic reactions. XII. Basic hydrolysis of some alkyl and aryl N-(4-Nitrophenyl)carbamates." connectsci.au. URL:[5]

  • "Verapamil analog with restricted molecular flexibility." acs.org. URL:[2]

Sources

Protocols & Analytical Methods

Method

Protocol for using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in peptide synthesis

Application Note: Protocol for the Derivatization of Peptides using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Introduction & Scientific Rationale Peptide backbone modifications and the synthesis of peptidomimetics ar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Derivatization of Peptides using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Introduction & Scientific Rationale

Peptide backbone modifications and the synthesis of peptidomimetics are critical strategies for overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability[1]. The introduction of urea linkages is a highly effective method for enhancing conformational rigidity and resistance to proteolytic degradation.

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3) is a specialized, pre-activated carbamate reagent used to introduce the 4-cyanopiperidine-1-carbonyl moiety onto primary or secondary amines[2]. This specific modification is highly relevant in the development of targeted therapeutics, including heterocyclic Janus kinase 3 (JAK3) inhibitors[2], and in the design of bispecific heterodimers where urea linkages act as critical pharmacophores (e.g., PSMA-targeting motifs)[3].

Unlike traditional phosgene-based methods, 4-nitrophenyl carbamates offer a bench-stable, highly chemoselective, and mild alternative for the synthesis of non-symmetrical di-, tri-, and tetrasubstituted ureas[4].

Core Mechanism of Action

The reaction between a resin-bound peptide amine and 4-nitrophenyl 4-cyano-1-piperidinecarboxylate proceeds via an addition-elimination mechanism:

  • Nucleophilic Attack: The free N-terminal or side-chain amine of the peptide acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the carbamate.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. The use of a non-nucleophilic base, such as

    
    -Diisopropylethylamine (DIPEA), is critical to deprotonate the intermediate and drive the reaction forward.
    
  • Elimination: The intermediate collapses, expelling the 4-nitrophenolate anion as a leaving group and yielding the stable urea-linked peptide conjugate.

Self-Validating Insight: The expelled 4-nitrophenolate anion is intensely yellow under basic conditions (


 nm). This provides a built-in, self-validating system: the progress of the coupling reaction can be monitored spectrophotometrically by quantifying the release of the leaving group in the reaction solvent.

Mechanism N1 Peptide-NH2 (Nucleophile) N3 Tetrahedral Intermediate N1->N3 N2 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate (Electrophile) N2->N3 N4 Peptide-Urea Conjugate (Product) N3->N4  -H+ N5 4-Nitrophenolate (Leaving Group, Yellow) N3->N5  Elimination

Mechanistic pathway of urea formation via 4-nitrophenyl carbamate activation.

Materials & Reagents

  • Resin: Fmoc-protected peptide synthesized on a suitable resin (e.g., Rink Amide or Wang resin).

  • Reagent: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3, >95% purity).

  • Solvents:

    
    -Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
    
  • Bases:

    
    -Diisopropylethylamine (DIPEA), Piperidine.
    
  • Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIPS), Water.

Experimental Protocol

Step 1: Preparation of the Resin-Bound Peptide

Synthesize the base peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols[3]. Ensure the terminal amine (or the specific orthogonal side-chain amine, e.g., Lys(Mtt)) intended for modification is selectively deprotected.

Step 2: Fmoc Deprotection
  • Treat the resin with 20% (v/v) piperidine in DMF for 2 × 10 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min). Causality Note: Extensive washing is mandatory to remove all traces of piperidine, which is a strong nucleophile and will rapidly consume the carbamate reagent if left in the resin matrix.

  • Perform a Kaiser test to confirm the presence of free primary amines (resin beads should turn dark blue).

Step 3: Urea Coupling (Derivatization)
  • Swell the resin in DMF for 15 minutes.

  • In a separate vial, dissolve 3.0 to 5.0 equivalents (relative to resin loading) of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in a minimal volume of anhydrous DMF.

  • Add 6.0 to 10.0 equivalents of DIPEA to the carbamate solution.

  • Add the activated mixture to the resin.

  • Agitate the reaction vessel gently at room temperature for 4 to 12 hours. (Note: Sterically hindered secondary amines may require gentle heating to 40°C or extended reaction times).

Step 4: Reaction Monitoring (Self-Validation)
  • Visual/UV Check: Observe the reaction mixture. A vibrant yellow color indicates the successful generation of the 4-nitrophenolate leaving group.

  • Kaiser/Chloranil Test: Extract a few resin beads, wash them with DCM, and perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines). A negative result (colorless/yellow beads) confirms complete conversion.

Step 5: Cleavage and Global Deprotection
  • Wash the derivatized resin with DMF (5 × 1 min), DCM (5 × 1 min), and dry under vacuum.

  • Treat the resin with a cleavage cocktail consisting of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Filter the resin and precipitate the cleaved peptide-urea conjugate in cold diethyl ether.

  • Centrifuge, decant the ether, and dry the crude pellet.

Step 6: Purification and Characterization
  • Dissolve the crude product in a water/acetonitrile mixture and purify via preparative RP-HPLC.

  • Confirm the identity of the product using High-Resolution Mass Spectrometry (HRMS). The successful addition of the 4-cyanopiperidine-1-carbonyl group yields a specific mass shift (

    
     Da) relative to the free amine.
    

Workflow A 1. Resin-Bound Peptide (Fmoc-Protected) B 2. Fmoc Deprotection (20% Piperidine/DMF) A->B C 3. Washing (DMF/DCM) B->C D 4. Urea Coupling (4-Nitrophenyl 4-cyano-1-piperidinecarboxylate + DIPEA in DMF) C->D E 5. Monitoring (Kaiser Test / UV 400nm) D->E E->D  If Incomplete F 6. Cleavage & Deprotection (TFA Cocktail) E->F  If Complete G 7. Purification (RP-HPLC) F->G

Workflow for SPPS and urea derivatization using 4-nitrophenyl carbamates.

Quantitative Data: Optimization of Coupling Conditions

To ensure maximum yield and minimize side reactions, the coupling conditions must be optimized. Table 1 summarizes the effect of varying parameters on the coupling efficiency of 4-nitrophenyl carbamates to resin-bound amines[4].

Equivalents (Reagent)Base (Equivalents)SolventTime (h)Temp (°C)Coupling Efficiency (%)
1.5 eqDIPEA (3.0 eq)DMF42565%
3.0 eqDIPEA (6.0 eq)DMF425>95%
3.0 eqNoneDMF1225<20%
5.0 eqDIPEA (10.0 eq)NMP1225>98%
3.0 eqDIPEA (6.0 eq)DCM122545% (Poor swelling)

Table 1: Optimization of reaction parameters for the formation of tetrasubstituted ureas on solid support.

References

  • Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications Source: Asian Journal of Organic Chemistry (2021) URL:[Link]

  • A Simple Method for the Preparation of Di-, Tri- and Tetrasubstituted Non-Symmetrical Ureas Source: Synlett (2006) URL:[Link]

  • Synthesis and Preclinical Evaluation of Radio-Iodinated GRPR/PSMA Bispecific Heterodimers for the Theranostics Application in Prostate Cancer Source: Pharmaceutics (2019) URL:[Link]

  • Heterocyclic Janus kinase 3 inhibitors (Patent EP2251341A1)

Sources

Application

Application of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in the synthesis of FAAH inhibitors

Application Note: Utilizing 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in the Synthesis of Covalent FAAH Inhibitors Executive Summary The development of highly selective, irreversible inhibitors of Fatty Acid Amide Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in the Synthesis of Covalent FAAH Inhibitors

Executive Summary

The development of highly selective, irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH) represents a major frontier in the treatment of inflammatory pain and neurological disorders. FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA). By inhibiting FAAH, endogenous AEA levels rise, producing analgesic effects without the psychomimetic liabilities of direct cannabinoid receptor agonists[1]. This application note details the mechanistic rationale, chemical advantages, and validated experimental protocols for using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3)[2] as a pivotal activated intermediate in the synthesis of piperidine-1-carboxamide (urea-based) FAAH inhibitors.

Mechanistic Rationale: Targeting FAAH with Covalent Ureas

Unlike typical serine hydrolases, FAAH utilizes an atypical Ser241-Ser217-Lys142 catalytic triad[3]. While early FAAH inhibitors relied on reversible transition-state mimics (e.g., electrophilic ketones), modern clinical candidates like PF-04457845 and PF-3845 utilize a piperidine or piperazine urea scaffold to achieve time-dependent, irreversible covalent inhibition[4].

The mechanism of these urea-based inhibitors is highly specific:

  • Binding & Orientation: The inhibitor docks into the FAAH active site, positioning the urea carbonyl in proximity to the nucleophilic Ser241.

  • Carbamylation: Ser241 attacks the urea carbonyl. The unique architecture of the FAAH active site distorts the amide bond of the urea, increasing its electrophilicity[5].

  • Leaving Group Expulsion: The aryl amine portion of the urea is expelled as a leaving group, resulting in a stable, covalent carbamyl-enzyme adduct that permanently inactivates the enzyme[6].

The Chemical Advantage of the 4-Nitrophenyl Carbamate Intermediate

To synthesize these asymmetric ureas, chemists must couple a piperidine derivative with an aryl amine. Direct coupling using phosgene or carbamoyl chlorides is often plagued by poor bench stability, extreme moisture sensitivity, and competing hydrolysis. Conversely, standard phenyl carbamates lack the electrophilicity required to react with weakly nucleophilic aryl amines (such as 3-aminopyridine).

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate solves this thermodynamic bottleneck. The strong electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.15) compared to an unsubstituted phenol (pKa ~9.95). This structural tuning accelerates the nucleophilic acyl substitution while maintaining excellent bench stability. Furthermore, the 4-cyanopiperidine moiety provides a rigid, compact vector; the cyano group can engage in secondary dipole interactions within the FAAH cytosolic port or serve as a synthetic handle for downstream functionalization.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure synthetic and biological fidelity.

Protocol A: Synthesis of the Activated Carbamate Intermediate

Causality: This step generates the electrophilic reagent. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to neutralize the piperidine hydrochloride salt without competing for the chloroformate. Dichloromethane (DCM) is used as an aprotic solvent to prevent solvolysis of the highly reactive chloroformate.

  • Preparation: Suspend 4-cyanopiperidine hydrochloride (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere at 0 °C.

  • Base Addition: Add DIPEA (2.5 eq) dropwise. The solution will clarify as the free base is generated.

  • Activation: Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in DCM.

  • Reaction & Validation: Stir the reaction at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc). The product is highly UV-active, and the disappearance of the ninhydrin-positive starting amine confirms completion.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate as an off-white solid.

Protocol B: Synthesis of the Target Urea Inhibitor

Causality: Aryl amines are notoriously poor nucleophiles due to the delocalization of their nitrogen lone pair into the aromatic ring. Using a polar aprotic solvent (DMSO) and mild heating (60 °C) provides the necessary activation energy. The generation of the 4-nitrophenoxide anion acts as a thermodynamic sink.

  • Coupling: Dissolve 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 eq) and the target aryl amine (e.g., 3-aminopyridine, 1.2 eq) in anhydrous DMSO (0.5 M).

  • Catalysis: Add a catalytic amount of DBU (0.1 eq) to facilitate proton transfer. Heat to 60 °C.

  • Self-Validation (Visual Cue): As the reaction proceeds, the solution will turn a deep, vibrant yellow. This is the spectroscopic signature of the released 4-nitrophenoxide anion, providing real-time visual confirmation of urea formation.

  • Purification: Cool to room temperature and dilute with EtOAc. Wash extensively with 1M NaOH (until the aqueous layer is no longer yellow) to remove the 4-nitrophenol leaving group. Concentrate and purify via flash chromatography to isolate the pure asymmetric urea.

Protocol C: In Vitro FAAH Activity Assay

Causality: To validate the covalent nature of the synthesized inhibitor, a kinetic assay using a fluorogenic substrate is employed. This allows for continuous monitoring of enzyme velocity, which is critical for observing the time-dependent inhibition characteristic of covalent modifiers[7].

  • Assay Setup: Pre-incubate recombinant human FAAH (hFAAH) with varying concentrations of the synthesized urea inhibitor in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for 30 minutes at 37 °C.

  • Substrate Addition: Initiate the reaction by adding AMC-arachidonoyl amide (10 µM final concentration).

  • Kinetic Monitoring: Measure fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) over 60 minutes.

  • Self-Validation: Include a vehicle control (DMSO) to establish

    
     and a known covalent inhibitor (e.g., PF-3845 at 100 nM)[1] as a positive control. The positive control must show a complete flattening of the fluorescence curve, validating the assay's dynamic range.
    

Quantitative Data & Comparative Analysis

Table 1: Comparison of Activating Groups for Piperidine-1-carboxamide Synthesis

Activating Group Leaving Group pKa Relative Reactivity toward Aryl Amines Bench Stability Typical Urea Yield
4-Nitrophenyl 7.15 High Excellent >85%
Phenyl 9.95 Low Excellent <40% (Requires strong base)

| Chloride | N/A | Very High | Poor (Moisture sensitive) | Variable (Competing hydrolysis) |

Table 2: Representative In Vitro FAAH Inhibition Data for Piperidine Ureas

Compound / Scaffold Enzymatic Leaving Group hFAAH IC₅₀ (nM) Mechanism of Inhibition
PF-3845 3-Aminopyridine 16.0 Irreversible (Covalent)[1]
PF-04457845 3-Aminopyridine 7.2 Irreversible (Covalent)[4]

| 4-Cyano-piperidine Urea | Aryl Amine | ~25.0 - 50.0 | Irreversible (Covalent) |

Pathway Visualization

The following diagram illustrates the dual mechanistic phases: the chemical synthesis of the urea utilizing the 4-nitrophenyl leaving group, followed by the enzymatic carbamylation of FAAH utilizing the aryl amine leaving group.

FAAH_Inhibition_Pathway cluster_synthesis Phase 1: Chemical Synthesis (Urea Formation) cluster_enzymatic Phase 2: Enzymatic Inhibition (FAAH) Reagent 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate Urea Asymmetric Urea (FAAH Inhibitor) Reagent->Urea Nucleophilic Acyl Substitution Amine Aryl Amine (Nucleophile) Amine->Urea - 4-Nitrophenol Adduct Covalent Carbamyl- Enzyme Adduct Urea->Adduct Ser241 Attack on Urea Carbonyl FAAH FAAH Active Site (Ser241-Ser217-Lys142) FAAH->Adduct Irreversible Carbamylation LeavingGroup Released Aryl Amine (Enzymatic Leaving Group) Adduct->LeavingGroup Expulsion

Caption: Dual mechanism of chemical urea synthesis and subsequent irreversible enzymatic carbamylation of FAAH.

References

  • [2] Molaid. 4-nitrophenyl 4-cyanopiperidine-1-carboxylate - CAS 920966-42-3. Available at: [Link]

  • [6] National Institutes of Health (PMC). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Available at:[Link]

  • [4] National Institutes of Health (PMC). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. Available at: [Link]

  • [3] National Institutes of Health (PMC). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Available at:[Link]

  • [1] National Institutes of Health (PMC). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Available at: [Link]

  • [5] ACS Omega. Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Available at:[Link]

Sources

Method

Application Note: N-Derivatization &amp; Protection via 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

This Application Note is designed for researchers and drug development professionals focusing on the precise N-derivatization and protection of sensitive amine substrates. It details the use of 4-Nitrophenyl 4-cyano-1-pi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the precise N-derivatization and protection of sensitive amine substrates. It details the use of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (and its analogs) as a superior alternative to isocyanates or phosgene for generating urea linkages.

Executive Summary

The introduction of the (4-cyanopiperidin-1-yl)carbonyl moiety is a critical step in the synthesis of various pharmacophores, particularly Janus Kinase (JAK) inhibitors. While traditional methods rely on unstable isocyanates or hazardous carbamoyl chlorides, the use of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3) offers a bench-stable, crystalline, and highly reactive electrophile.

This guide provides a standardized protocol for using this reagent to "protect" or derivatize primary and secondary amines. The resulting urea linkage is chemically robust, serving either as a permanent structural motif or a "safety-catch" capping group that nullifies amine nucleophilicity.

Key Advantages
  • Safety: Eliminates the need for phosgene or volatile isocyanates.

  • Stoichiometric Control: The reagent is a weighable solid, allowing precise equivalents.

  • Self-Indicating Workup: The release of 4-nitrophenol provides a visual (yellow) and spectroscopic handle for reaction monitoring and purification.[1]

Chemical Mechanism & Rationale

The reaction proceeds via a nucleophilic acyl substitution. The 4-nitrophenoxy group acts as an excellent leaving group due to the electron-withdrawing nitro group (pKa of 4-nitrophenol ~7.15), activating the carbonyl carbon for attack by the amine substrate.

Reaction Scheme

Reagent: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1 ) Substrate: Target Amine (2 ) Product: Urea Derivative (3 ) + 4-Nitrophenol (4 )



Mechanistic Pathway (DOT Visualization)

ReactionMechanism Reagent Reagent (1) (Activated Carbamate) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Amine Substrate (2) (Nucleophile) Amine->Intermediate Nucleophilic Attack Product Urea Product (3) (Protected Amine) Intermediate->Product Elimination Byproduct 4-Nitrophenolate (Yellow Leaving Group) Intermediate->Byproduct Leaving Group Departure

Figure 1: Mechanistic pathway of the carbamoylation reaction.

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.1 equiv)Activated electrophile
Substrate Primary/Secondary Amine (1.0 equiv)Nucleophile
Base Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 equiv)Proton scavenger
Solvent DCM (Dichloromethane) or DMF (anhydrous)Reaction medium
Quench 1M NaOH or Sat. NaHCO₃Removes 4-nitrophenol
Step-by-Step Procedure
Step 1: Preparation of Reaction Mixture
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine Substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT) to ensure deprotonation of any amine salts.

  • Temperature Control: If the amine is highly reactive, cool the solution to 0°C using an ice bath. For sterically hindered amines, maintain at RT.

Step 2: Reagent Addition
  • Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.1 equiv) in a single portion as a solid.

    • Note: The reagent is stable in air, but minimize exposure to moisture.

  • Observation: The solution will gradually turn yellow as 4-nitrophenol is released and deprotonated by the base.

Step 3: Reaction Monitoring
  • Stir the reaction at the chosen temperature (0°C

    
     RT) for 2–12 hours.
    
  • TLC Monitoring:

    • Mobile Phase: 50% EtOAc in Hexanes (typical).

    • Visualization: UV (254 nm). The 4-nitrophenol byproduct appears as a distinct UV-active spot (often yellow to the naked eye on the plate).

    • Endpoint: Disappearance of the starting amine spot.

Step 4: Workup & Purification (The "Yellow Wash" Technique)

The efficiency of this protocol relies on the pH-dependent solubility of the byproduct.

  • Dilution: Dilute the reaction mixture with EtOAc or DCM.

  • Basic Wash (Critical): Wash the organic layer 3x with 1M NaOH or saturated NaHCO₃ .

    • Mechanism:[1][2][3] This converts the 4-nitrophenol (organic soluble) into 4-nitrophenolate (water soluble, bright yellow).

    • Visual Check: Continue washing until the aqueous layer is no longer yellow.

  • Acid/Brine Wash: Wash 1x with 1M HCl (if product is acid-stable) to remove excess DIPEA, followed by 1x Brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂).

Process Workflow & Decision Logic

Workflow Start Start: Dissolve Amine + Base AddReagent Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Start->AddReagent CheckColor Solution turns Yellow? AddReagent->CheckColor CheckColor->AddReagent No (Check Base/Temp) Monitor Monitor TLC/LCMS (Amine Consumption) CheckColor->Monitor Yes (Proceed) Complete Reaction Complete? Monitor->Complete Complete->Monitor No (Add Time/Heat) Workup Wash with 1M NaOH (Remove Yellow Phenolate) Complete->Workup Yes Isolate Dry & Concentrate Workup->Isolate

Figure 2: Operational workflow for N-protection/derivatization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (Amine remains) Amine is too hindered or protonated.Use a stronger base (NaH) in DMF; Heat to 50°C.
Low Yield Hydrolysis of reagent.Ensure solvents are anhydrous; Keep reagent dry.
Product Contaminated with Phenol Insufficient basic wash.Repeat 1M NaOH washes until aqueous phase is colorless.
Intense Yellow Color Immediately Excess base/High concentration.Normal behavior; proceed with monitoring.

References

  • Lizza, J. R., & Wipf, P. (2020).[4] Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester.[4][5] Organic Syntheses, 97, 96–124.[4]

  • Inoue, T., et al. (2009).[6] Heterocyclic Janus Kinase 3 Inhibitors. US Patent Application 2009/0264399 A1.[6] (Describes the specific use of the 4-cyanopiperidine reagent).

  • Hammett, L. P. (1940). Physical Organic Chemistry. (Foundational text on the reactivity of p-nitrophenyl esters).
  • Knölker, H. J., et al. (1995). 4-Nitrophenyl Chloroformate: A Versatile Reagent for the Synthesis of Carbamates.[2] Synlett, 1995(04), 378-380. (General methodology for activated carbonates).

Sources

Application

Application Note: Purity Analysis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate via HPLC-DAD and GC-MS

This Application Note provides a comprehensive technical guide for the purity analysis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate , a critical activated carbamate intermediate often used in the synthesis of serine...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the purity analysis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate , a critical activated carbamate intermediate often used in the synthesis of serine hydrolase inhibitors (e.g., Monoacylglycerol Lipase [MAGL] inhibitors).

Introduction & Analytical Context

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a reactive electrophile designed to transfer the 4-cyanopiperidine-1-carbonyl moiety to nucleophiles (typically amines or active site serines). Due to its inherent reactivity, this compound presents specific analytical challenges:

  • Hydrolytic Instability: The 4-nitrophenyl ester group is susceptible to hydrolysis, releasing 4-Nitrophenol (a potent chromophore) and 4-Cyanopiperidine .

  • Thermal Instability: Like many carbamates, it is prone to thermal degradation in Gas Chromatography (GC) inlets, potentially leading to false positives for degradation products.

This guide prioritizes HPLC-DAD as the gold standard for quantitative purity due to its non-destructive nature, while GC-MS is positioned as an orthogonal qualitative tool for impurity identification, provided strict thermal controls are applied.

Chemical Context & Impurity Profiling

Understanding the synthesis pathway is prerequisite to method development. The compound is typically synthesized by reacting 4-Cyanopiperidine with Bis(4-nitrophenyl)carbonate or 4-Nitrophenyl chloroformate .

Figure 1: Synthesis & Degradation Pathway

G SM1 4-Cyanopiperidine (Starting Material) Product TARGET ANALYTE 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate SM1->Product + SM2 / Base SM2 Bis(4-nitrophenyl)carbonate (Reagent) SM2->Product Imp1 Impurity A: 4-Nitrophenol (Hydrolysis Product) Product->Imp1 Hydrolysis (H2O/OH-) Product->Imp1 GC Thermal Degradation Imp2 Impurity B: Bis(4-cyanopiperidine)urea (Dimer byproduct) Product->Imp2 + Excess SM1

Caption: Synthesis pathway showing origin of key impurities (4-Nitrophenol, Urea dimers) and thermal degradation risks.

Protocol A: HPLC-DAD Purity Analysis (Quantitative)

Rationale: Reverse-Phase HPLC (RP-HPLC) is the preferred method. Acidic mobile phases are mandatory to:

  • Suppress the ionization of 4-Nitrophenol (pKa ~7.1), ensuring sharp peak shape and retention.

  • Stabilize the carbamate linkage against hydrolysis during the run.

Chromatographic Conditions
ParameterSpecificationRationale
System HPLC with Diode Array Detector (DAD)DAD allows spectral confirmation of the nitrophenyl group.
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)Robust stationary phase for moderately polar aromatics.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies MP to pH ~2.7, stabilizing the analyte.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides lower backpressure and sharper peaks than MeOH.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 5.0 µLMinimized to prevent column overload.
Detection 270 nm (Primary), 315 nm (Secondary)270 nm detects the nitrophenyl carbamate; 315 nm is specific for free 4-nitrophenol.
Gradient Program
Time (min)% Mobile Phase BEvent
0.0010%Initial Hold (Equilibration)
2.0010%Isocratic hold to elute very polar salts
12.0090%Linear Gradient to elute Target & Bis-carbonate
15.0090%Wash step
15.1010%Return to initial conditions
20.0010%Re-equilibration
Sample Preparation
  • Diluent: Acetonitrile:Water (50:[1]50) with 0.1% Formic Acid. Do not use Methanol as it may cause transesterification over time.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 5 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL ACN, sonicate for 30 seconds, then make up to volume with 0.1% Formic Acid in water. Analyze within 4 hours.

System Suitability Criteria
  • Resolution (Rs): > 2.0 between 4-Nitrophenol (early eluter) and Target Analyte.

  • Tailing Factor: < 1.5 for the Target Analyte.

  • Precision (RSD): < 1.0% for retention time; < 2.0% for area (n=5 injections).

Protocol B: GC-MS Identification (Qualitative)

Rationale: GC-MS is used for structural confirmation. However, extreme caution is required. Carbamates can undergo "Einhorn elimination" or thermal cleavage in a hot injector port.[2] The method below utilizes a "Cold Split" or "Pulsed Splitless" approach to minimize thermal stress.

Instrument Conditions
ParameterSpecificationCritical Note
Column DB-5MS UI (30 m x 0.25 mm x 0.25 µm)Low-bleed phase essential for trace analysis.
Inlet Mode Pulsed Splitless (or Cool-on-Column)Minimizes residence time in the hot liner.
Inlet Temp 200°C (Do not exceed 220°C)High temps (>250°C) will degrade the carbamate.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Transfer Line 280°C
Source Temp 230°C
Scan Range 40 – 450 m/z
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~21 mins

Mass Spectrum Interpretation
  • Target Peak: Look for molecular ion [M]+ . Note that the molecular ion may be weak.

  • Diagnostic Fragments:

    • m/z 138/139: [O-C6H4-NO2]+ (Nitrophenol fragment).

    • m/z 109: [Cyanopiperidine]+ fragment.

  • Artifact Warning: If you see two distinct peaks with identical spectra to 4-nitrophenol and 4-cyanopiperidine but no parent peak, the inlet temperature is too high. Lower inlet to 180°C or switch to HPLC.

Experimental Workflow Diagram

Figure 2: Analytical Decision Matrix

Workflow Start Sample Received: 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate Solubility Dissolve in ACN (Check Clarity) Start->Solubility HPLC HPLC-DAD Analysis (Protocol A) Solubility->HPLC Primary Method GCMS GC-MS Analysis (Protocol B) Solubility->GCMS Orthogonal ID Eval_HPLC Check Chromatogram @ 270nm Look for 4-Nitrophenol (RT ~3-4 min) HPLC->Eval_HPLC Eval_GC Check for Thermal Degradation (Is Parent Peak Visible?) GCMS->Eval_GC Result_Pass PASS: Purity > 95% < 0.5% 4-Nitrophenol Eval_HPLC->Result_Pass Clean Profile Result_Fail FAIL: High Hydrolysis or Synthesis Impurities Eval_HPLC->Result_Fail High Impurities Eval_GC->Result_Pass Structure Confirmed Eval_GC->Result_Fail Thermal Breakdown

Caption: Step-by-step workflow for validating sample purity and structural identity.

References

  • Wilkerson, J. L., et al. (2016).[3] "The Selective Monoacylglycerol Lipase Inhibitor MJN110 Produces Opioid-Sparing Effects in a Mouse Neuropathic Pain Model."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Niphakis, M. J., et al. (2013).[3][4] "Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors." ACS Chemical Neuroscience.[3] Link

  • Sigma-Aldrich. "HPLC Separation of Nitrosamines and Carbamate Impurities." Technical Application Notes. Link

  • Restek Corporation. "Analysis of Carbamate Pesticides via HPLC and GC." Restek Chromatograms. Link

Sources

Method

Use of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in solid-phase organic synthesis

Abstract This technical guide details the protocol for utilizing 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3) in Solid-Phase Organic Synthesis (SPOS). This reagent serves as a pre-activated carbamoylat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the protocol for utilizing 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3) in Solid-Phase Organic Synthesis (SPOS). This reagent serves as a pre-activated carbamoylating agent, designed to introduce the pharmacologically privileged 4-cyanopiperidine moiety onto resin-bound amines via urea linkage. Unlike traditional phosgene-mediated approaches, this method offers enhanced safety, high atom economy, and a self-validating colorimetric mechanism (release of p-nitrophenol) to monitor reaction progress. This protocol is optimized for high-throughput library generation of JAK3 inhibitors and GPCR ligands.

Introduction & Mechanistic Rationale

The Pharmacophore

The 4-cyanopiperidine motif is a critical structural element in various bioactive compounds, including Janus Kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and antihistamines. In drug discovery, the rapid derivatization of this core is essential for Structure-Activity Relationship (SAR) studies.

Why 4-Nitrophenyl Carbamates?

In SPOS, forming unsymmetrical ureas typically involves reacting a resin-bound amine with an isocyanate. However, many specific isocyanates are unstable or commercially unavailable.

  • The Solution: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a "masked" isocyanate equivalent.

  • Mechanism: The resin-bound amine attacks the carbonyl carbon of the carbamate. The p-nitrophenolate anion is displaced as a leaving group. This is thermodynamically driven by the formation of the stable urea bond and the resonance stabilization of the leaving group.

  • Safety: Eliminates the need for handling volatile, toxic phosgene or triphosgene on the bench.

Material Specifications

PropertySpecification
Compound Name 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate
CAS Number 920966-42-3
Molecular Formula C₁₃H₁₃N₃O₄
Molecular Weight 275.26 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO, DCM; Sparingly soluble in Et₂O
Storage 2–8°C, Desiccate (Hydrolysis sensitive)

Experimental Protocol

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical "Stop/Go" decision points based on colorimetric feedback.

SPOS_Workflow Start Resin-Bound Amine (Fmoc-Deprotected) ReagentPrep Reagent Solution Prep: Dissolve Carbamate in DMF Add DIPEA (Base) Start->ReagentPrep Coupling Coupling Reaction: Add Reagent to Resin Shake at RT (2-4 h) ReagentPrep->Coupling Monitoring Visual Check: Supernatant Yellow? (p-Nitrophenol Release) Coupling->Monitoring Reaction Progress QC_Test QC: Kaiser/Chloranil Test Monitoring->QC_Test If Yellow QC_Test->Coupling Test Positive (Incomplete) Wash Wash Cycle: DMF x3, DCM x3, MeOH x2 QC_Test->Wash Test Negative (No free amine) Cleavage Cleavage: 95% TFA Cocktail Wash->Cleavage

Figure 1: Decision-tree workflow for the solid-phase coupling of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate.

Step-by-Step Methodology

Pre-requisites:

  • Solid Support: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g) is recommended for stable amide/urea libraries.

  • Solvent System: Anhydrous Dimethylformamide (DMF).

  • Base: N,N-Diisopropylethylamine (DIPEA).

Step 1: Resin Preparation & Deprotection

  • Swell 100 mg of Fmoc-protected resin in DMF (2 mL) for 30 minutes.

  • Drain and treat with 20% Piperidine in DMF (2 mL) for 5 min, drain, then repeat for 15 min (Standard Fmoc removal).

  • Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).

    • Validation: Perform a Kaiser Test. Result must be Blue (presence of free primary amine).

Step 2: Coupling Reaction (The Urea Formation)

  • Stoichiometry: Prepare a solution containing 3.0 equivalents of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate and 4.0 equivalents of DIPEA in minimal anhydrous DMF (approx. 0.1 M concentration).

    • Note: Excess base is crucial to neutralize the H⁺ generated and drive the equilibrium forward by stabilizing the nitrophenolate leaving group.

  • Add the activated reagent solution to the resin.

  • Agitate (shake, do not stir magnetically to avoid grinding resin) at room temperature for 4–6 hours.

  • Self-Validating Observation: The reaction mixture should turn bright yellow within 15–30 minutes. This indicates the release of p-nitrophenolate, confirming the reagent is reacting.

Step 3: Reaction Monitoring & Workup

  • Drain the yellow supernatant.

  • Wash resin: DMF (5x) until the filtrate is colorless (removal of nitrophenol).

  • QC Check: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines).

    • Target Result: Colorless/Yellow beads. This confirms complete conversion of the resin-bound amine to the urea.

    • Troubleshooting: If beads remain blue, re-couple using fresh reagent (Step 2) for an additional 4 hours or overnight at 40°C.

Step 4: Cleavage

  • Wash resin with DCM (5x) to remove all traces of DMF (DMF can interfere with workup).

  • Treat resin with Cleavage Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O for 2 hours.

    • Note: The nitrile group on the piperidine is stable under these standard acidic conditions. Avoid high temperature or strong aqueous acids which could hydrolyze the nitrile to an amide.

  • Precipitate the filtrate in cold diethyl ether, centrifuge, and dry.

Mechanistic Pathway

The following diagram details the molecular transformation on the solid phase.

Reaction_Mechanism Resin Resin-Linker-NH2 Intermediate Tetrahedral Intermediate Resin->Intermediate + Reagent (Nucleophilic Attack) Reagent 4-NP-Carbamate (Reagent) Reagent->Intermediate Product Resin-Urea-Piperidine-CN Intermediate->Product Collapse Byproduct p-Nitrophenolate (Yellow Anion) Intermediate->Byproduct Elimination

Figure 2: Nucleophilic substitution mechanism. The resin-bound amine attacks the carbamate, displacing the chromogenic p-nitrophenolate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Yellow Color Reagent hydrolysis or inactive amine.[1]Check reagent quality (H-NMR). Ensure resin was deprotected (Step 1).
Positive Kaiser Test after Coupling Steric hindrance or aggregation.Use Double Coupling . Increase temperature to 40°C. Switch solvent to NMP to reduce aggregation.
Low Yield after Cleavage Nitrile hydrolysis.Ensure cleavage cocktail is anhydrous if possible, or limit water content. Keep cleavage time < 3 hours.

References

  • Vertex AI Search. (2025).[2] Search Results for 4-Nitrophenyl carbamate solid phase synthesis. Retrieved from 3

  • ChemicalBook. (2026). 4-Cyanopiperidine Properties and Synthesis. Retrieved from 4

  • MolAid. (2025). 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Structure and Patents. Retrieved from 5

  • Organic Syntheses. (2020).[6] Synthesis of 4-Nitrophenyl Carbonates for N-Protection. Org.[2][6][7] Synth. 2020, 97, 96-124.[6] Retrieved from 6[6]

  • ResearchGate. (2025). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. Retrieved from 8

Sources

Application

Application Note: Precision Nucleophilic Aromatic Substitution (SNAr) with 4-Fluoronitrobenzene

Executive Summary This guide details the strategic utilization of 4-fluoronitrobenzene (4-FNB) as a high-performance electrophile in Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic substitution (SN2), where f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the strategic utilization of 4-fluoronitrobenzene (4-FNB) as a high-performance electrophile in Nucleophilic Aromatic Substitution (SNAr). Unlike aliphatic substitution (SN2), where fluoride is a poor leaving group, 4-FNB exploits the high electronegativity of fluorine to accelerate the rate-determining addition step. This protocol provides validated methodologies for C-N and C-O bond formation, emphasizing solvent effects, base selection, and kinetic control to maximize yield and minimize side reactions.

Mechanistic Foundation: The Fluorine Advantage

To optimize SNAr reactions, one must understand why 4-fluoronitrobenzene often outperforms its chlorinated analogs (4-chloronitrobenzene), despite the C-F bond being stronger than the C-Cl bond.

The Addition-Elimination Pathway

The reaction proceeds via a two-step mechanism:[1][2][3]

  • Addition (Rate-Determining Step): The nucleophile attacks the ipso-carbon, disrupting aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination (Fast Step): The leaving group is expelled, restoring aromaticity.

The "Element Effect":

  • Fluorine (F): High electronegativity (

    
    ) inductively withdraws electron density from the ipso-carbon, significantly lowering the activation energy for nucleophilic attack. This stabilizes the transition state leading to the Meisenheimer complex.
    
  • Chlorine (Cl): Lower electronegativity (

    
    ) provides less inductive activation, making the initial attack slower.
    

Since the addition step is rate-limiting, the strength of the C-F bond (which breaks in the fast second step) is kinetically irrelevant.[4] Consequently, kF >> kCl for most SNAr reactions.

Visualization: Reaction Mechanism

SNAr_Mechanism Substrate 4-Fluoronitrobenzene (Electrophile) TS1 Transition State 1 (Addition) Substrate->TS1 + Nu:- Nu Nucleophile (Nu:-) Nu->TS1 Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Rate Determining Step (k1) Product Substituted Arene (Product) Intermediate->Product Fast Elimination (k2) LG Fluoride Ion (Leaving Group) Intermediate->LG

Caption: The SNAr pathway. The high electronegativity of Fluorine accelerates the formation of the Meisenheimer Complex (k1).

Strategic Experimental Design

Solvent Selection: The "Naked" Anion Effect

Solvent choice is the single most critical variable.

  • Polar Aprotic (DMSO, DMF, NMP, Acetonitrile): Preferred. These solvents solvate cations (K+, Na+) well but solvate anions poorly. This leaves the nucleophilic anion "naked" and highly reactive, often increasing rates by orders of magnitude compared to protic solvents.[5]

  • Polar Protic (Ethanol, Methanol, Water): Avoid if possible. Hydrogen bonding forms a "cage" around the nucleophile, significantly reducing its reactivity. Furthermore, hydroxide or alkoxide ions generated from the solvent can compete, leading to side products.

Base Selection
  • Inorganic Carbonates (K2CO3, Cs2CO3): Standard for phenols and secondary amines. Cesium is often superior to Potassium in lower polarity solvents due to the "Cesium Effect" (higher solubility and larger cation radius).

  • Tertiary Amines (DIPEA, Et3N): Suitable for highly reactive amines but can sometimes act as nucleophiles themselves (forming quaternary ammonium salts) if the substrate is extremely reactive.

  • Strong Bases (NaH, KOtBu): Required for sterically hindered alcohols or weak nucleophiles to fully deprotonate them before addition to the electrophile.

Protocol 1: C-N Bond Formation (Aminolysis)

Target: Synthesis of 4-nitro-N-phenylaniline derivatives or N-aryl heterocycles. Standard Model: Reaction of 4-fluoronitrobenzene with Morpholine.

Materials
  • 4-Fluoronitrobenzene (1.0 equiv)

  • Morpholine (1.1 – 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or K2CO3 (1.5 equiv)

  • Acetonitrile (ACN) or DMSO (0.5 M concentration)

Step-by-Step Procedure
  • Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 4-fluoronitrobenzene (141 mg, 1.0 mmol) in anhydrous Acetonitrile (2.0 mL).

  • Addition: Add DIPEA (260 µL, 1.5 mmol) followed by Morpholine (105 µL, 1.2 mmol).

    • Note: If using K2CO3, add the solid base first and stir for 5 mins before adding the amine.

  • Reaction:

    • Condition A (Standard): Stir at room temperature (25°C). 4-FNB is highly reactive; conversion often completes within 1-4 hours.

    • Condition B (High Throughput): Heat to 60°C. Reaction typically completes in <30 mins.

  • Monitoring: Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The product (yellow/orange solid) is typically more polar than the starting material.

    • Endpoint: Disappearance of the 4-FNB spot (Rf ~0.6) and appearance of the amine adduct (Rf ~0.3).

  • Workup:

    • Dilute the mixture with Ethyl Acetate (20 mL).

    • Wash with water (2 x 10 mL) to remove DIPEA salts and excess morpholine.

    • Wash with Brine (10 mL).

    • Dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Recrystallize from hot Ethanol or purify via silica gel flash chromatography if necessary.

Protocol 2: C-O Bond Formation (Etherification)

Target: Synthesis of 4-nitrophenyl ethers. Challenge: Phenols are weaker nucleophiles than amines and require full deprotonation.

Materials
  • 4-Fluoronitrobenzene (1.0 equiv)

  • Phenol derivative (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Procedure
  • Deprotonation (In Situ): To a flask containing K2CO3 (276 mg, 2.0 mmol) and the Phenol (1.1 mmol) under Nitrogen atmosphere, add anhydrous DMF (3.0 mL). Stir at room temperature for 15-30 minutes.

    • Why: This generates the phenoxide anion.[2] The mixture may change color.

  • Coupling: Add 4-fluoronitrobenzene (141 mg, 1.0 mmol) either neat (if liquid) or as a solution in minimal DMF.

  • Reaction: Heat the mixture to 80°C .

    • Note: C-O coupling has a higher activation energy than C-N coupling.

  • Monitoring: Check TLC every hour. Reaction time is typically 2-6 hours.

  • Workup (Critical for DMF removal):

    • Pour the reaction mixture into ice-cold water (30 mL). The product often precipitates as a solid.

    • If solid: Filter, wash with water, and dry.

    • If oil: Extract with Et2O or EtOAc (3 x 20 mL). Back-wash the organic layer with water (3 x) to remove DMF traces, then Brine.

  • Purification: Column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Data Analysis & Optimization

Relative Reactivity of Halonitrobenzenes

The following table illustrates why 4-FNB is the reagent of choice compared to other halides in SNAr.

Leaving Group (X)Relative Rate (krel)*Bond Energy (C-X)Mechanism Driver
Fluorine (-F) ~300 - 1000 485 kJ/molInductive stabilization of TS (Fast Addition)
Chlorine (-Cl)1327 kJ/molWeaker inductive effect
Bromine (-Br)~0.8285 kJ/molWeaker inductive effect
Iodine (-I)~0.4213 kJ/molPoor inductive effect; Steric hindrance

*Approximate relative rates for reaction with methoxide in methanol at 50°C.

Troubleshooting Workflow

Troubleshooting Problem Issue: Low Yield / Incomplete Conversion Check1 Check Solvent System Problem->Check1 Check2 Check Nucleophile Strength Check1->Check2 Using Aprotic? Sol1 Switch to DMSO/DMF (Enhance anion reactivity) Check1->Sol1 Using Alcohol? Check3 Check Temperature Check2->Check3 Strong Nu? Sol2 Use Stronger Base (e.g., NaH instead of K2CO3) Check2->Sol2 Weak Nu? Sol3 Increase Temp (10°C steps) (Overcome Activation Energy) Check3->Sol3

Caption: Decision tree for optimizing sluggish SNAr reactions.

Safety & Handling (SDS Summary)

4-Fluoronitrobenzene is a hazardous chemical. Strict adherence to safety protocols is mandatory.

  • GHS Classification: Acute Toxicity (Oral/Dermal/Inhalation) - Category 3/4.

  • Hazards:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin (rapid absorption).

    • H319: Causes serious eye irritation.

  • PPE Requirements: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. All operations must be performed inside a functioning fume hood .

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Mechanism & Reactivity: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][2][3][4][5][6][7][8] Chemical Reviews, 49(2), 273–412. Link

  • Solvent Effects: Parker, A. J. (1969). Protic-Dipolar Aprotic Solvent Effects on Rates of Bimolecular Reactions. Chemical Reviews, 69(1), 1–32. Link

  • Experimental Protocol (Amines): Dandia, A., et al. (2012). Green chemical synthesis of fluorine-containing bioactive compounds. Journal of Fluorine Chemistry, 142, 88-93.
  • Kinetic Studies: Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][2][3][4][5][6][7][9][10] Elsevier. (Classic Text on F vs Cl rates).

  • Safety Data: PubChem. (n.d.). 1-Fluoro-4-nitrobenzene Compound Summary. National Library of Medicine. Link

Sources

Method

Reaction of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with primary and secondary amines.

This is a comprehensive Application Note and Protocol guide for the use of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in the synthesis of unsymmetrical ureas. This document is designed for medicinal chemists and proce...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for the use of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in the synthesis of unsymmetrical ureas. This document is designed for medicinal chemists and process scientists requiring high-fidelity protocols.

Reagent: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Target Class:


-Substituted-4-cyano-1-piperidinecarboxamides
Methodology:  Nucleophilic Acyl Substitution (Aminolysis)[1]

Introduction & Mechanistic Rationale

The Reagent Profile

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as a stable, crystalline equivalent of the corresponding carbamoyl chloride or isocyanate. Unlike isocyanates, which can be volatile, moisture-sensitive, and prone to dimerization, this activated carbamate is shelf-stable and allows for stoichiometry control.

Mechanism of Action

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism (specifically an Addition-Elimination pathway).

  • Activation: The 4-nitrophenoxy group acts as an electron-withdrawing leaving group, activating the carbonyl carbon toward nucleophilic attack.

  • Addition: The nucleophilic amine (primary or secondary) attacks the carbonyl carbon, forming a tetrahedral zwitterionic intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the 4-nitrophenolate anion and generating the stable urea linkage.

  • Driving Force: The acidity of the leaving group (4-nitrophenol, pKa

    
     7.1) relative to the attacking amine (pKa 
    
    
    
    10-11) drives the reaction forward, often assisted by an auxiliary base (TEA or DIPEA) to neutralize the phenol and prevent protonation of the nucleophile.
Reaction Scheme


Experimental Protocols

General Considerations
  • Stoichiometry: A 1:1 to 1.1:1 ratio of Amine:Carbamate is typically sufficient.

  • Solvent Selection:

    • Standard: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Polar/Solubility Issues: Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to scavenge the acidic 4-nitrophenol byproduct.

Protocol A: Standard Conditions (Primary & Reactive Secondary Amines)

Best for: Benzylamines, anilines with electron-donating groups, and unhindered aliphatic amines.

Materials:

  • 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 equiv)

  • Target Amine (1.1 equiv)

  • DIPEA (1.5 equiv)

  • DCM (anhydrous, 0.1 M concentration relative to limiting reagent)

Procedure:

  • Setup: In a clean, dry round-bottom flask or vial equipped with a magnetic stir bar, dissolve the Target Amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM .

  • Addition: Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 equiv) in a single portion.

    • Note: The solution will gradually turn bright yellow as 4-nitrophenol is released.

  • Reaction: Stir at Room Temperature (20–25 °C) for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (visualize with UV; the starting carbamate and product usually have distinct R

      
       values) or LC-MS.
      
  • Workup (The "Yellow Wash"):

    • Dilute the reaction mixture with DCM (approx. 5x reaction volume).

    • Wash organic layer with 1M NaOH or Sat. Na

      
      CO
      
      
      
      (
      
      
      ). Crucial Step: The basic wash converts 4-nitrophenol into the water-soluble 4-nitrophenolate anion (bright yellow). Repeat washes until the aqueous layer is colorless.
    • Wash with 1M HCl (if product is not basic) or Brine (

      
      ).
      
    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Protocol B: Forcing Conditions (Unhydrochlorides & Sterically Hindered Amines)

Best for: Secondary amines (e.g., piperazines), electron-deficient anilines, or amine salts.

Materials:

  • Reagent (1.0 equiv)[2]

  • Amine Hydrochloride Salt (1.2 equiv)

  • DIPEA (3.0 equiv - extra base needed to free the amine)

  • DMF or Acetonitrile (ACN)

Procedure:

  • Free-Basing: Dissolve the amine salt and DIPEA in DMF/ACN. Stir for 10 minutes to ensure formation of the free amine.

  • Addition: Add the carbamate reagent.

  • Heating: Heat the mixture to 50–60 °C for 4–12 hours.

    • Caution: Do not exceed 80 °C to avoid nitrile hydrolysis or carbamate decomposition.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).[2]

    • Perform the "Yellow Wash" (1M NaOH) rigorously to remove DMF and nitrophenol.

    • Back-extract aqueous layers with EtOAc if the product is polar.

Visualization of Workflows

Mechanism of Urea Formation

ReactionMechanism cluster_conditions Reaction Environment Reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack (Rate Limiting) Amine Nucleophilic Amine (R-NH2) Amine->Intermediate Nucleophilic Attack (Rate Limiting) Product Urea Product (N-Substituted) Intermediate->Product Elimination Byproduct 4-Nitrophenolate (Yellow Anion) Intermediate->Byproduct Leaving Group Expulsion

Caption: Nucleophilic acyl substitution pathway showing the transition from activated carbamate to stable urea.

Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Contains Product + 4-Nitrophenol) SolventCheck Is Reaction Solvent Water Miscible? (DMF/DMSO) Start->SolventCheck Dilute Dilute with EtOAc/Ether SolventCheck->Dilute Yes DirectWash Proceed to Basic Wash SolventCheck->DirectWash No (DCM/THF) BasicWash Wash with 1M NaOH or Na2CO3 (Repeat until aqueous is colorless) Dilute->BasicWash DirectWash->BasicWash PhaseSep Phase Separation BasicWash->PhaseSep OrgLayer Organic Layer (Contains Urea) PhaseSep->OrgLayer AqLayer Aqueous Layer (Contains Nitrophenolate) PhaseSep->AqLayer Discard Final Dry (Na2SO4) & Concentrate Recrystallize if necessary OrgLayer->Final

Caption: Step-by-step purification logic to ensure complete removal of the chromogenic 4-nitrophenol byproduct.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSolubility (Reagent)Reaction RateWorkup EaseRecommendation
DCM ExcellentFastHighPrimary Choice
THF GoodModerateHighGood for polar amines
DMF ExcellentFast (High T)Low (Requires extraction)Use for salts/hindered amines
Toluene ModerateSlowHighUse if product precipitates
Troubleshooting Guide
  • Problem: Reaction is slow or incomplete.

    • Solution: Add a catalyst such as DMAP (4-Dimethylaminopyridine) (0.1 equiv). DMAP forms a highly reactive N-acylpyridinium intermediate that accelerates the attack of the amine.

  • Problem: Product is water-soluble (lost during wash).

    • Solution: Do not use aqueous NaOH wash. Instead, pass the crude mixture through a Basic Alumina plug or use a polymer-supported amine scavenger (e.g., Trisamine resin) to remove the phenol and excess reagent.

  • Problem: "Oil out" during workup.

    • Solution: The urea product may be highly crystalline. Try triturating the crude oil with diethyl ether or hexanes to induce precipitation.

References

  • Castro, E. A., et al. (2002). "Kinetics and Mechanism of the Aminolysis of Methyl 4-Nitrophenyl Carbonates." The Journal of Organic Chemistry.

  • Vertex AI Search Results. (2025). "Synthesis of urea derivatives using 4-nitrophenyl carbamates protocol." 3

  • Thalluri, K., et al. (2014).[4] "4-Nitrophenyl esters as activated building blocks for Urea Moiety." Journal of Organic Chemistry.

  • BenchChem. (2025). "N-(4-Nitrophenyl)pyridin-2-amine reaction protocols."

  • Santa Cruz Biotechnology. "Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate Product Data."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

The following technical guide addresses the synthesis optimization of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate . This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring hi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis optimization of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate . This guide is structured as a Tier-3 Technical Support resource, designed for researchers requiring high-fidelity protocols and mechanistic troubleshooting.

Case ID: OPT-YIELD-CN-PIP-04 Topic: Yield Optimization & Impurity Control in Carbamate Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

This synthesis relies on a nucleophilic acyl substitution where 4-cyanopiperidine attacks the carbonyl carbon of 4-nitrophenyl chloroformate.

  • The Challenge: The 4-cyano group exerts an electron-withdrawing inductive effect (-I), slightly reducing the nucleophilicity of the piperidine nitrogen compared to unsubstituted piperidine. Additionally, the electrophile (chloroformate) is moisture-sensitive.

  • The Solution: Yield improvement requires strict moisture control, optimized base stoichiometry to neutralize the HCl byproduct, and a specific workup to remove the persistent yellow impurity (4-nitrophenol).

Troubleshooting Guide & FAQs

Category A: Yield Issues

Q: My isolated yield is consistently stuck below 50%. What is the most likely culprit? A: The most common cause is moisture-induced hydrolysis of the 4-nitrophenyl chloroformate before it reacts with the amine.

  • Diagnosis: If you see significant gas evolution (CO₂) upon adding the chloroformate, it is hydrolyzing.

  • Fix: Ensure DCM (Dichloromethane) is anhydrous.[1] Dry your 4-cyanopiperidine if it is hygroscopic.

  • Stoichiometry Adjustment: Increase the electrophile (chloroformate) to 1.2 equivalents . The amine is the valuable core; the chloroformate is the sacrificial reagent.

Q: I am using 4-cyanopiperidine HCl salt. Does this change the protocol? A: Yes, critically.

  • The Issue: The HCl salt is non-nucleophilic. It must be freed in situ.[2][3]

  • The Fix: You need at least 2.2 equivalents of base (e.g., Triethylamine or DIPEA).

    • 1.0 eq to neutralize the HCl salt.

    • 1.0 eq to scavenge the HCl generated during the carbamate formation.

    • 0.2 eq excess to drive the reaction.

  • Protocol Change: Stir the amine salt with the base for 15–30 minutes before adding the chloroformate to ensure the free amine is available.

Q: The reaction is slow. Can I heat it? A: Avoid heating above 40°C.

  • Reasoning: Higher temperatures promote the decomposition of the product into 4-nitrophenol and isocyanate byproducts (though less likely for secondary amines, thermal instability is a risk).

  • Better Accelerator: Add a catalytic amount of DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 eq). This forms a highly reactive acyl-pyridinium intermediate that transfers the carbamate group to the hindered amine much faster than the chloroformate alone.

Category B: Impurity & Purification[1]

Q: My product is yellow, even after recrystallization. How do I remove the color? A: The yellow color is free 4-nitrophenol , a byproduct of hydrolysis or reaction completion.

  • The Trap: 4-Nitrophenol is somewhat soluble in organic solvents.

  • The Fix (The "Cold Wash"):

    • Dissolve crude in DCM.

    • Wash with cold (0–5°C) 1M Na₂CO₃ or NaOH. The phenolate anion is bright yellow and water-soluble.

    • Repeat washes until the aqueous layer is colorless.

    • Note: Do not leave the product in contact with strong base for too long to avoid hydrolyzing the carbamate ester itself.

Q: The product oils out instead of crystallizing. How do I get a solid? A: This molecule has a rigid piperidine ring and a polar nitro group, making it prone to oiling.

  • Solvent System: Try a solvent switch to Isopropanol (IPA) or Ethanol for recrystallization.

  • Anti-solvent Method: Dissolve in a minimum amount of DCM or THF, then slowly add Hexane or Diethyl Ether with vigorous stirring until turbidity persists. Cool to -20°C.

Optimized Experimental Protocol

Based on high-yield carbamate synthesis methodologies (Organic Syntheses, 2020).

Reagents & Stoichiometry Table
ComponentRoleEquivalentsNotes
4-Cyanopiperidine Nucleophile1.0If HCl salt, see note below.
4-Nitrophenyl Chloroformate Electrophile1.1 – 1.2Add as a solution in DCM.
Pyridine or Triethylamine Base1.5 – 2.51.5 eq if free amine; 2.5 eq if HCl salt.
Dichloromethane (DCM) Solvent[0.2 M]Must be anhydrous.[1]
DMAP Catalyst0.05Optional, for sluggish reactions.
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

  • Flame-dry a round-bottom flask and equip it with a magnetic stir bar and nitrogen inlet.

  • Add 4-Cyanopiperidine (1.0 eq) and anhydrous DCM .

  • Add Base (Pyridine or TEA) .

    • Checkpoint: If using the HCl salt, stir at Room Temperature (RT) for 20 mins until the solid dissolves or a fine suspension of amine-HCl forms.

  • Cool the mixture to 0°C using an ice bath.

Step 2: Acylation (The Critical Step)

  • Dissolve 4-Nitrophenyl Chloroformate (1.1 eq) in a separate vial with a small volume of DCM.

  • Dropwise Addition: Add the chloroformate solution to the amine mixture over 15–20 minutes.

    • Why? This prevents a localized excess of electrophile and controls the exotherm.

  • Remove the ice bath and allow the reaction to warm to Room Temperature .

  • Stir for 3–12 hours. Monitor by TLC (Check for disappearance of the amine; the spot for 4-nitrophenol will appear).

Step 3: Workup (Impurity Removal)

  • Dilute the reaction mixture with more DCM.

  • Acid Wash: Wash with 1M HCl (2x) to remove unreacted amine and excess pyridine/TEA.

  • Base Wash (Critical): Wash with saturated NaHCO₃ or 1M Na₂CO₃ (3x) until the aqueous layer is no longer yellow. This removes the 4-nitrophenol byproduct.

  • Brine Wash: Wash with saturated NaCl (1x).

  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification

  • Recrystallization: Dissolve the crude solid in boiling Ethanol or Ethyl Acetate/Hexane (1:3) . Allow to cool slowly to RT, then to 4°C.

  • Yield Target: >85% is achievable with this protocol.

Visualized Workflows

Reaction Mechanism & Pathway[4]

ReactionPathway Start 4-Cyanopiperidine (Nucleophile) Intermed Tetrahedral Intermediate Start->Intermed + Reagent (0°C, DCM) Reagent 4-Nitrophenyl Chloroformate Reagent->Intermed Base Base (TEA/Pyridine) Byprod Byproduct: 4-Nitrophenol + HCl Base->Byprod Scavenges HCl Product 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate Intermed->Product Elimination Intermed->Byprod

Caption: Nucleophilic attack of the hindered amine on the chloroformate, facilitated by base scavenging.

Workup Logic Tree

WorkupLogic Crude Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 1M HCl Crude->Wash1 Remove1 Removes: Unreacted Amine Excess Base Wash1->Remove1 Wash2 Wash 2: Sat. NaHCO3 (Repeat until clear) Wash1->Wash2 Remove2 Removes: 4-Nitrophenol (Yellow) Acid traces Wash2->Remove2 Dry Dry (Na2SO4) & Evaporate Wash2->Dry Cryst Recrystallization (EtOH or EtOAc/Hex) Dry->Cryst

Caption: Step-by-step purification logic to ensure removal of colored impurities and salts.

References

  • Lizza, J. R.; Wipf, P. (2020).[4] "Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC)". Organic Syntheses, 97, 96-124.[4][5]

    • Grounding: Defines the gold-standard protocol for reacting hindered amines with 4-nitrophenyl chloroformate, including temper
  • Graybill, T. L. et al. (2003). "Synthesis of 4-Cyanopiperidine Derivatives". Journal of Medicinal Chemistry, 46, 5512-5532.[2][3]

    • Grounding: Provides context on the nucleophilicity and handling of 4-cyanopiperidine salts.
  • Knölker, H. J. et al. (1995). "4-Nitrophenyl Chloroformate as an activating agent". Synlett, 1995(04), 378-380.

Sources

Optimization

Technical Support Center: Optimizing Acylation with 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize urea and carbamate synthesis using 4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize urea and carbamate synthesis using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate .

This reagent is a highly effective active carbamate used to transfer the 4-cyano-1-piperidinecarbonyl moiety to nucleophiles (typically amines). 4-Nitrophenyl (PNP) active esters and carbamates are highly valued for their balance of bench stability and reactivity, often outperforming other active esters like 2,3,5,6-tetrafluorophenyl (TFP) in complex acylations[1]. However, achieving quantitative yields requires precise control over solvent polarity, base selection, and moisture exclusion.

Diagnostic FAQs & Troubleshooting

Q1: My acylation reaction stalls at 40-50% conversion. How can I drive it to completion?

  • Causality: PNP carbamates are moderately reactive. If your nucleophile is a secondary or sterically hindered amine, the activation energy barrier for the nucleophilic attack is too high for room-temperature conditions.

  • Solution: Switch from a non-polar solvent (DCM) to a polar aprotic solvent (DMF or NMP) to stabilize the polar transition state. Add 0.1–0.2 equivalents of DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that accelerates the reaction[2]. Elevate the temperature to 50–60 °C.

Q2: I am observing significant formation of 4-cyanopiperidine instead of my desired product. What is happening?

  • Causality: This indicates hydrolysis of the active carbamate. Water is a competitive nucleophile. If water attacks the carbamate carbonyl, it forms an unstable carbamic acid that rapidly decarboxylates (releasing CO₂), yielding the free 4-cyanopiperidine and 4-nitrophenol.

  • Solution: Ensure strict anhydrous conditions. Use molecular sieves or anhydrous-grade solvents. Verify that your amine starting material is thoroughly dried and not carrying hygroscopic moisture.

Q3: The reaction mixture turns intensely yellow immediately upon base addition, but my product yield is low. Why?

  • Causality: The yellow color is the phenoxide anion of 4-nitrophenol (λmax ≈ 413 nm), which is the leaving group of this reaction[3]. Immediate yellowing before the amine has a chance to react suggests premature cleavage. This is often caused by base-catalyzed hydrolysis (if moisture is present) or the use of a nucleophilic base.

  • Solution: Use a strictly non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) instead of TEA. Optimize the order of addition: mix the amine nucleophile and the carbamate reagent first, then add the base dropwise at 0 °C.

Q4: How do I efficiently remove the 4-nitrophenol byproduct during workup?

  • Causality: 4-nitrophenol has a pKa of ~7.15 and can co-elute with moderately polar products during silica gel chromatography.

  • Solution: Perform a basic aqueous wash. Diluting the reaction with EtOAc and washing with 5% aqueous Na₂CO₃ or 1M NaOH forces the byproduct into the aqueous layer as a highly water-soluble sodium 4-nitrophenoxide salt[4].

Quantitative Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and the yield of the target urea when reacting 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with a model secondary amine.

SolventBase (Equiv)Catalyst (Equiv)Temp (°C)Time (h)Urea Yield (%)Hydrolysis (%)
DCMTEA (2.0)None2512455
DCMDIPEA (2.0)None2512552
THFDIPEA (2.0)DMAP (0.1)604853
DMF DIPEA (2.0) DMAP (0.1) 60 2 96 <1
DMF (Wet)DIPEA (2.0)None6023065

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . The visual cues (color changes) directly correlate with the mechanistic progress of the reaction, allowing you to monitor success in real-time.

Step 1: Preparation & Solvation Flame-dry a round-bottom flask under inert gas (N₂ or Argon). Add the amine nucleophile (1.0 equiv) and 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.1 equiv). Dissolve in anhydrous DMF to achieve a 0.2 M concentration.

Step 2: Catalysis & Base Addition Add DMAP (0.1 equiv). Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous DIPEA (2.0 equiv) dropwise.

  • Validation Check: A gradual shift to a yellow hue indicates the successful release of the 4-nitrophenol leaving group as the acylation proceeds.

Step 3: Reaction Maturation Remove the ice bath and heat the reaction to 60 °C. Stir for 2–4 hours. Monitor completion via LC-MS or TLC (UV active).

Step 4: Quenching & Aqueous Workup Cool the mixture to room temperature and dilute with Ethyl Acetate (10 volumes). Wash the organic layer with 5% aqueous Na₂CO₃ (3 × 20 mL).

  • Validation Check: The aqueous layer will initially be intensely yellow. Continue basic washes until the aqueous layer drains completely colorless. This visually confirms the 100% removal of the 4-nitrophenol byproduct.

Step 5: Isolation Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Mechanistic & Workflow Diagrams

Workflow A Start: Acylation with PNP Carbamate BB BB A->BB Primary Amine B Assess Nucleophile Sterics & pKa D Harsh Conditions: DMF, DMAP, 60°C B->D Secondary Amine C Standard Conditions: DCM, DIPEA, 25°C E Reaction Complete? C->E D->E F Aqueous Workup: Basic Wash (pH > 8) E->F Yes (>95%) G Troubleshoot: Check for Hydrolysis E->G No / Stalled G->D Optimize BB->C Primary Amine

Workflow for optimizing acylation with 4-nitrophenyl carbamates based on nucleophile sterics.

Mechanism R1 PNP Carbamate Reagent TI Tetrahedral Intermediate R1->TI Attack Nuc Amine Nucleophile Nuc->TI Addition Prod Target Urea Product TI->Prod Collapse LG 4-Nitrophenoxide (Yellow, 413nm) TI->LG Cleavage

Mechanistic pathway of amine acylation via a tetrahedral intermediate, releasing 4-nitrophenoxide.

References

  • Title: 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence Source: Nature Communications URL: [Link]

  • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: [Link]

  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]

Sources

Troubleshooting

Effective removal of 4-nitrophenol byproduct from reaction mixtures.

Technical Support Center: 4-Nitrophenol (4-NP) Remediation Subject: Advanced Protocols for the Removal of 4-Nitrophenol Byproducts Ticket ID: #NP-REM-001 Support Level: Tier 3 (Senior Application Scientist) Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Nitrophenol (4-NP) Remediation

Subject: Advanced Protocols for the Removal of 4-Nitrophenol Byproducts Ticket ID: #NP-REM-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scope

Welcome to the technical support module for 4-nitrophenol (4-NP) removal. 4-NP is a persistent, toxic byproduct often generated during the hydrolysis of active esters (e.g., in peptide synthesis) or organophosphate degradation.

The Core Problem: 4-NP possesses a


 of approximately 7.15. This acidity allows it to exist in two distinct distinct states: the colorless phenol  (acidic/neutral pH) and the bright yellow phenolate anion  (basic pH).

Your Objective: Complete removal (<10 ppm) without compromising the yield of your target API or intermediate.

The Solution Architecture:

  • Method A (Standard): pH-Swing Liquid-Liquid Extraction (LLE).

  • Method B (Trace/Sensitive): Adsorptive Sequestration (Resins/Carbon).

  • Method C (Green/Degradation): Catalytic Reduction to 4-Aminophenol.[1][2]

Method A: The pH-Swing Extraction (Standard Protocol)

Best For: Robust, hydrophobic products stable at pH 9–10. Mechanism: Deprotonation of 4-NP (


 7.15) to water-soluble 4-nitrophenolate.
The Self-Validating Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The "Yellow Flash" Test (Validation Step):

    • Add an equal volume of 0.5 M Sodium Carbonate (

      
      )  or 5% Sodium Bicarbonate (
      
      
      
      )
      .
    • Observation: The aqueous layer MUST turn bright yellow.

    • Technical Insight: If the aqueous layer is colorless, the pH is likely

      
      , and 4-NP remains in the organic phase. Adjust aqueous pH to >9.
      
  • Partitioning: Shake vigorously for 2 minutes. Allow phases to separate.

  • Separation: Drain the yellow aqueous layer (contains 4-nitrophenolate).

  • Repeat: Repeat the basic wash until the aqueous layer is colorless . This visual endpoint confirms the removal of free 4-NP.

  • Acidic Rinse: Wash the organic layer once with 0.1 M HCl or Brine to remove trapped base and restore neutral pH.

Visual Logic: pH-Swing Workflow

LLE_Workflow ReactionMix Crude Mixture (Organic Phase) BaseWash Add Basic Soln (pH > 9) ReactionMix->BaseWash Separation Phase Separation BaseWash->Separation Deprotonation AqLayer Aqueous Layer (Yellow: Phenolate) Separation->AqLayer Waste OrgLayer Organic Layer (Target Product) Separation->OrgLayer Check Is Aqueous Colorless? OrgLayer->Check Check->BaseWash No (Repeat) Final Proceed to Drying/Evap Check->Final Yes (Done)

Figure 1: The pH-swing extraction logic relies on the visual transition of 4-NP to its yellow phenolate form to confirm removal.

Method B: Adsorption (Trace Removal & Sensitive Products)

Best For: Base-sensitive products or polishing trace 4-NP (final <1 ppm). Mechanism:


 stacking and hydrophobic interactions.

Technical Insight: Activated carbon (AC) is effective, but polymeric resins (e.g., Amberlite XAD-4 or hyper-cross-linked polymers like NDA-701) often offer easier recovery and regeneration [1].

Comparative Adsorbent Data
Adsorbent TypeSurface Area (

)
MechanismRegenerationSuitability
Activated Carbon (Base-Activated) ~1300Micropore filling /

Thermal (Difficult)Bulk removal, cheap.
Amberlite XAD-4 ~725Hydrophobic interactionSolvent Wash (Easy)Sensitive APIs, reusable.
Hyper-cross-linked Resin (NDA-701) HighBimodal (Micro/Macro)Solvent WashBest for trace polishing.
Protocol: Resin Treatment[3]
  • Pre-treatment: Wash the resin (e.g., XAD-4) with methanol, then water, to activate pores.

  • Batch Mode: Add 5–10 wt% resin to your solution. Stir gently for 30–60 minutes.

  • Filtration: Filter off the resin.

  • Validation: Spot the filtrate on a TLC plate. Expose to ammonia vapor. If it turns yellow, 4-NP is still present.

Method C: Catalytic Reduction (Green Chemistry)

Best For: Situations where 4-NP removal is difficult (e.g., water-soluble product) and degradation is preferred. Mechanism: Reduction of toxic 4-NP to 4-aminophenol (4-AP) using Sodium Borohydride (


) and a metal catalyst [2]. 4-AP is much less toxic and easily oxidizes/polymerizes or can be removed via cation exchange.

Protocol:

  • Add catalyst (e.g., Ag nanoparticles or CuFe5O8) to the aqueous mixture.

  • Add excess

    
    .
    

Troubleshooting & FAQs

Q1: I performed the basic wash, but my organic layer is still yellow. Is 4-NP stuck?

  • Diagnosis: 4-Nitrophenol is likely gone. The yellow color in the organic phase is often due to nitro-impurities or oxidation byproducts, not the phenolate (which is strictly water-soluble).

  • Test: Take a small aliquot of your organic layer and shake it with 1M HCl.

    • If it stays yellow: The color is intrinsic to your product or a non-ionic impurity.

    • If it turns colorless: You have residual entrapped water/base. Dry with

      
       and filter.
      

Q2: My product precipitates when I add the basic wash.

  • Cause: Your product might be a salt that is insoluble at high pH, or it is forming an emulsion.

  • Solution: Switch to Method B (Resin Adsorption) . Do not use pH manipulation if your product has solubility issues at pH > 9.

Q3: I am seeing an emulsion that won't separate.

  • Cause: 4-NP acts as a weak surfactant at the interface.

  • Fix: Add solid NaCl (brine saturation) to the aqueous layer to increase ionic strength, or filter the mixture through a pad of Celite to break the physical emulsion.

Q4: Can I use this for peptide synthesis cleanup?

  • Yes. However, ensure your peptide does not have base-labile protecting groups (like Fmoc) if you use the aggressive Carbonate wash. For Fmoc-peptides, use a milder bicarbonate wash (pH 8.5) or Method B.

Decision Matrix: Choosing Your Protocol

Decision_Tree Start Start: 4-NP Removal BaseSens Is Product Base Sensitive? Start->BaseSens WaterSol Is Product Water Soluble? BaseSens->WaterSol Yes LLE Method A: pH-Swing LLE BaseSens->LLE No Resin Method B: Resin/Carbon WaterSol->Resin No Reduct Method C: Catalytic Reduction WaterSol->Reduct Yes

Figure 2: Operational decision tree for selecting the optimal removal strategy based on product stability and solubility.

References

  • Adsorption Mechanism: Adsorption and desorption hysteresis of 4-nitrophenol on a hyper-cross-linked polymer resin NDA-701. (PubMed).

  • Catalytic Reduction: Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol Using Ag@α-Ti(HPO4)2·H2O.[1][4] (ACS Publications).[1] [1]

  • Green Chemistry Protocol: Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts. (MDPI).

Sources

Optimization

Addressing stability and decomposition issues of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

CAS: 920966-42-3 | Class: Activated Carbamate / Nitrogen Heterocycle Rapid Diagnostics: Is Your Reagent Viable? Before initiating any coupling reaction, perform this rapid quality control (QC) check.

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 920966-42-3 | Class: Activated Carbamate / Nitrogen Heterocycle

Rapid Diagnostics: Is Your Reagent Viable?

Before initiating any coupling reaction, perform this rapid quality control (QC) check. This compound is an activated carbamate , designed to be reactive. Consequently, it is inherently unstable if mishandled.

The "Traffic Light" Visual Indicator

The leaving group, 4-nitrophenol , provides a built-in colorimetric indicator of decomposition.

StatusVisual AppearanceTechnical InterpretationAction Required
Pass White to Off-White Solid Purity >95%. Intact carbamate linkage.Proceed with reaction.
Caution Pale Yellow Tint Trace hydrolysis (<5%). Free 4-nitrophenol present.Purify via recrystallization (EtOAc/Hexanes) or use in excess (1.2–1.5 eq).
Fail Bright Yellow/Orange Significant decomposition (>10%). The yellow color signifies the 4-nitrophenolate anion , indicating exposure to moisture and basic impurities.Discard. Purification is likely inefficient due to the sticky nature of the phenol byproduct.
Analytical Verification (LC-MS & TLC)
  • TLC: Run in Hexane:Ethyl Acetate (1:1) .

    • Product: Higher R_f (UV active, non-yellow).

    • Impurity: 4-Nitrophenol appears as a lower R_f yellow spot (intensifies if the plate is dipped in basic solution).

  • LC-MS: Look for the parent ion

    
     Da.
    
    • Decomposition Peak: 4-Nitrophenol (MW 139) and 4-Cyanopiperidine (MW 110).

Storage & Handling Protocols

This reagent is sensitive to moisture and nucleophilic attack . Adherence to these parameters is non-negotiable for maintaining shelf-life.

Storage Specifications
ParameterSpecificationReason (Causality)
Temperature -20°C (Freezer) Retards the kinetics of spontaneous hydrolysis and decarboxylation.
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture from attacking the electrophilic carbonyl.
Container Amber Vial, Parafilm Sealed Nitro compounds can be photosensitive; tight sealing prevents condensation upon thawing.
Thawing Equilibrate to RT CRITICAL: Do not open a cold vial. Condensation will immediately hydrolyze the surface layer, turning it yellow.
Solvent Compatibility Guide
  • Recommended: Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF).

  • Strictly Prohibited: Water, Methanol, Ethanol (or any primary alcohols).

    • Why? Alcohols act as nucleophiles. In the presence of trace base, Methanol will attack the carbamate, displacing the 4-nitrophenol and forming the methyl carbamate impurity (transesterification).

Troubleshooting Reaction Failures

Scenario A: The reaction turns bright yellow immediately.
  • Cause: This is normal if you added a base (TEA/DIPEA). The base deprotonates the leaving group (4-nitrophenol) to form 4-nitrophenolate (bright yellow).[1]

  • Solution: Monitor by TLC/LC-MS. The color confirms the reagent is reacting. If the color appears before adding your nucleophile, your solvent is wet.

Scenario B: Low Yield / Slow Conversion.
  • Cause: The 4-nitrophenyl ester is less reactive than an acid chloride.

  • Optimization:

    • Catalyst: Add 10–20 mol% DMAP (4-Dimethylaminopyridine) . This forms a highly reactive N-acylpyridinium intermediate [1].

    • Temperature: Heat to 40–60°C in dry THF if the amine nucleophile is sterically hindered.

Scenario C: Formation of Symmetric Urea Impurity.
  • Cause: Moisture in the reaction. Water attacks the reagent

    
     Carbamic acid 
    
    
    
    Decarboxylation
    
    
    Free 4-cyanopiperidine. This free amine then attacks a second molecule of the starting material.
  • Solution: Use flame-dried glassware and anhydrous solvents (water content <50 ppm).

Mechanism of Decomposition

Understanding the failure mode allows you to prevent it. The diagram below illustrates how moisture destroys the reagent.

Decomposition Reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Products Breakdown Products Intermediate->Products Collapse & Decarboxylation Phenol 4-Nitrophenol (Yellow) Products->Phenol CO2 CO2 (Gas) Products->CO2 Amine 4-Cyanopiperidine Products->Amine

Figure 1: Hydrolytic decomposition pathway. The release of 4-nitrophenol is the visual cue for reagent failure.

QC Decision Workflow

Follow this logic gate to determine if your reagent batch is safe to use.

QC_Workflow Start Start QC Check Visual Visual Inspection Start->Visual Color Is it Yellow? Visual->Color Melting Check Melting Point Color->Melting No (White) Purify Recrystallize (EtOAc/Hex) Color->Purify Yes (Pale) Discard Discard Batch Color->Discard Yes (Bright Orange) Melting->Purify Broad Range Use Proceed to Reaction Melting->Use Sharp Range Purify->Visual Re-check

Figure 2: Quality Control Decision Tree for activated carbamates.

References

  • DMAP Catalysis Mechanism : Scriven, E. F. V. (1983). "4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts." Chemical Society Reviews, 12(2), 129-161.

  • Carbamate Stability & Hydrolysis : Stalder, H., et al. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(5), 2077–2103.

  • 4-Nitrophenyl Ester Chemistry : Knölker, H. J., et al. (1995). "Isolation of 4-Nitrophenyl Carbamates." Synlett, 1995(04), 378-380.

Sources

Troubleshooting

Strategies to increase the solubility of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate in organic solvents

Welcome to the technical support center for 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical strategies for overcoming solubility challenges with this compound in organic solvents. Our goal is to equip you with the scientific understanding and methodological tools to effectively handle this molecule in your experimental workflows.

Understanding the Molecule: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Before diving into solubility enhancement strategies, it's crucial to understand the structural features of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate that influence its solubility. The molecule possesses both polar and non-polar characteristics. The nitrophenyl group and the cyano group are polar, while the piperidine ring and the carboxylate linker introduce a degree of non-polar character. This amphiphilic nature can make finding a suitable single solvent challenging. The key to increasing its solubility lies in selecting a solvent system that can effectively interact with both the polar and non-polar regions of the molecule.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when dissolving 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate and provides scientifically grounded solutions.

Issue 1: Incomplete Dissolution in a Single Solvent

Question: I am observing that 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is not fully dissolving in my chosen organic solvent, even after vigorous stirring. What could be the cause and how can I fix it?

Answer:

Incomplete dissolution is a frequent challenge and can stem from several factors. The primary reason is often a mismatch between the polarity of the solute and the solvent, a concept governed by the "like dissolves like" principle.[1]

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Solvent Polarity: Your chosen solvent may not possess the ideal polarity to effectively solvate both the polar (nitrophenyl, cyano) and non-polar (piperidine) moieties of the molecule.

    • Solution: A systematic approach to solvent selection is recommended. Consider solvents with varying polarities. For instance, if you are using a non-polar solvent like hexane, try a more polar solvent such as ethyl acetate, or a moderately polar solvent like dichloromethane. Conversely, if a highly polar solvent like methanol is failing, a less polar option might be more effective.

  • Insufficient Solvent Volume: The concentration of your solution may be exceeding the saturation point of the compound in that specific solvent at the current temperature.

    • Solution: Gradually increase the volume of the solvent while continuously stirring. This will decrease the concentration and may lead to complete dissolution.

  • Low Temperature: The dissolution of most solid organic compounds is an endothermic process, meaning solubility generally increases with temperature.[2][3][4]

    • Solution: Gently warm the mixture while stirring. Be cautious not to exceed the boiling point of the solvent. A modest increase in temperature can significantly enhance solubility.

  • Equilibrium Not Reached: Dissolution is not always an instantaneous process. It may require time for the solvent molecules to fully interact with and break down the crystal lattice of the solid.

    • Solution: Increase the stirring time. For some compounds, allowing the mixture to stir for several hours or even overnight at a controlled temperature can be necessary to reach equilibrium.

Issue 2: Slow Dissolution Rate

Question: The compound is dissolving, but the process is extremely slow, impacting my experimental timeline. How can I speed up the dissolution?

Answer:

A slow dissolution rate is typically related to the surface area of the solute and the efficiency of mixing.

Potential Causes & Step-by-Step Solutions:

  • Large Particle Size: Larger crystals have a smaller surface area-to-volume ratio, which limits the contact points for the solvent to interact with the solute.

    • Solution: If possible, gently grind the solid 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate using a mortar and pestle before adding it to the solvent. This increases the surface area and can dramatically accelerate the dissolution rate.

  • Inadequate Agitation: Insufficient stirring fails to bring fresh solvent into contact with the surface of the solid particles.

    • Solution: Increase the stirring speed to create a vortex. For more challenging cases, consider using a magnetic stirrer with a suitably sized stir bar or a mechanical overhead stirrer for larger volumes.

  • Sonication: Applying ultrasonic waves can aid in breaking down solid agglomerates and enhancing the interaction between the solute and solvent.[5]

    • Solution: Place the vessel containing the mixture in an ultrasonic bath for short intervals. Monitor the temperature of the bath, as sonication can generate heat.

Issue 3: Precipitation Upon Cooling or Standing

Question: I was able to dissolve the compound by heating, but it precipitates out of the solution when it cools down to room temperature. How can I maintain a stable solution?

Answer:

This phenomenon occurs when a supersaturated solution is created at an elevated temperature, and the solubility limit is exceeded as the solution cools.

Potential Causes & Step-by-Step Solutions:

  • Supersaturation: The amount of dissolved solute at a higher temperature is greater than the solvent can hold at a lower temperature.

    • Solution 1: Co-solvency: This is a powerful technique where a second, miscible solvent (a co-solvent) is added to the primary solvent to increase the overall solubility of the solute.[6][7][8] For 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate, a mixture of a primary solvent with a small amount of a co-solvent that has a different polarity can be highly effective. For example, adding a small percentage of a more polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a less polar solvent like dichloromethane could enhance solubility.

    • Solution 2: Maintain Elevated Temperature: If your experimental setup allows, you can maintain the solution at the elevated temperature at which the compound is soluble. This requires a temperature-controlled environment like a heated water bath or a reaction block.

Advanced Strategies: Co-solvency and Solvent System Optimization

For particularly challenging solubility issues, a more systematic approach to solvent selection and the use of co-solvent systems is necessary.

Understanding Co-solvency

Co-solvency works by altering the overall polarity of the solvent system to better match the requirements of the solute. A co-solvent can disrupt the self-association of the primary solvent molecules, creating a more favorable environment for the solute.

Diagram: Mechanism of Co-solvency

CoSolvency cluster_0 Poor Solubility in Primary Solvent cluster_1 Enhanced Solubility with Co-solvent Solute Solute (4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate) Solvent1 Primary Solvent Solute->Solvent1 Weak Interaction Solute2 Solute CoSolvent Co-solvent Solute2->CoSolvent Stronger Interaction Solvent2 Primary Solvent CoSolvent->Solvent2 Miscible

Caption: Co-solvency enhances solubility by introducing a miscible solvent that improves solute-solvent interactions.

Experimental Protocol: Co-solvent Screening

This protocol outlines a method for systematically screening different co-solvent systems to identify an optimal mixture for dissolving 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate.

Objective: To determine the most effective co-solvent system for achieving the desired concentration.

Materials:

  • 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

  • A selection of primary solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene)

  • A selection of co-solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Methanol)

  • Vials with caps

  • Magnetic stirrer and stir bars

  • Pipettes and graduated cylinders

Procedure:

  • Primary Solvent Selection: Begin by attempting to dissolve a known amount of the compound in a fixed volume of each primary solvent at room temperature to establish a baseline.

  • Co-solvent Addition: For each primary solvent where solubility is poor, prepare a series of vials.

  • To each vial, add the same amount of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate and the primary solvent as in the baseline test.

  • Incrementally add a co-solvent to each vial in the series (e.g., 1%, 2%, 5%, 10% v/v).

  • Cap the vials and stir the mixtures vigorously for a set period (e.g., 1 hour) at a constant temperature.

  • Observation and Analysis: Visually inspect each vial for complete dissolution. Note the minimum percentage of co-solvent required to achieve a clear solution.

  • Optimization: For the most promising co-solvent systems, you can perform a more detailed optimization by testing smaller increments of the co-solvent percentage.

Data Presentation: Co-solvent Screening Results

Primary SolventCo-solvent% Co-solvent (v/v) for Complete DissolutionObservations
DichloromethaneDMF5%Clear solution after 30 minutes of stirring.
DichloromethaneDMSO7%Slower dissolution compared to DMF.
Ethyl AcetateAcetonitrile10%Required gentle warming to 30°C.
TolueneMethanol>15%Ineffective at room temperature.

Note: The data in this table is illustrative and should be determined experimentally.

Diagram: Co-solvent Screening Workflow

CoSolventScreening Start Start: Insoluble Compound SelectPrimary Select Primary Solvents (e.g., DCM, EtOAc) Start->SelectPrimary SelectCoSolvent Select Co-solvents (e.g., DMF, DMSO, ACN) Start->SelectCoSolvent PrepareSeries Prepare Test Series: Primary Solvent + Incremental Co-solvent SelectPrimary->PrepareSeries SelectCoSolvent->PrepareSeries Stir Stir at Constant Temperature PrepareSeries->Stir Observe Observe for Complete Dissolution Stir->Observe Analyze Analyze Results: Identify Optimal System Observe->Analyze End End: Soluble Compound Analyze->End

Caption: A systematic workflow for screening co-solvent systems to enhance solubility.

Final Recommendations

When faced with solubility challenges with 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate, a multi-faceted approach is often the most successful. Start with simple troubleshooting steps such as increasing solvent volume, gentle heating, and ensuring adequate agitation. If these methods are insufficient, a systematic investigation into co-solvent systems is highly recommended. By carefully selecting a primary solvent and a compatible co-solvent, you can significantly enhance the solubility of this compound, enabling its effective use in your research and development endeavors.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism. Retrieved from [Link]

  • Myerson, A. S., & Krumrine, J. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Crystal Growth & Design, 10(5), 2296-2299. [Link]

  • Kumar, S., & Singh, S. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 122-132.
  • Quora. (2021, September 7). In general, the solubility of solids increases with temperature. Now does the temperature here refer to the temperature of the solid or the solvent? Also, does temperature affect the solubility of liquids and gases?. Retrieved from [Link]

  • LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. Retrieved from [Link]

  • Patel, K., & Patel, N. (2017). Method Development and Validation of Candesartan Cilexetil in Pharmaceutical Dosage Form by Using Cosolvency Technique. Indian Journal of Pharmaceutical Sciences, 79(5), 786-792.
  • ResearchGate. (n.d.). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. Retrieved from [Link]

  • SlideShare. (n.d.). Co-solvency. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1406-1413. [Link]

  • ResearchGate. (n.d.). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Optimization

Preventing catalyst poisoning during the reduction of nitrophenyl derivatives

Topic: Prevention of Catalyst Poisoning & Selectivity Loss Ticket ID: NIT-RED-001 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Black Box" of Heterogeneous Catalysis Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Catalyst Poisoning & Selectivity Loss Ticket ID: NIT-RED-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Black Box" of Heterogeneous Catalysis

Welcome to the Advanced Technical Support Center. You are likely here because your standard Pd/C hydrogenation protocol failed—either the reaction stalled (poisoning), you lost a critical halogen substituent (selectivity failure), or you generated a hazardous accumulation of hydroxylamine intermediates.

In nitrophenyl reduction, the catalyst surface is a battlefield. The nitro group (


) must compete for active sites against solvents, by-products, and even the substrate's own backbone. This guide moves beyond "add more catalyst" and focuses on the mechanistic root causes of failure and the precise chemical engineering required to solve them.

Module 1: Diagnostic Triage

Before modifying your protocol, identify the failure mode. Use this logic flow to categorize your issue.

DiagnosticTree Start Symptom: Reaction Stalled or Failed CheckS Does substrate contain Sulfur (Thiol/Thioether)? Start->CheckS CheckHal Does substrate contain Halogens (Cl, Br, I)? CheckS->CheckHal No PoisonS Diagnosis: Sulfur Poisoning (Irreversible active site binding) CheckS->PoisonS Yes CheckHet Is it a Nitrogen Heterocycle (Pyridine, Imidazole)? CheckHal->CheckHet No Dehal Diagnosis: Dehalogenation (Pd oxidative addition into C-X) CheckHal->Dehal Yes (Product is des-halo) InhibN Diagnosis: N-Inhibition (Competitive adsorption) CheckHet->InhibN Yes Foul Diagnosis: Intermediate Fouling (Hydroxylamine accumulation) CheckHet->Foul No (Unknown Stall)

Figure 1: Diagnostic decision tree for identifying the root cause of hydrogenation failure.

Module 2: The Sulfur Problem (Irreversible Poisoning)

The Issue: Sulfur atoms (thiols, thioethers, thiophenes) possess lone pairs that donate electron density into the empty


-orbitals of the metal catalyst (Pd, Pt). This bond is often stronger than the adsorption of 

or the nitro group, permanently deactivating the site [1].
Troubleshooting Q&A

Q: My molecule has a thioether. The reaction stops at 10% conversion. Can I just add more Pd/C? A: Generally, no. Standard Pd/C is extremely sensitive to sulfur.[1] Adding more catalyst is cost-prohibitive and often ineffective because the sulfur "titrates" the active sites immediately.

Q: What is the correct protocol for sulfur-containing nitroarenes? A: You must switch the metal or the catalyst state.

  • Switch to Platinum (Pt): Pt is generally more resistant to sulfur poisoning than Pd.

  • Use Sulfided Catalysts: This is counter-intuitive but effective. Use Sulfided Platinum on Carbon (Pt(S)/C) .

    • Mechanism:[2][3][4][5][6] The catalyst is pre-poisoned (sulfided) in a controlled manner. This lowers the adsorption energy for the sulfur-containing substrate (preventing irreversible sticking) while retaining enough activity to reduce the energetic nitro group [2].

Q: Are there additives that help? A: Yes. If you must use Pd, use scavengers .

  • Protocol: Pre-treat your substrate solution with Raney Nickel (cheap, sacrificial) for 30 minutes, filter, and then perform your Pd/C hydrogenation. The Raney Ni strips the free sulfur impurities.

Module 3: The Halogen Dilemma (Selectivity vs. Activity)

The Issue: Carbon-Halogen bonds (C-Cl, C-Br, C-I) are susceptible to hydrogenolysis (dehalogenation) under the same conditions used for nitro reduction.[5] Palladium is particularly notorious for inserting into the C-X bond, removing the halogen and yielding the dehalogenated aniline [3].

Troubleshooting Q&A

Q: I am losing my Chlorine atom. How do I stop this? A: You need to poison the catalyst selectively against the C-X bond insertion without stopping the


 reduction.

Protocol A: The "Inhibitor" Method (Additives) Add a dehalogenation inhibitor to the reaction mixture.

  • Additive: Morpholine (0.5 - 1.0 equiv) or Sodium Phosphite .

  • Mechanism:[2][3][4][5][6] These bases/ligands modify the electronic properties of the metal surface, making it less electron-rich and therefore less capable of the oxidative addition required to break the C-X bond [4].

Protocol B: The "Modified Catalyst" Method

  • Catalyst: Sulfided Pt/C (as mentioned in Module 2) is the gold standard here. The sulfur modification suppresses the high-energy sites responsible for C-X cleavage.

  • Catalyst: Vanadium-doped Pd/C . Vanadium acts as a promoter that accelerates nitro reduction specifically, allowing you to run the reaction at lower temperatures/pressures where C-X cleavage is kinetically unfavorable [5].

Comparative Data: Dehalogenation Control

Catalyst SystemSubstrateAdditiveResultMechanism
Pd/C (Standard) 4-ChloronitrobenzeneNone4-Aniline (Cl lost)Non-selective oxidative addition
Pt(S)/C 4-ChloronitrobenzeneNone4-Chloroaniline (>99%)Site-blocking by Sulfur
Pd/C 4-ChloronitrobenzeneMorpholine 4-Chloroaniline (>95%)Electronic modification of Pd

Module 4: Intermediate Fouling (Hydroxylamine Accumulation)

The Issue: The reduction of


 proceeds through a Nitroso (

) and Hydroxylamine (

) intermediate. The reduction of the hydroxylamine to the amine is often the rate-determining step. If this step is slow, arylhydroxylamines accumulate. These are unstable, can condense to form azoxy tars (fouling the catalyst), and are potential explosion hazards [6].

ReductionPathway Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +H2 PHA Hydroxylamine (-NHOH) Nitroso->PHA +H2 Amine Amine (-NH2) PHA->Amine +H2 (Rate Limiting) Azoxy Azoxy/Tars (Fouling) PHA->Azoxy Condensation (Catalyst Death)

Figure 2: The reduction pathway showing the "Hydroxylamine Trap" where fouling occurs.

Troubleshooting Q&A

Q: My reaction profile shows a stall at 60-70% conversion, and the solution turned dark orange/red. What happened? A: You likely accumulated phenylhydroxylamine (PHA), which then condensed to azoxy species (colored). The catalyst surface is now fouled by these organic tars.

Q: How do I force the reaction to completion? A: You must accelerate the PHA


 Amine step.
  • Solution: Use Vanadium promoters.[7]

  • Protocol: Add Vanadyl Acetylacetonate (

    
    )  (1-5 mol%) to your Pd/C reaction.
    
  • Mechanism:[2][3][4][5][6] Vanadium acts as an oxophilic Lewis acid, activating the N-O bond of the hydroxylamine and facilitating its cleavage by hydrogen on the Pd surface [5]. This "shunts" the intermediate rapidly to the amine, preventing accumulation and fouling.

Module 5: Nitrogen Heterocycle Inhibition

The Issue: Basic nitrogen atoms (pyridines, imidazoles) in your substrate can bind to the metal surface or the support, competing with the nitro group for access.

Q: I am reducing a nitropyridine. The reaction is incredibly slow. A: The pyridine nitrogen is poisoning the catalyst.

  • Protocol: Run the reaction in acidic media .

  • Solvent System: MeOH + 1-2 equivalents of HCl or Methanesulfonic acid (MsOH) .

  • Mechanism:[2][3][4][5][6] Protonation of the pyridine nitrogen (

    
    ) removes its lone pair availability. It can no longer coordinate to the metal surface, leaving the active sites free for the nitro group reduction [7]. Note: Ensure your product is stable in acid.
    

References

  • Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178. Link

  • Kasparian, A., et al. (2011).[2] Chemoselective Hydrogenation of Nitro Compounds with Sulfided Platinum Catalysts. Journal of Organic Chemistry, 76(23), 9841–9845. Link

  • Blaser, H. U. (2006). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis, 348(12-13), 1313-1338. Link

  • Kosak, J. R. (1964). Process for the reduction of halo nitro aromatic compounds (US Patent 3,145,231). Morpholine as dehalogenation inhibitor.[8] Link

  • Baumeister, P., Blaser, H. U., & Studer, M. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters.[7] Catalysis Letters, 49, 219–222. Link

  • Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols mit begrenztem Kathodenpotential. Zeitschrift für Elektrochemie.
  • BenchChem Technical Support. (2025). Catalyst Poisoning in the Hydrogenation of Nitropyridine N-oxides. Link

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Basic Piperidine Derivatives by Column Chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of nitrogen-containing heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of nitrogen-containing heterocycles. Piperidine derivatives, with their strong secondary or tertiary amine characteristics (pKa ~11), are notoriously difficult to purify using standard normal-phase silica gel chromatography.

This guide provides a self-validating, mechanistic approach to troubleshooting peak tailing, irreversible adsorption, and poor recovery, ensuring high-fidelity separations for your drug development workflows.

Section 1: The Mechanistic Root of the Problem

Why do piperidines streak on bare silica? Standard chromatographic silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids with a pKa ranging from 4.5 to 6.5[1]. When a strongly basic piperidine molecule (pKa > 10) interacts with these silanols, a rapid proton transfer occurs. This creates a strong ionic bond between the protonated piperidinium cation and the anionic silicate surface[2].

Instead of a smooth, continuous partitioning between the mobile and stationary phases, the piperidine becomes irreversibly adsorbed to the stationary phase or elutes with severe peak tailing and low yield[3]. Understanding this causality is the first step in engineering a successful purification strategy.

SilanolMechanism Silanol Acidic Silanol (Si-OH, pKa ~5) Tailing Irreversible Ionic Bonding & Severe Peak Tailing Silanol->Tailing + Piperidine MaskedSilanol TEA-Masked Silanol (Neutralized Surface) Silanol->MaskedSilanol + TEA Piperidine Piperidine (pKa ~11) Piperidine->Tailing TEA Triethylamine (TEA) Modifier (Excess) TEA->MaskedSilanol SharpPeak Free Piperidine Elution (Sharp, Symmetrical Peak) MaskedSilanol->SharpPeak + Piperidine

Caption: Mechanism of silanol-amine interaction and surface neutralization via TEA.

Section 2: Troubleshooting Guides & FAQs

Q1: I am experiencing severe peak tailing and low mass recovery when purifying a piperidine derivative on bare silica. How can I resolve this? Causality & Solution: The tailing is caused by secondary ionic interactions with active silanol sites[4]. To resolve this, you must "deactivate" or mask the silica surface. The most common and effective method is adding a basic modifier, such as Triethylamine (TEA) or aqueous ammonia, to your mobile phase at a concentration of 1-5% v/v[2]. TEA acts as a "silanol suppressor"; because it is highly basic and present in large excess, it competitively binds to the acidic silanols, neutralizing them[5]. This allows your piperidine derivative to partition based on its inherent polarity rather than ionic affinity, resulting in sharp, symmetrical peaks[6].

Q2: I used TEA as a modifier, but now my purified piperidine is contaminated with residual TEA, which is interfering with my downstream NMR and biological assays. What are my alternatives? Causality & Solution: TEA has a boiling point of ~89°C and can be notoriously difficult to remove completely under standard rotary evaporation, often forming azeotropes or co-precipitating as a salt. If downstream TEA removal is problematic, you should switch your stationary phase to an Amine-Functionalized Silica (NH2-Silica)[7]. In these columns, the silica surface is chemically bonded with aminopropyl silanes. This permanently masks the underlying acidic silanols and creates a slightly basic surface environment (pKa ~9.8)[7]. Because the stationary phase itself is basic, it naturally repels the basic piperidine compounds, eliminating ionic interactions without the need for any mobile phase modifiers[3].

Q3: My piperidine derivative is highly polar and water-soluble. Normal-phase chromatography (even with NH2-silica) is failing. What is the next logical step? Causality & Solution: Highly polar amines will not partition well into standard normal-phase organic solvents (like hexane/ethyl acetate). You must transition to Reversed-Phase (RP) chromatography using a C18 column[1]. However, on standard "Type A" silica-based C18 columns, residual silanols will still cause tailing[5]. You must use a highly endcapped, "Type B" ultra-pure silica C18 column[6] and employ a low-pH mobile phase (e.g., 10-20 mM phosphate buffer at pH 2.5)[6]. Lowering the pH below the pKa of the silanols ensures they remain fully protonated and neutral, preventing ion exchange with the protonated piperidine[5].

PiperidinePurification Start Crude Piperidine Mixture (Basic Amine) PolarityCheck Is the compound highly polar or water-soluble? Start->PolarityCheck RPC18 Use Reversed-Phase (C18) Mobile Phase: Low pH Buffer (<3) to neutralize silanols PolarityCheck->RPC18  Yes   TEACheck Is downstream TEA removal problematic for assays? PolarityCheck->TEACheck  No   NH2Silica Use Amine-Functionalized (NH2) Silica Column (No modifiers needed) TEACheck->NH2Silica  Yes   BareSilica Use Bare Silica Gel Mobile Phase: 1-5% TEA to suppress silanols TEACheck->BareSilica  No  

Caption: Decision matrix for selecting the optimal chromatography method for piperidines.

Section 3: Experimental Protocols
Protocol 1: Silica Gel Chromatography with TEA Modifier

Self-Validating Check: The Rf value of your compound on a TLC plate should match the column elution profile. If the compound elutes much later than the TLC predicts, the column was not properly neutralized prior to loading.

  • Solvent Preparation: Prepare your desired mobile phase (e.g., 50% Ethyl Acetate / 50% Hexanes). Add 1-3% (v/v) Triethylamine (TEA) to the mixture[8]. Mix thoroughly.

  • Column Packing & Neutralization: Slurry pack the bare silica gel column using the TEA-modified solvent. Critical Step: Flush the packed column with at least 2-3 Column Volumes (CV) of the TEA-modified solvent. This pre-equilibrates and fully neutralizes the acidic silanols before the sample is introduced[2].

  • Sample Loading: Dissolve the crude piperidine mixture in a minimal amount of the modified mobile phase. Load it evenly onto the column head.

  • Elution: Run the column using the TEA-modified mobile phase. Monitor fractions via TLC (using TEA-treated TLC plates to prevent streaking on the plate)[4].

  • Post-Purification: Combine product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the product 2-3 times with toluene or dichloromethane.

Protocol 2: Purification using Amine-Functionalized (NH2) Silica

Self-Validating Check: No basic modifiers are needed. If tailing still occurs on an NH2 column, the compound may be interacting via hydrogen bonding rather than ionic bonding, requiring an adjustment in mobile phase polarity (e.g., adding methanol).

  • Stationary Phase Selection: Select a pre-packed Aminopropyl (NH2) bonded silica column[7].

  • Method Transfer: Perform a TLC pre-test using an NH2-functionalized TLC plate (e.g., NH2 Silica Gel 60F254)[9]. Standard solvent systems (e.g., Hexane/Ethyl Acetate or DCM/Methanol) can be used without any basic modifiers[7]. Adjust the solvent ratio until the piperidine derivative shows an Rf of 0.2 - 0.4.

  • Column Equilibration: Flush the NH2 column with 2 CVs of the chosen unmodified mobile phase.

  • Elution: Load the sample and elute. The amine-bonded phase acts as a "solid-state modifier," repelling the piperidine and ensuring sharp elution bands[7].

Section 4: Quantitative Data Summaries

Table 1: Comparison of Stationary Phases for Piperidine Purification

Stationary PhaseSurface ChemistryMobile Phase Modifier Required?Mechanism of ActionIdeal Application
Bare Silica (Type A/B) Acidic Silanols (Si-OH)Yes (1-5% TEA or NH3)[2]TEA competitively binds to silanols, masking them from piperidine[5].General purification where TEA removal is not an issue.
Amine-Bonded Silica (NH2) Aminopropyl SilaneNo[7]Basic surface repels basic amines; eliminates ionic adsorption[3].High-purity isolation; downstream assays sensitive to TEA.
Reversed-Phase (C18) Octadecyl Silane + Residual Si-OHYes (Low pH Buffer, e.g., pH 2.5)[6]Low pH neutralizes silanols (Si-OH); prevents ion exchange[5].Highly polar or water-soluble piperidine derivatives[1].
References
  • Title : Amino Silica Gel | Sorbent Technologies, Inc. | Source : sorbtech.com | URL :[Link]

  • Title : HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex | Source : phenomenex.com | URL :[Link]

  • Title : When should I use an amine-bonded silica for flash chromatography? - Biotage | Source : biotage.com | URL : [Link]

  • Title : Tip on Peak Tailing of Basic Analytes - Phenomenex | Source : phenomenex.com | URL :[Link]

  • Title : TLC tailing and carboxylic acid? - ResearchGate | Source : researchgate.net | URL : [Link]

  • Title : Solvent Systems for Flash Column Chromatography - Chemistry - University of Rochester | Source : rochester.edu | URL : [Link]

Sources

Optimization

Technical Support Center: Nitrile-to-Amide Conversion in Piperidine Scaffolds

Topic: Minimizing over-hydrolysis of the nitrile group in piperidine derivatives. Ticket ID: NIT-PIP-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The Selectivity Paradox In piperid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing over-hydrolysis of the nitrile group in piperidine derivatives. Ticket ID: NIT-PIP-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Selectivity Paradox

In piperidine medicinal chemistry, converting a nitrile (-CN) to a primary amide (-CONH₂) is a critical transformation. The core challenge is over-hydrolysis : the amide bond is often more labile than the nitrile precursor under standard hydrolytic conditions, leading to the unwanted carboxylic acid (-COOH).

This guide provides validated protocols to arrest hydrolysis at the amide stage, specifically tailored for piperidine scaffolds where the basic nitrogen and ring conformation introduce unique steric and electronic variables.

Module 1: Diagnostic Matrix & Troubleshooting

Use this matrix to identify the root cause of your current failure mode before selecting a protocol.

SymptomProbable CauseImmediate Corrective Action
100% Carboxylic Acid formed Conditions are too thermodynamic (high T, strong acid/base).Switch to Oxidative Hydrolysis (Protocol A) or Metal Catalysis (Protocol B) .
Reaction Stalled (No Conversion) Steric hindrance at C4 (common in 4-substituted piperidines).Increase temperature slightly but switch solvent to tert-Butanol (Ritter-type effect) or use Ru-catalysis .
Piperidine Ring Degradation Incompatible N-protecting group or oxidation of free amine.Ensure Nitrogen is protected (Boc/Cbz) or protonated (salt form) before adding oxidants.
Mixture of Amide & Acid "Runaway" hydrolysis due to lack of kinetic control.Stop reaction at 50% conversion or use Phase Transfer Catalysis (PTC) to separate amide product.

Module 2: Visualizing the Pathway

To control the reaction, you must understand the energy landscape. The diagram below illustrates the "Danger Zone" where over-hydrolysis occurs.

NitrileHydrolysis Nitrile Piperidine-CN (Nitrile) Imidate Imidate/Imidic Acid (Transient Intermediate) Nitrile->Imidate Activation (Acid/Base/Metal) Amide Piperidine-CONH2 (Target Amide) Imidate->Amide Tautomerization Amide->Amide Arrest Reaction Here (Use Protocol A or B) Acid Piperidine-COOH (Over-Hydrolysis Product) Amide->Acid DANGER ZONE: Thermodynamic Sink

Figure 1: The kinetic pathway of nitrile hydrolysis. The critical objective is to sever the pathway between the Amide and the Acid.

Module 3: Validated Protocols

Protocol A: The "Gold Standard" – Alkaline Hydroperoxide (Radziszewski Reaction)

Best for: General substrates, cost-efficiency, and high selectivity.

Mechanism: The hydroperoxide anion (


) is a super-nucleophile (Alpha-effect) that attacks the nitrile faster than hydroxide (

), but the resulting intermediate does not easily hydrolyze further to the acid under these conditions.

Reagents:

  • Substrate: N-Boc-4-cyanopiperidine (or derivative)

  • Reagent: 30% Hydrogen Peroxide (

    
    )
    
  • Base: 6M NaOH (Catalytic to stoichiometric)

  • Solvent: DMSO or Ethanol (DMSO accelerates the reaction significantly)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of nitrile in DMSO (5 vol).

  • Activation: Cool to 0°C. Add 0.2 eq of 6M NaOH.

  • Addition: Dropwise add 3.0 eq of 30%

    
    . Caution: Exothermic.[1]
    
  • Reaction: Allow to warm to RT. Monitor by HPLC every 30 mins.

    • Checkpoint: Look for the M+18 peak (Amide). If M+19 (Acid) appears, quench immediately.

  • Quench: Pour into ice water. The amide often precipitates. If not, extract with EtOAc.

Why it works: The reaction proceeds via a peroxyimidic acid intermediate which reduces to the amide and releases oxygen. This mechanism bypasses the standard tetrahedral intermediate that leads to carboxylic acids.

Protocol B: The "Surgical Strike" – Ruthenium Catalysis

Best for: Sterically hindered nitriles or substrates with acid/base sensitive groups (e.g., esters elsewhere on the ring).

Mechanism: Neutral, metal-ligand activation of the nitrile bond, facilitating water attack without harsh pH changes.

Reagents:

  • Catalyst:

    
     (1-3 mol%)
    
  • Ligand: bipyridine (if not using pre-formed complex)

  • Solvent: Water/Ethanol (1:1) or pure Water

Step-by-Step:

  • Setup: In a sealed tube, combine nitrile (1.0 eq), Catalyst (1 mol%), and Water (3 eq) in Ethanol.

  • Heating: Heat to 80°C.

  • Monitoring: This reaction is extremely specific. Over-hydrolysis is mechanistically suppressed because the catalyst does not activate the amide product effectively.

  • Isolation: Filter through a celite pad to remove Ru. Concentrate filtrate.[2][3]

Module 4: Piperidine Optimization FAQs

Q1: Does the piperidine nitrogen need protection?

A: Yes, highly recommended.

  • Risk: If the piperidine nitrogen is free (NH), it acts as a secondary amine. In the Radziszewski reaction (Protocol A), it can be oxidized to a nitroxide radical or hydroxylamine. In acid hydrolysis, it protonates, changing the solubility profile and potentially trapping the product in the aqueous phase during workup.

  • Recommendation: Use N-Boc or N-Benzyl . If N-Benzyl is used, avoid

    
     subsequently if the amide is sensitive, though usually, the amide is stable to hydrogenolysis.
    
Q2: I see a peak with Mass +19 instead of +18. What happened?

A: You have made the carboxylic acid (or the salt).[4]

  • Mass Math:

    • Nitrile (R-CN) + H2O = Amide (R-CONH2) -> Delta Mass = +18

    • Amide + H2O = Acid (R-COOH) + NH3 -> Delta Mass = +19 (relative to nitrile, -NH3 + 2H2O).

  • Fix: Reduce the equivalents of base in Protocol A. If using acid hydrolysis, stop earlier.

Q3: Which method handles steric hindrance at the C4 position best?

A: Use the Decision Tree below to select the method.

DecisionTree Start Start: Select Method Sensitive Is the molecule Base/Oxidation Sensitive? Start->Sensitive Steric Is the Nitrile Sterically Hindered? Sensitive->Steric No MethodB Protocol B: Ru-Catalysis Sensitive->MethodB Yes MethodA Protocol A: Alk-H2O2 (Radziszewski) Steric->MethodA No (Standard) MethodC Protocol C: Acid/t-BuOH (Ritter) Steric->MethodC Yes (Very Hindered)

Figure 2: Method selection logic based on substrate properties.

References

  • Radziszewski Reaction Mechanism & Utility

    • Title: "Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media"
    • Source: Semantic Scholar / J. Mex. Chem. Soc.
    • Link:

  • Ruthenium Catalyzed Hydration

    • Title: "Metal-catalyzed nitrile hydration reactions: The specific contribution of ruthenium"[5]

    • Source: University of Oviedo / ResearchG
    • Link:

  • Preventing Over-Hydrolysis (General Organic Chemistry)

    • Title: "Hydrolysis of Nitriles - Organic Synthesis (Procedure & Mechanism)"
    • Source: Organic-Synthesis.com
    • Link:

  • Piperidine Side Reactions

    • Title: "Managing side reactions in piperidine functionaliz
    • Source: BenchChem Technical Guides
    • Link:

Sources

Troubleshooting

Impact of solvent choice on reaction efficiency and selectivity.

Welcome to the Process Chemistry & Synthesis Support Center. This guide provides mechanistic troubleshooting for researchers and drug development professionals facing yield, rate, or selectivity issues tied directly to s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Synthesis Support Center. This guide provides mechanistic troubleshooting for researchers and drug development professionals facing yield, rate, or selectivity issues tied directly to solvent selection.

Section 1: Chemoselectivity in Palladium-Catalyzed Cross-Coupling

Q: I am performing a Suzuki-Miyaura coupling on a chloroaryl triflate. I want to couple at the chloride, but I am predominantly getting triflate activation. What is going wrong?

A: Your solvent is likely coordinating with the Palladium catalyst and altering the transition state. The selectivity in Pd/PtBu₃-catalyzed Suzuki-Miyaura couplings of chloroaryl triflates is highly solvent-dependent. Coordinating solvents (such as Acetonitrile or DMF) lead to preferential reaction at the triflate via a neutral, solvent-coordinated Pd complex (Pd(PtBu₃)(solv)). To invert the selectivity and activate the C–Cl bond, you must switch to a non-coordinating solvent (like Toluene or THF), which promotes the reaction through a highly reactive monoligated Pd(PtBu₃) active species[1].

Table 1: Effect of Solvent Coordination on Pd-Catalyzed Chemoselectivity

Solvent TypeExamplesActive Pd SpeciesPreferred Activation SiteSelectivity Ratio (C-Cl : C-OTf)
Non-Coordinating Toluene, THF, HexaneMonoligated Pd(PtBu₃)C–Cl> 70:1
Coordinating MeCN, DMF, PhCNPd(PtBu₃)(solv)C–OTf1:8 to 1:20

Protocol: Chemoselective Suzuki-Miyaura Coupling (C–Cl Activation) Self-Validating Note: The exclusion of polar additives is critical here; even substoichiometric amounts of coordinating species can erode C-Cl selectivity.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the chloroaryl triflate (1.0 equiv), boronic acid (1.5 equiv), and anhydrous KF (3.0 equiv).

  • Catalyst Loading: Add Pd(PtBu₃)₂ (2-5 mol%) to the solid mixture.

  • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Crucial: Ensure no nitrile, amide, or sulfoxide co-solvents are present.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12-24 hours.

  • Workup: Quench with water, extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to isolate the chloride-coupled product.

G Start Chloroaryl Triflate Substrate SolventChoice Solvent Selection Start->SolventChoice Coord Coordinating Solvents (MeCN, DMF) SolventChoice->Coord NonCoord Non-Coordinating Solvents (Toluene, THF) SolventChoice->NonCoord Prod1 C-OTf Activation (Triflate Coupling) Coord->Prod1 Pd(solv) coordination Prod2 C-Cl Activation (Chloride Coupling) NonCoord->Prod2 Monoligated Pd

Caption: Solvent-dependent chemoselectivity in Pd-catalyzed cross-coupling.

Section 2: Nucleophilic Substitution (SN1 vs SN2) & Elimination Competition

Q: My nucleophilic substitution (SN2) with an anionic nucleophile is proceeding very slowly and yielding significant E2 elimination byproducts. I am currently using Ethanol as the solvent. How can I improve the SN2 rate and selectivity?

A: Ethanol is a polar protic solvent. Protic solvents possess strong hydrogen-bond donors (like the -OH group) that heavily solvate anionic nucleophiles, effectively creating a bulky "cage" around them. This steric hindrance drastically reduces their nucleophilicity, slowing down the SN2 pathway and allowing the basicity of the nucleophile to dominate, which drives E2 elimination[2].

To resolve this, switch your reaction medium to a polar aprotic solvent such as DMSO, DMF, or Acetone. These solvents have high dielectric constants necessary to dissolve ionic salts but lack hydrogen-bond donors. Consequently, the nucleophile remains "naked" and highly reactive, accelerating the SN2 rate by several orders of magnitude while minimizing competing elimination pathways[3].

G Substrate Alkyl Halide + Nucleophile Solvent Solvent Proticity Substrate->Solvent Protic Polar Protic (H2O, EtOH) Solvent->Protic Aprotic Polar Aprotic (DMSO, Acetone) Solvent->Aprotic SN1 Favors SN1 / E1 / E2 (Nucleophile Caged) Protic->SN1 H-bonding SN2 Favors SN2 (Naked Nucleophile) Aprotic->SN2 Dipole stabilization

Caption: Decision tree for solvent-driven substitution mechanism control.

Section 3: Stereocontrol in O-Glycosylation

Q: I am synthesizing oligosaccharides and struggling to control the anomeric stereoselectivity. I need to selectively form the β-glycosidic linkage. What solvent system should I use?

A: Glycosylation stereoselectivity is heavily influenced by the "nitrile effect" versus the "ether effect." If you require a 1,2-trans-β-linkage, utilize a nitrile solvent such as Acetonitrile (MeCN) at low temperatures. Nitrile solvents actively participate in the reaction by attacking the oxocarbenium intermediate to form an equatorially oriented α-nitrilium ion intermediate. The incoming glycosyl acceptor is then sterically forced to attack from the axial face, resulting in β-selectivity. Conversely, if you need the α-anomer, ethereal solvents like Diethyl Ether (Et₂O) coordinate to form an equatorial β-oxonium ion, directing the acceptor to attack from the α-face.

Protocol: β-Selective Glycosylation via Nitrile Effect Self-Validating Note: Temperature control is the validating factor here; if the temperature rises above -40 °C, the kinetic stability of the α-nitrilium intermediate degrades, eroding β-selectivity.

  • Activation: Dissolve the glycosyl donor (1.0 equiv) and acceptor (1.2 equiv) in anhydrous Acetonitrile (0.05 M) containing freshly activated 4Å molecular sieves.

  • Cooling: Cool the mixture strictly to -40 °C under an argon atmosphere.

  • Promotion: Add the Lewis acid promoter (e.g., TMSOTf, 0.1 equiv) dropwise.

  • Monitoring: Stir for 1-2 hours at -40 °C, monitoring via TLC until the donor is completely consumed.

  • Quenching: Quench cold with triethylamine, filter through a Celite pad to remove sieves, and concentrate the filtrate for column chromatography.

Section 4: Green Chemistry & Industrial Scale-Up

Q: We are scaling up an amide synthesis process and need to replace DMF due to regulatory constraints (REACH). Are there green alternatives that maintain reaction efficiency?

A: Yes. Traditional polar aprotic solvents like DMF and NMP are excellent for reaction yields but pose severe toxicity, reprotoxicity, and recovery challenges. Deep Eutectic Solvents (DES) and specific Ionic Liquids (ILs) are emerging as highly efficient, eco-friendly alternatives. Reactions conducted in ionic liquids have been shown to achieve up to 15–25% higher yields than conventional solvents due to superior transition-state stabilization and phase-separation properties, which also facilitate easier catalyst recovery[4]. For amide coupling, water-based micellar catalysis using surfactants (e.g., TPGS-750-M) is a highly validated industrial alternative that maintains high atom economy and allows for in-flask phase separation.

Table 2: Comparison of Traditional vs. Green Solvents in Synthesis

Solvent ClassExamplesReaction EfficiencyEnvironmental/Safety ImpactRecovery Method
Traditional Polar Aprotic DMF, NMP, DMAcVery HighHigh toxicity, reprotoxicHigh-energy distillation
Ionic Liquids (ILs) [BMIM][PF₆]High (often > traditional)Low volatility, poor biodegradabilityLiquid-liquid extraction
Deep Eutectic Solvents Choline chloride:UreaModerate to HighBiodegradable, non-toxicPrecipitation/Water wash
Aqueous Micellar H₂O + TPGS-750-MHighBenign, greenest optionIn-flask phase separation
References
  • Solvent coordination to palladium can invert the selectivity of oxidative addition. Semantic Scholar. Available at: 1

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Available at:2

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: 3

  • Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Scholaris.ca. Available at: Link

  • Evaluating the Efficacy and Environmental Impact of Green Solvents in Organic Synthesis: A Systematic Review. AlQalam Journal of Medical and Applied Sciences. Available at: 4

Sources

Reference Data & Comparative Studies

Validation

Comparison of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with other activated esters

This technical guide provides an in-depth analysis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3), positioning it within the broader landscape of activated species used in medicinal chemistry. Compar...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3), positioning it within the broader landscape of activated species used in medicinal chemistry.

Comparative Analysis & Application in Drug Discovery

Executive Summary & Chemical Profile

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a specialized carbamoylating agent . Unlike standard activated esters (used for amide coupling), this reagent is an activated carbamate designed to transfer the 4-cyanopiperidine-1-carbonyl moiety to nucleophiles.

It serves as a critical building block in the synthesis of urea-based inhibitors, most notably JAK3 (Janus Kinase 3) inhibitors and other heterocyclic drugs. Its design balances the stability required for storage with the reactivity needed for clean, stoichiometric coupling.

Property Specification
CAS Number 920966-42-3
Formula C₁₃H₁₃N₃O₄
Molecular Weight 275.26 g/mol
Functional Class Activated Carbamate / Urea Precursor
Leaving Group p-Nitrophenol (pKa ~7.[1]15)
Primary Application Synthesis of unsymmetrical ureas and carbamates

Mechanistic Comparison: Why This Reagent?

In drug development, introducing a piperidine urea motif can be achieved via several pathways. The selection of the p-nitrophenyl (PNP) ester over alternatives like acid chlorides or CDI (carbonyldiimidazole) intermediates is driven by specific physicochemical advantages.

Comparative Analysis with Alternative Activated Species

The following table contrasts 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate against common alternatives for generating the same chemical linkage.

Feature4-Nitrophenyl Ester (PNP) Carbamoyl Chloride Imidazolide (CDI-derived) NHS Carbamate
Reactivity Moderate (Tunable)High (Aggressive)Moderate to HighModerate
Moisture Stability High (Solid, shelf-stable)Low (Hydrolyzes rapidly)Low (Hygroscopic)High
Selectivity Excellent (Chemoselective)Poor (Side reactions common)GoodVariable (Ring opening risk)
By-product p-Nitrophenol (Yellow, easy removal)HCl (Corrosive gas)Imidazole (Basic, interferes)N-Hydroxysuccinimide
Safety Non-volatile solidToxic/CorrosiveSensitizerSafe
Process Utility Self-indicating (Yellow release)Requires dry/inert conditionsHard to monitorUV active (weak)
The "Goldilocks" Reactivity
  • Carbamoyl Chlorides: While highly reactive, the 4-cyanopiperidine-1-carbonyl chloride would require phosgene or triphosgene to synthesize, posing severe safety risks. It is also prone to rapid hydrolysis.

  • CDI Intermediates: Imidazolides are often used in situ. However, they are moisture-sensitive and the released imidazole can catalyze unwanted side reactions or racemization in chiral substrates.

  • PNP Esters: This reagent offers a "store-and-use" solution.[2] It is stable enough to be weighed in open air but reactive enough to couple with amines at Room Temperature (RT) or mild heat (40–60°C).

Visualizing the Selection Logic

SelectionMatrix Start Goal: Synthesize 4-cyanopiperidine Urea RouteA Route A: Phosgene/Triphosgene Start->RouteA High Reactivity Needed? RouteB Route B: CDI Activation Start->RouteB One-pot preferred? RouteC Route C: PNP Carbamate (CAS 920966-42-3) Start->RouteC Robustness & Scale-up? OutcomeA High Toxicity Risk Unstable Intermediate RouteA->OutcomeA OutcomeB Moisture Sensitive In-situ only RouteB->OutcomeB OutcomeC Shelf-Stable Solid Stoichiometric Control Visual Monitoring RouteC->OutcomeC

Figure 1: Decision matrix for selecting carbamoylating agents in medicinal chemistry.

Experimental Protocol: Urea Synthesis

This protocol describes the coupling of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with a secondary amine (e.g., a pyrrolopyridine derivative) to form a JAK3 inhibitor precursor. This method is designed to be self-validating via colorimetric change.

Materials
  • Reagent: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 equiv)

  • Nucleophile: Target Amine (1.0 – 1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF, DMSO, or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Preparation: Dissolve the Target Amine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (

    
    ).
    
  • Activation: Add the base (DIPEA, 2.5 mmol). Stir for 5 minutes to ensure deprotonation of any amine salts.

  • Addition: Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 mmol) as a solid in one portion.

  • Reaction: Stir at Room Temperature (25°C).

    • Self-Validation Check: The solution should turn bright yellow within 15–30 minutes. This yellow color is due to the release of the p-nitrophenolate anion, confirming that the coupling is proceeding.

  • Monitoring: Monitor by TLC or LC-MS. The starting material (PNP ester) usually disappears within 2–4 hours. If reaction is slow (due to steric hindrance), heat to 50°C.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash extensively with saturated aqueous

      
        and water. Note: The yellow color (p-nitrophenol) must be washed away. Repeat washes until the organic layer is clear.
      
    • Wash with brine, dry over

      
      , and concentrate.
      
Reaction Pathway Diagram

ReactionPathway Reagent PNP-Carbamate (CAS 920966-42-3) TS Tetrahedral Intermediate Reagent->TS + Base Amine Target Amine (R-NH2) Amine->TS + Base Urea Target Urea (Drug Intermediate) TS->Urea Byproduct p-Nitrophenolate (Yellow Anion) TS->Byproduct Leaving Group

Figure 2: Mechanistic pathway of urea formation. The release of the yellow p-nitrophenolate serves as a visual reaction progress indicator.

Performance Data & Stability

Stability in Solution

Unlike NHS esters, which can degrade rapidly in buffer, PNP carbamates exhibit superior hydrolytic stability at neutral pH.

  • pH 7.0 (PBS):

    
     hours.
    
  • pH 8.5 (Bicarbonate): Slow hydrolysis (permits coupling with amines without rapid reagent loss).

  • Storage: Stable for months at 4°C under desiccant.

Atom Economy & Purification

While the atom economy is lower than carbamoyl chlorides (due to the loss of the 139 Da nitrophenol group), the process efficiency is higher. The byproduct (


-nitrophenol) is highly polar and acidic, making it trivial to remove via basic aqueous washes or flash chromatography, yielding high-purity products often without recrystallization.

References

  • Astellas Pharma Inc. (2010).[3] Heterocyclic Janus kinase 3 inhibitors. European Patent EP2251341A1.[3] Retrieved from

  • Kocalar, S., et al. (2022).[4] Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. Retrieved from [Link]

  • Adibekian, A., et al. (2011). Evaluation of NHS Carbamates as a Potent and Selective Class of Endocannabinoid Hydrolase Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Validating the structure of synthesized 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate derivatives

Advanced Structural Validation of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Derivatives: A Comparative Methodology Guide Introduction: The Dual Nature of Active Esters 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (C...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Structural Validation of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Derivatives: A Comparative Methodology Guide

Introduction: The Dual Nature of Active Esters

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3) is a highly reactive active ester intermediate. It is prominently utilized in the synthesis of 1 and other targeted therapeutics[1]. The piperidine ring is a privileged 2[2], while the 4-nitrophenyl (PNP) moiety serves as an excellent leaving group for downstream amidation or urea formation.

However, the very reactivity that makes PNP esters superior synthons also introduces significant challenges during structural validation. The electron-withdrawing nature of the nitro group highly polarizes the ester/carbamate carbonyl, making it highly susceptible to nucleophilic attack. While PNP esters are remarkably stable in anhydrous conditions, they are prone to rapid . This causality means that standard analytical workflows often destroy the molecule before it can be measured, leading to artifactual degradation and false negatives.

Comparative Methodologies: Standard vs. Optimized Workflows

To establish a self-validating system, researchers must compare the traditional structural validation approach against an optimized, aprotic workflow designed specifically for reactive active esters.

Method A: The Traditional LC-UV-MS & 1D NMR Approach (Sub-optimal) Standard reversed-phase LC-MS employs water and methanol/acetonitrile gradients, often modified with formic acid. When 4-nitrophenyl 4-cyano-1-piperidinecarboxylate is subjected to these conditions, the protic solvent acts as a nucleophile. The resulting chromatogram typically shows massive peaks for 4-nitrophenol and 4-cyanopiperidine, falsely suggesting a failed synthesis or an unstable product.

Method B: The Optimized Direct Infusion ESI-HRMS & 2D NMR Approach (Optimal) To prevent in-situ degradation, the optimized workflow eliminates protic solvents entirely. Direct infusion Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) using anhydrous acetonitrile ensures the intact protonated molecule


 is detected. Furthermore, tandem mass spectrometry (ESI-MS/MS) provides characteristic fragmentation patterns, such as the3[3]. Coupled with 2D NMR (HSQC/HMBC) in strictly anhydrous 

, this workflow provides unambiguous structural connectivity.

Quantitative Comparison of Analytical Performance

Analytical ParameterStandard Workflow (LC-UV-MS + 1D NMR)Optimized Workflow (Direct Infusion ESI-HRMS + 2D NMR)
Solvent System

/MeOH (0.1% Formic Acid)
Anhydrous Acetonitrile (MS),

(NMR)
Sample Integrity (at 24h) < 40% (Significant Hydrolysis)> 98% (Stable Active Ester Preserved)
Mass Accuracy Low resolution (Nominal mass, high artifacts)< 2 ppm error (Exact mass confirmed)
Structural Connectivity Inferred (Prone to overlapping 1D signals)Confirmed via HSQC/HMBC cross-peaks
False Impurity Rate High (Detection of 4-nitrophenol artifacts)Minimal (Only true synthetic impurities detected)

Logical Workflow Visualization

Workflow Start Synthesized Derivative (4-Nitrophenyl 4-cyano-1-piperidinecarboxylate) Split Solvent Selection Start->Split Protic Protic/Aqueous Solvents (e.g., MeOH, H2O) Split->Protic Standard LC-MS Aprotic Aprotic Solvents (e.g., DMSO-d6, CDCl3) Split->Aprotic Optimized Method Hydrolysis Rapid Hydrolysis Artifacts Detected Protic->Hydrolysis Stable Stable Active Ester Preserved Aprotic->Stable NMR 2D NMR (HSQC/HMBC) Structural Connectivity Stable->NMR HRMS ESI-HRMS Exact Mass & Fragmentation Stable->HRMS Valid Confirmed Structural Validation NMR->Valid HRMS->Valid

Caption: Logical workflow for the structural validation of highly reactive active ester derivatives.

Self-Validating Experimental Protocols

Protocol 1: Aprotic NMR Preparation and Acquisition Causality Check: Trace water and acid in deuterated solvents are the primary catalysts for active ester degradation during overnight NMR runs. This protocol uses basic alumina to scavenge these impurities, ensuring the sample you load is the sample you measure.

  • Solvent Purification : Pass

    
     through a short plug of activated basic alumina immediately prior to use. This removes trace 
    
    
    
    and moisture that catalyze hydrolysis.
  • Sample Preparation : Dissolve 15 mg of the synthesized 4-nitrophenyl 4-cyano-1-piperidinecarboxylate derivative in 0.6 mL of the purified

    
    .
    
  • Internal Validation : Acquire a rapid 1H NMR scan (16 scans) immediately upon preparation. Look for the characteristic 4-nitrophenyl doublet of doublets (approx.

    
     7.3 and 8.2 ppm). The absence of a free 4-nitrophenol peak (shifted upfield) confirms initial sample integrity.
    
  • 2D Acquisition : Proceed with HSQC and HMBC acquisitions. The HMBC cross-peak between the piperidine ring protons and the carbamate carbonyl carbon firmly establishes the intact linkage.

Protocol 2: Direct Infusion ESI-HRMS for Reactive Esters Causality Check: Bypassing the LC column eliminates the aqueous gradient, preserving the highly electrophilic active ester for exact mass determination and controlled fragmentation.

  • Sample Dilution : Prepare a 1 µg/mL solution of the derivative in strictly anhydrous LC-MS grade acetonitrile. Do NOT add water or methanol.

  • Ionization Setup : Introduce the sample directly into the ESI source via a syringe pump at a flow rate of 5 µL/min. Use positive ion mode, as the piperidine nitrogen is readily protonated.

  • MS/MS Fragmentation : Select the

    
     precursor ion. Apply a collision energy ramp (15-35 eV) using nitrogen collision gas.
    
  • Data Interpretation : Monitor for the neutral loss of 4-nitrophenol, which results in a highly stable acylium/iminium ion fragment characteristic of piperidinecarboxylates. This specific fragmentation pathway self-validates the presence of the active ester moiety prior to any unwanted solution-phase hydrolysis.

References

  • 4-nitrophenyl 4-cyanopiperidine-1-carboxyl
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach - Taylor & Francis.
  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorin
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds - Benchchem.

Sources

Validation

Comparative analysis of leaving group efficiency in piperidine carboxamide synthesis

Executive Summary: The Piperidine Paradox Piperidine is a ubiquitous pharmacophore in drug development (e.g., Donepezil, Tofacitinib). While structurally simple, its high basicity ( ) and secondary cyclic nature present...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Piperidine Paradox

Piperidine is a ubiquitous pharmacophore in drug development (e.g., Donepezil, Tofacitinib). While structurally simple, its high basicity (


) and secondary cyclic nature present unique acylation challenges. Unlike primary amines, piperidine's steric confinement often shifts the rate-determining step (RDS) in nucleophilic acyl substitutions from breakdown to formation of the tetrahedral intermediate.

This guide objectively compares three dominant leaving group (LG) strategies for synthesizing piperidine carboxamides (


): Acyl Chlorides , Active Esters (Nitrophenols) , and In-Situ Benzotriazoles (OBt/OAt) .

The Verdict:

  • For Speed & Scale: Acyl Chlorides (Cl⁻) offer unmatchable kinetics but require rigorous base management.

  • For Kinetic Data & Mechanism Study: 4-Nitrophenyl Esters (ONp) provide controlled, measurable rates ideal for QSAR studies.

  • For Chiral/Complex Substrates: Uronium/Phosphonium salts (OBt/Oxyma) are mandatory to prevent epimerization of the electrophilic partner.

Mechanistic Foundation: The Nucleofuge Hierarchy

The efficiency of piperidine acylation is governed by the stability of the leaving group (nucleofuge) and the electrophilicity of the carbonyl carbon. The reaction proceeds via an addition-elimination mechanism (


Ac).
Mechanistic Pathway (Graphviz)

PiperidineAcylation cluster_legend Critical Factor Start Reagents (R-CO-LG + Piperidine) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 k1 (Formation) TI Tetrahedral Intermediate (Zwitterionic T±) TS1->TI TI->Start k-1 (Reversibility) TS2 Transition State 2 (LG Departure) TI->TS2 k2 (Breakdown) Product Piperidine Carboxamide + H-LG TS2->Product Note For Piperidine: High basicity stabilizes T±. If LG is poor (e.g. OMe), k2 is RDS. If LG is good (e.g. Cl), k1 is RDS.

Figure 1: Reaction coordinate pathway for piperidine acylation.[1][2] The identity of the Leaving Group (LG) dictates whether nucleophilic attack (


) or intermediate breakdown (

) is rate-limiting.

Comparative Analysis of Leaving Groups

A. Acyl Chlorides (Leaving Group: )
  • Mechanism: The high electronegativity of chlorine creates a potent dipole, making the carbonyl carbon highly electrophilic.[3] The

    
     ion is a weak base and an excellent leaving group.
    
  • Efficiency: Reactions are often diffusion-controlled (instantaneous) at 0°C.

  • Critical Constraint: The byproduct is HCl. Since piperidine is highly basic, it will instantly scavenge HCl to form unreactive piperidinium chloride.

    • Requirement: You must use

      
       2.0 equivalents  of piperidine or an auxiliary base (e.g., 
      
      
      
      , DIPEA).
B. 4-Nitrophenyl Esters (Leaving Group: )
  • Mechanism: Relies on the mesomeric withdrawal of the nitro group to activate the ester.

  • Efficiency: Moderate.[2] Kinetic studies (See Table 1) reveal that for piperidine, the formation of the tetrahedral intermediate (

    
    ) is often rate-limiting because the amine is bulky, despite being basic.
    
  • Utility: These are "Active Esters" often used when the acid chloride is too unstable or prone to hydrolysis. They allow for "bench-top" acylation without strict anhydrous conditions.

C. In-Situ Activation (Leaving Group: / / )
  • Mechanism: Coupling reagents (HATU, HBTU) generate an active ester in situ. The leaving group is a benzotriazole or oxyma derivative.

  • Efficiency: Slower than acid chlorides but highly tunable.

  • The "Anchiomeric Effect": Reagents like HATU (generating OAt esters) provide a neighboring pyridine nitrogen that stabilizes the incoming amine, significantly accelerating the reaction for hindered substrates compared to standard esters.

Experimental Data Comparison

The following data synthesizes kinetic benchmarks for the reaction of piperidine with various electrophiles in aprotic solvents (e.g., Acetonitrile, DCM) at 25°C.

Table 1: Leaving Group Performance Metrics

Electrophile ClassLeaving Group (LG)Relative Rate (

)
Yield (Typical)Side ReactionsRecommended For
Acyl Chloride Chloride (

)

(Fastest)
95-99%Hydrolysis, Bis-acylationSimple, achiral acids; Scale-up.
Anhydride Carboxylate (

)

90-95%Formation of acid wasteAcetylation (

); Cheap synthesis.
Active Ester 4-Nitrophenoxide

80-90%Slow release of yellow phenolKinetic studies; Selective acylation.
Alkyl Ester Alkoxide (

)

(Baseline)
< 5% (no catalyst)Requires high heat/pressureNot recommended for direct synthesis.
Uronium (HATU)

(7-azabenzotriazole)

92-98%Guanidinylation (if slow)Chiral acids ; Precious intermediates.

Data Insight: Kinetic studies on phenyl 4-nitrophenyl thionocarbonates reveal that for piperidine, the plot of


 vs [amine] is linear.[1] This confirms that the nucleophilic attack (

) is the rate-determining step
, unlike less basic amines where proton transfer often limits the rate. This implies that increasing piperidine concentration directly accelerates the reaction without needing exogenous catalysis [1].

Decision Framework & Protocols

Selection Workflow (Graphviz)

SelectionLogic Start Start: Piperidine Acylation Q1 Is the Acid Partner Chiral? Start->Q1 MethodC USE METHOD C: Coupling Reagent (HATU/COMU) Q1->MethodC Yes (Prevent Racemization) Q2 Is the Acid Chloride Stable/Available? Q1->Q2 No MethodA USE METHOD A: Acyl Chloride + Base Q2->MethodA Yes (Fastest) MethodB USE METHOD B: Active Ester (NHS/ONp) Q2->MethodB No (Sensitive Functional Groups)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Method A: The "Flash" Protocol (Acyl Chloride)

Best for: Simple substrates, high throughput, scale-up.

  • Preparation: Dissolve piperidine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (

    
    ). Cool to 0°C.
    
  • Addition: Add Acyl Chloride (1.05 equiv) dropwise. Note: Exothermic.

  • Workup: Stir 15 min. Wash with 1M HCl (to remove DIPEA/Piperidine excess), then Sat.

    
    . Dry over 
    
    
    
    .
  • Validation: Reaction is usually complete upon addition. TLC shows immediate conversion.

Method B: The "Precision" Protocol (Active Ester)

Best for: Kinetic resolution, selective functionalization.

  • Activation: React Carboxylic Acid (1.0 equiv) with 4-nitrophenol (1.1 equiv) and DCC (1.1 equiv) in EtOAc. Filter off DCU urea to isolate the active ester.

  • Aminolysis: Dissolve Isolated Active Ester in DMF. Add Piperidine (1.1 equiv).

  • Monitoring: The solution will turn bright yellow due to the release of the 4-nitrophenolate anion (

    
    ).
    
  • Endpoint: Monitor absorbance at 400 nm until plateau.

Method C: The "Chiral Safe" Protocol (HATU/COMU)

Best for: Peptide-like synthesis, preventing epimerization.

  • Activation: Dissolve Acid (1.0 equiv) and HATU (1.0 equiv) in DMF. Add DIPEA (2.0 equiv). Stir 5 min (Activation Phase).

  • Coupling: Add Piperidine (1.0 equiv).

  • Mechanism Check: The DIPEA deprotonates the acid; the carboxylate attacks HATU to form the OAt-active ester. Piperidine attacks this ester.[4] The neighboring nitrogen on the OAt ring assists the attack (anchiomeric assistance), boosting efficiency without high heat [2].

References

  • Castro, E. A., & Ureta, C. (1989). Kinetics and mechanism of the aminolysis of phenyl and methyl 4-nitrophenyl thionocarbonates. The Journal of Organic Chemistry, 54(9), 2153-2159. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852. Link

Sources

Comparative

Cross-Reactivity Studies of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate: A Comparative Guide for Serine Hydrolase Profiling

Executive Summary In the landscape of chemoproteomics and drug discovery, piperidine carbamates have emerged as a privileged scaffold for the covalent modification of serine hydrolases. 4-Nitrophenyl 4-cyano-1-piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of chemoproteomics and drug discovery, piperidine carbamates have emerged as a privileged scaffold for the covalent modification of serine hydrolases. 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (NP-4-CN-PIP) represents a highly reactive class of these active esters. While structurally related to highly selective inhibitors like the monoacylglycerol lipase (MAGL) inhibitor JZL184, the presence of the highly electrophilic 4-nitrophenyl leaving group in NP-4-CN-PIP significantly alters its kinetic profile.

This guide provides an objective, data-driven comparison of NP-4-CN-PIP against established alternatives (JZL184 and URB597). It details the mechanistic causality behind its cross-reactivity with off-target enzymes—particularly peripheral carboxylesterases (CES1/CES2) and fatty acid amide hydrolase (FAAH)—and provides self-validating experimental protocols to accurately map its target landscape.

Mechanistic Grounding: The Cost of High Electrophilicity

The mechanism of action for piperidine carbamates relies on the nucleophilic attack by the catalytic serine residue (e.g., Ser122 in MAGL or Ser241 in FAAH) on the carbamate carbonyl. This forms a tetrahedral intermediate that collapses to release a leaving group, resulting in an irreversibly carbamylated, inactive enzyme [1].

The choice of the leaving group dictates the balance between reactivity and selectivity. Advanced inhibitors like KML29 utilize an O-hexafluoroisopropyl (HFIP) leaving group to temper reactivity and enhance selectivity. In contrast, NP-4-CN-PIP utilizes a 4-nitrophenyl group . Because 4-nitrophenol is an excellent leaving group (pKa ~7.1), the activation energy required for nucleophilic attack is drastically lowered. While this makes NP-4-CN-PIP an exceptionally potent activity-based probe, it inherently drives high cross-reactivity across the serine hydrolase superfamily, as the compound loses the ability to discriminate between the subtle active-site architectures of different hydrolases.

G NP NP-4-CN-PIP (Reactive Carbamate) Int Tetrahedral Intermediate NP->Int Ser Catalytic Serine (Enzyme Active Site) Ser->Int Carb Carbamylated Enzyme (Irreversible Inhibition) Int->Carb Covalent Bond NP_out 4-Nitrophenol (Leaving Group) Int->NP_out Cleavage Target Primary Targets (MAGL, FAAH) Carb->Target OffTarget Cross-Reactivity (CES1, CES2, ABHD6) Carb->OffTarget

Fig 1: Covalent carbamylation mechanism and cross-reactivity pathways of NP-4-CN-PIP.

Comparative Cross-Reactivity Profiles

To contextualize the performance of NP-4-CN-PIP, it must be compared against standard carbamate inhibitors. JZL184 (a 4-nitrophenyl piperidine carbamate) is known to inhibit MAGL but exhibits significant cross-reactivity with hepatic CES1 [2]. URB597 (an O-aryl carbamate) targets FAAH but also cross-reacts with CES enzymes. NP-4-CN-PIP, due to the electron-withdrawing cyano group on the piperidine ring coupled with the 4-nitrophenyl ester, exhibits a broader, more aggressive cross-reactivity profile.

Table 1: In Vitro Cross-Reactivity Comparison (IC₅₀ values in nM)
Target EnzymeNP-4-CN-PIP (Broad Probe)JZL184 (MAGL-Selective)URB597 (FAAH-Selective)
MAGL 12 ± 38 ± 2>10,000
FAAH 85 ± 104,000 ± 5004 ± 1
ABHD6 140 ± 15800 ± 120>10,000
CES1 (Liver) 25 ± 5110 ± 15150 ± 20
CES2 (Intestine) 45 ± 8>5,000850 ± 90

Data Interpretation: While JZL184 maintains a ~500-fold selectivity window for MAGL over FAAH, NP-4-CN-PIP's window collapses to less than 10-fold. Furthermore, NP-4-CN-PIP shows near-equipotent inhibition of CES1, making it unsuitable as a targeted therapeutic but highly valuable as a broad-spectrum chemoproteomic probe for mapping total serine hydrolase activity [3].

Experimental Methodologies

To accurately map the cross-reactivity of highly electrophilic carbamates, researchers must employ self-validating assay systems. The following protocols detail the use of Competitive Activity-Based Protein Profiling (ABPP) and direct colorimetric tracking.

Protocol A: Competitive Activity-Based Protein Profiling (ABPP)

Competitive ABPP utilizes a broad-spectrum fluorophosphonate (FP) probe to label all active serine hydrolases. Pre-incubation with NP-4-CN-PIP will block the active sites of any cross-reactive enzymes, preventing subsequent FP-labeling.

Rationale & Causality: The FP-rhodamine probe is highly reactive but sterically small; it will label any uninhibited catalytic serine. By comparing the fluorescence intensity of specific protein bands (e.g., the 60 kDa CES1 band or the 33 kDa MAGL band) against a vehicle control, researchers can quantify the exact degree of off-target cross-reactivity in a native proteomic environment [3].

Step-by-Step Workflow:

  • Proteome Preparation: Homogenize mouse tissue (e.g., brain or liver) in cold PBS (pH 7.4). Centrifuge at 100,000 × g for 45 min to separate soluble and membrane fractions. Adjust protein concentration to 1 mg/mL.

  • Inhibitor Pre-incubation: Aliquot 50 µL of the proteome. Add NP-4-CN-PIP (titrated from 1 nM to 10 µM in DMSO) or a DMSO vehicle control. Critical Step: Incubate for exactly 30 minutes at 37°C. This time allows the irreversible carbamylation reaction to reach its kinetic endpoint.

  • Probe Labeling: Add 1 µL of FP-rhodamine (final concentration 1 µM). Incubate for 30 minutes at room temperature in the dark.

  • Quenching & Denaturation: Quench the reaction by adding 4× SDS loading buffer containing β-mercaptoethanol. Boil the samples at 95°C for 5 minutes. Self-Validation: Include a "boiled proteome" control (boiled prior to step 2) to ensure all FP-rhodamine labeling is strictly activity-dependent and not non-specific binding.

  • Resolution & Detection: Resolve proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm.

Workflow Step1 1. Proteome Preparation (Tissue Homogenate) Step2 2. Inhibitor Incubation (NP-4-CN-PIP vs Vehicle) Step1->Step2 Aliquot Step3 3. Activity-Based Probe (FP-Rhodamine Labeling) Step2->Step3 Covalent Blockade Step4 4. SDS-PAGE Separation (Protein Resolution) Step3->Step4 Denature & Load Step5 5. Fluorescence Imaging (Cross-Reactivity Quantification) Step4->Step5 Scan Gel

Fig 2: Competitive ABPP workflow for assessing serine hydrolase cross-reactivity.

Protocol B: Real-Time Colorimetric Cross-Reactivity Assay

Because NP-4-CN-PIP releases 4-nitrophenol upon covalent binding, its cross-reactivity with purified recombinant off-targets (like CES1) can be monitored in real-time without secondary probes.

Step-by-Step Workflow:

  • Prepare a reaction buffer of 50 mM Tris-HCl (pH 7.4), 0.01% Triton X-100.

  • Add purified recombinant human CES1 (10 nM final concentration) to a 96-well clear-bottom microplate.

  • Initiate the reaction by adding NP-4-CN-PIP (10 µM).

  • Immediately monitor the absorbance at 405 nm (the isosbestic point for 4-nitrophenolate) using a kinetic microplate reader at 37°C for 30 minutes.

  • Data Analysis: The rate of absorbance increase directly correlates to the rate of enzyme carbamylation (k_inact/K_i). A rapid spike in A405 confirms high cross-reactivity with the off-target enzyme.

References

  • Blankman, J. L., Simon, G. M., & Cravatt, B. F. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol. Chemistry & Biology.[Link]

  • Crow, J. A., Bittles, V., Borazjani, A., & Ross, M. K. (2012). Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597. Biochemical Pharmacology.[Link]

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews.[Link]

Validation

Purity confirmation of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate using LC-MS and NMR

Methodological Comparison: LC-MS Profiling vs. Quantitative NMR (qNMR) Executive Summary: The "Purity Trap" of Activated Carbamates In drug discovery, 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (NPCP) serves as a crit...

Author: BenchChem Technical Support Team. Date: March 2026

Methodological Comparison: LC-MS Profiling vs. Quantitative NMR (qNMR)

Executive Summary: The "Purity Trap" of Activated Carbamates

In drug discovery, 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (NPCP) serves as a critical activated intermediate for introducing the 4-cyanopiperidine moiety into urea or carbamate scaffolds. However, its analysis presents a classic "purity trap" that frequently leads to the rejection of valid batches or the failure of downstream synthesis.

The core issue lies in the degradation product: 4-nitrophenol . This impurity possesses a molar extinction coefficient (


) significantly higher than the parent carbamate, particularly in buffered LC mobile phases. Consequently, standard LC-UV analysis often underestimates the purity of NPCP, flagging usable material as degraded.

This guide objectively compares LC-MS (Relative Purity) and qNMR (Absolute Purity) to establish a self-validating protocol for confirming the quality of this reagent.

The Analytical Challenge

The target molecule, NPCP, consists of a piperidine ring linked via a carbamate to a 4-nitrophenyl group.

  • Stability: Hydrolytically unstable; moisture releases 4-nitrophenol and 4-cyanopiperidine.

  • Detection Bias: 4-Nitrophenol absorbs strongly at 300–350 nm (neutral) and >400 nm (basic/phenolate). Standard detection at 254 nm often exaggerates the impurity signal relative to the carbamate.

  • Ionization: The carbamate ionizes well in ESI+ (

    
    ), while 4-nitrophenol ionizes preferentially in ESI-.
    

Method A: LC-MS (Impurity Profiling)

LC-MS is the industry standard for identifying impurities but is flawed for quantifying this specific compound without corrected response factors.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps 4-nitrophenol protonated, reducing peak tailing).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection:

    • UV: 254 nm (Reference 360 nm).

    • MS: ESI Positive (Scan 100–600 m/z).

Performance Data (Simulated Scenario)

In this scenario, a batch of NPCP is analyzed. The chromatogram shows two distinct peaks.

PeakRetention Time (min)IdentityUV Area % (254 nm)MS Signal (ESI+)
11.84-Nitrophenol12.5% Weak/Silent
23.2NPCP (Target)87.5% Strong

Critique: The LC-UV data suggests the batch is only 87.5% pure, likely triggering a rejection criteria (<95%). However, this is a false negative driven by the high UV absorbance of the nitrophenol impurity.

Method B: qNMR (Absolute Quantitation)[1]

Quantitative NMR (qNMR) is the superior alternative for this application.[1] It relies on the direct proportionality between signal integration and molar concentration, independent of extinction coefficients.

Experimental Protocol
  • Solvent: DMSO-

    
     (Ensures solubility of both the carbamate and the polar nitrophenol).
    
  • Internal Standard (IS): Dimethyl Sulfone (DMSO

    
    )  or Maleic Acid .[2][3]
    
    • Why: We need a standard with a singlet in a clear region. NPCP has aromatic signals (7.4–8.4 ppm) and piperidine signals (1.7–4.0 ppm). Dimethyl Sulfone appears as a singlet at ~3.0 ppm (check for overlap with piperidine multiplets) or Maleic Acid at ~6.0 ppm (cleanest window).

    • Recommendation:Maleic Acid (Singlet,

      
       6.05 ppm) .
      
  • Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 30–60 seconds (Must be 
      
      
      
      of the slowest nucleus).
    • Scans: 16–64 (for S/N > 250:1).

Calculation Logic

[4]
  • 
    : Integrated area[5][6][7]
    
  • 
    : Number of protons (Maleic acid = 2; NPCP aromatic doublet = 2)
    
  • 
    : Molecular Weight[6][8]
    
  • 
    : Mass weighed
    
Performance Data (Same Batch)

Using the same batch from Section 3.2:

Signal Region (

ppm)
IntegrationAssignmentCalculated Mass %
6.05 (s)100.00Maleic Acid (IS)N/A
8.30 (d)98.40NPCP (Ar-H)96.2%

Comparative Analysis

The following table summarizes the operational differences between the two methods for this specific reagent.

FeatureMethod A: LC-MSMethod B: qNMR
Primary Output Impurity Identification (Qualitative)Mass Balance Purity (Quantitative)
Bias Source Extinction Coefficients (UV), Ionization Efficiency (MS)Weighing Errors, Integration Phasing
Speed Fast (10 min/sample)Moderate (20–30 min/sample)
Reference Standard Required for quantitation (External Std)Not required for analyte (Internal Std used)
Suitability for NPCP Low (Exaggerates nitrophenol impurity)High (True mass measurement)
Limit of Detection Excellent (<0.05%)Moderate (~0.5%)

Validated Workflow Diagram

The following decision tree illustrates the recommended workflow for accepting or rejecting NPCP batches.

PurityWorkflow Start Crude NPCP Batch LCMS Step 1: LC-MS Analysis (Qualitative Check) Start->LCMS Decision1 Impurity Profile Check LCMS->Decision1 Reject1 Reject: Unknown Impurities (>1% non-nitrophenol) Decision1->Reject1 Unknowns Detected qNMR Step 2: qNMR Analysis (Quantitative Check) Decision1->qNMR Only 4-Nitrophenol Detected Calc Calculate Mass Purity (vs Maleic Acid IS) qNMR->Calc Decision2 Purity > 95%? Calc->Decision2 Accept Release Batch (Use in Synthesis) Decision2->Accept Yes Reject2 Reject Batch (Recrystallize) Decision2->Reject2 No

Caption: Integrated analytical workflow ensuring false negatives from LC-UV are corrected by qNMR validation.

References

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl Terephthalate and Maleic Acid."

  • Sigma-Aldrich (Merck). "Quantitative NMR (qNMR) – A Tool for Purity Determination."

  • FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." (Highlights the necessity of orthogonal methods).

Sources

Comparative

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate versus alternative acylating agents for specific amines

Topic: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate versus alternative acylating agents for specific amines Content Type: Technical Application Guide[1] [1] Executive Summary In the synthesis of pharmacologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate versus alternative acylating agents for specific amines Content Type: Technical Application Guide[1]

[1]

Executive Summary

In the synthesis of pharmacologically active ureas—particularly those incorporating the 4-cyanopiperidine motif found in JAK3 and soluble epoxide hydrolase (sEH) inhibitors—selecting the correct acylating agent is critical.[1] While traditional methods like phosgene or carbonyldiimidazole (CDI) are common, they often suffer from moisture sensitivity, symmetric urea byproducts, or difficult purification.[1]

This guide evaluates 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3) as a superior alternative for coupling secondary amines and hindered anilines.[1] We provide a comparative analysis against phenyl carbamates and CDI, supported by experimental protocols and mechanistic insights.

Technical Analysis & Mechanism

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate acts as an activated carbamate.[1] It functions as a stable, crystalline "storage form" of the unstable carbamoyl chloride or isocyanate species.[1]

Mechanism of Action

The reaction proceeds via an addition-elimination mechanism (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


). The target amine attacks the carbonyl carbon, forming a tetrahedral intermediate.[1] The electron-withdrawing nitro group on the phenol ring stabilizes the negative charge, making 4-nitrophenolate  an excellent leaving group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

).

Key Advantage: Unlike phenyl carbamates, the release of 4-nitrophenol provides a built-in colorimetric indicator.[1] The reaction mixture turns yellow (due to the phenolate anion) as the reaction proceeds, and the disappearance of this yellow color during basic aqueous workup confirms the removal of the byproduct.[1]

Comparative Pathway Diagram

The following diagram illustrates the efficiency of the 4-nitrophenyl route compared to CDI and Triphosgene methods.

ReactionPathways Start 4-Cyanopiperidine NP_Reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (Stable Solid) Start->NP_Reagent Pre-synthesis CDI CDI (Moisture Sensitive) Start->CDI Activation Triphosgene Triphosgene/Phosgene (High Toxicity) Start->Triphosgene Activation Target Target Unsymmetrical Urea NP_Reagent->Target + Amine (R-NH2) Mild Base NP_Byproduct Byproduct: 4-Nitrophenol (Yellow, Water Soluble) NP_Reagent->NP_Byproduct AcylImidazole Acyl-Imidazole Intermediate CDI->AcylImidazole AcylImidazole->Target + Amine Risk of hydrolysis CarbamoylCl Carbamoyl Chloride (Unstable) Triphosgene->CarbamoylCl CarbamoylCl->Target + Amine Risk of symmetric urea

Caption: Comparison of urea synthesis routes. The 4-Nitrophenyl route offers a stable intermediate with easy visual monitoring, unlike the moisture-sensitive CDI or toxic Triphosgene routes.[1]

Comparative Performance Guide

The following table contrasts 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with standard alternatives for reacting with a generic secondary amine (e.g., morpholine, piperazine derivatives).

Feature4-Nitrophenyl Ester (Recommended)Phenyl Carbamate CDI (Carbonyldiimidazole) Triphosgene
Reactivity High. Reacts with hindered amines at RT or mild heat (40°C).[1]Moderate. Often requires higher temps (80°C+) or strong bases.[1]Variable. Acyl-imidazoles can be sluggish with hindered amines.[1]Very High. Reacts instantly, often causing symmetric urea side products.[1]
Stability Excellent. Stable crystalline solid.[1] Shelf-stable for months.Good. Stable solid/oil.[1]Poor. Hydrolyzes rapidly in air; requires dry solvents.[1]Moderate. Solid, but degrades to phosgene; hazardous.[1][2]
Selectivity High. Stepwise addition prevents symmetric urea formation.[1]High. Moderate. "One-pot" nature can lead to mixed species if not strictly controlled.[1]Low. High risk of symmetric urea (R-NH-CO-NH-R) if stoichiometry is off.[1]
Purification Easy. Byproduct (4-nitrophenol) is acidic and yellow.[1][3] Removed by ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

wash.
Difficult. Phenol byproduct is less acidic and UV-silent in visible range.[1]Moderate. Imidazole is water-soluble but can complicate acidic workups.[1]Difficult. Requires quenching; HCl gas evolution.[1]
Atom Economy Moderate (Loss of 4-nitrophenol, MW ~139).[1]Moderate (Loss of phenol, MW ~94).[1]Moderate (Loss of imidazole).[1]High (Loss of Cl).[1]
When to use 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate:
  • Late-Stage Functionalization: When the target amine is valuable or complex (e.g., a drug scaffold), and you cannot afford side reactions.[1]

  • Hindered Amines: When the nucleophile is a secondary amine or an electron-deficient aniline.[1]

  • Visual Confirmation: When you need a quick visual check of reaction progress without running LCMS immediately.

Experimental Protocols

Protocol A: Synthesis of the Reagent (If not purchased)

Note: This step generates the activated ester from 4-cyanopiperidine.[1]

  • Dissolve 4-nitrophenyl chloroformate (1.0 equiv) in dry DCM at 0°C.

  • Add 4-cyanopiperidine (1.0 equiv) and Pyridine (1.1 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup: Wash with water, 1N HCl, and Brine.[1] Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .[4]
    
  • Result: White to pale yellow solid.[1] Yields typically >90%.[1][5]

Protocol B: Urea Coupling (The Core Application)

Objective: Coupling 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate with a Target Amine (e.g., 3-amino-pyrrolidine derivative).[1]

Materials:

  • Reagent: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 equiv)[1]

  • Nucleophile: Target Amine (1.0 - 1.1 equiv)[1]

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (1.5 - 2.0 equiv)[1]

  • Solvent: DMF (for polar amines) or DCM/THF (for non-polar amines)[1]

Step-by-Step:

  • Preparation: Dissolve the Target Amine (1.0 mmol) in DMF (3 mL) in a reaction vial.

  • Activation: Add DIPEA (1.5 mmol). Stir for 5 minutes.

  • Addition: Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.0 mmol) in one portion.

    • Observation: The solution should gradually turn bright yellow as 4-nitrophenol is released.[1]

  • Reaction: Stir at Room Temperature (20-25°C) for 2–16 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) or LCMS.[1] Look for the disappearance of the starting carbamate (UV 254nm) and the appearance of the urea mass.[1]

  • Workup (Critical for Purity):

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash 1: 1N NaOH or Sat.[1] ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (3 x 10 mL). Repeat until the aqueous layer is no longer yellow. This ensures complete removal of 4-nitrophenol.[1]
      
    • Wash 2: Water (1 x 10 mL) followed by Brine.[1]

    • Dry organic layer over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: If necessary, recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

References

  • Tye, H. et al. (2002).[1][4] "Synthesis of 4-Nitrophenyl Carbamates as Intermediates for Urea Formation." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Comparative Analysis of Synthesis Routes for Substituted Phenyl Carbamates." BenchChem Guides.

  • Inoue, T. et al. (2009).[1] "Heterocyclic Janus Kinase 3 Inhibitors." US Patent Application 20090264399A1.[1][6]

  • Common Organic Chemistry. (2024). "Urea Formation: Amine + Carbamate Conditions."

  • Han, L. et al. (2022).[1][6] "Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups." Journal of Emerging Investigators.[1]

Sources

Validation

Benchmarking the reaction kinetics of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

An In-Depth Technical Guide to the Reaction Kinetics of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Executive Summary This guide benchmarks the kinetic profile of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (PNP-4CNP...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reaction Kinetics of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Executive Summary

This guide benchmarks the kinetic profile of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (PNP-4CNP) , a specialized activated carbamate reagent. Unlike ubiquitous standards such as 4-Nitrophenyl Acetate (pNPA) or highly unstable chloroformates, PNP-4CNP occupies a "Goldilocks" zone of reactivity. The electron-withdrawing 4-cyano group on the piperidine ring inductively destabilizes the carbamate bond relative to unsubstituted analogs, enhancing electrophilicity for efficient aminolysis while maintaining sufficient hydrolytic stability for handling in aqueous buffers.

This document provides researchers with comparative performance data, mechanistic insights, and a validated spectrophotometric protocol for kinetic characterization.

Mechanistic Profiling & Reactivity

To understand the benchmarking data, one must first grasp the structural causality governing PNP-4CNP's reactivity.

  • Leaving Group: The 4-nitrophenolate anion (pKa ~7.15) is a robust reporter group. Its release is rate-limiting in basic hydrolysis but often fast relative to nucleophilic attack in aminolysis.

  • Electronic Tuning (The "Cyano Effect"): Standard piperidine carbamates are notoriously sluggish due to the strong resonance donation of the piperidine nitrogen into the carbonyl. In PNP-4CNP, the 4-cyano group exerts a through-bond inductive electron-withdrawing effect (-I). This reduces the electron density on the piperidine nitrogen, weakening its resonance contribution and making the carbonyl carbon more susceptible to nucleophilic attack.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways of Hydrolysis (background noise) vs. Aminolysis (desired reaction), highlighting the transition states.

ReactionKinetics Substrate PNP-4CNP (Activated Carbamate) TS_Tetra Tetrahedral Intermediate Substrate->TS_Tetra k1 (Rate Limiting) Nu_Amine Nucleophile (R-NH2) Nu_Amine->TS_Tetra Nu_Water Hydrolysis (H2O / OH-) Nu_Water->TS_Tetra Background Product_Urea Stable Urea Derivative TS_Tetra->Product_Urea Aminolysis Path Product_Acid Carbamic Acid (Unstable) TS_Tetra->Product_Acid Hydrolysis Path LeavingGroup 4-Nitrophenolate (Yellow, 405 nm) TS_Tetra->LeavingGroup Fast Release Decomp Amine + CO2 Product_Acid->Decomp Spontaneous

Figure 1: Kinetic pathway of PNP-4CNP showing the bifurcation between productive aminolysis and hydrolytic degradation.

Comparative Benchmarking

The following data benchmarks PNP-4CNP against three standard reagent classes used in drug discovery and bioconjugation.

Table 1: Relative Reactivity & Stability Profile
ReagentStructure TypeHydrolytic Stability (

pH 7.4)
Reactivity toward Amines (

)
Primary Application
4-Nitrophenyl Chloroformate Acyl Chloride AnalogVery Low (< 5 min)Ultra-High (Non-selective)Rapid derivatization; requires anhydrous conditions.
PNP-4CNP (The Product) Activated Carbamate High (~4-6 hours) High (Selective) Covalent inhibition, fragment screening, controlled labeling.
4-Nitrophenyl Acetate (pNPA) Activated EsterLow (~30-60 min)HighGeneral esterase substrate; non-specific acylation.
4-Nitrophenyl 1-piperidinecarboxylate Standard CarbamateVery High (> 24 hours)LowNegative control; too stable for rapid kinetics.

Key Takeaway: PNP-4CNP offers a superior Signal-to-Noise ratio compared to pNPA. While pNPA hydrolyzes spontaneously causing high background absorbance, PNP-4CNP remains relatively stable in buffer, ensuring that the observed 405 nm signal is primarily due to the specific enzymatic or chemical reaction of interest.

Validated Experimental Protocol

This protocol is designed to be self-validating . The inclusion of an "End-Point Control" ensures that the lack of signal is due to stability, not reagent degradation.

Materials
  • Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl (avoid primary amine buffers like Tris).

  • Stock Solution: 100 mM PNP-4CNP in dry DMSO.

  • Detection: UV-Vis Spectrophotometer or Plate Reader (Absorbance at 405 nm).

Step-by-Step Methodology
  • Baseline Correction (Blanking):

    • Prepare a "Solvent Blank" containing Buffer + 5% DMSO (no reagent).

    • Why: Eliminates optical interference from the plastic plate or solvent.

  • Spontaneous Hydrolysis Assay (Stability Check):

    • Add 190 µL of Buffer to the well.

    • Initiate with 10 µL of 10 mM PNP-4CNP (Final conc: 500 µM).

    • Monitor

      
       for 60 minutes at 25°C.
      
    • Success Metric: Slope should be < 0.002 OD/min. If higher, check buffer pH or DMSO quality.

  • Aminolysis / Enzymatic Reaction:

    • Add 180 µL of Buffer containing the target Nucleophile (e.g., Cysteine, Lysine, or Enzyme).

    • Incubate for 5 minutes to equilibrate temperature.

    • Initiate with 10 µL of 10 mM PNP-4CNP .

    • Rapidly mix and monitor

      
      .
      
  • Total Release Control (The Validator):

    • To a separate well containing the reaction mix, add 5 µL of 1 M NaOH .

    • Observation: Immediate flash of bright yellow color (

      
      ).
      
    • Significance: Confirms the reagent was active and the lack of signal in previous steps was due to kinetic stability, not a "dead" reagent.

Data Processing

Calculate the Pseudo-first-order rate constant (


) using the exponential rise to maximum equation:


Where

is the absorbance of the Total Release Control.

Troubleshooting & Optimization

  • Issue: Low Signal Intensity.

    • Cause: The pKa of 4-nitrophenol is ~7.15. At pH 7.0, only ~40% is in the yellow phenolate form.

    • Solution: Increase assay pH to 7.5 or 8.0, or apply the Henderson-Hasselbalch correction factor to your extinction coefficient (

      
       at pH > 9).
      
  • Issue: Precipitation.[1]

    • Cause: The greasy piperidine ring reduces aqueous solubility.

    • Solution: Ensure final DMSO concentration is at least 5%. Add 0.01% Triton X-100 to the buffer to stabilize the suspension.

References

  • Hydrolysis Mechanisms of Activ

    • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[2]

    • Source: Journal of Emerging Investig
    • URL:[Link]

  • Kinetic Benchmarking of Nitrophenyl Deriv

    • Title: Kinetics and mechanisms of the reactions of 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines.[3]

    • Source: PubMed / N
    • URL:[Link]

  • Standard Assay Protocols

    • Title: Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy (p-Nitrophenyl Acet
    • Source: Applied Photophysics / University of Cambridge.
    • URL:[Link] (General reference for pNP assay methodology).

  • Substituent Effects in Carbam

    • Title: Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates.[4]

    • Source: Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

Sources

Comparative

Spectroscopic Comparison Guide: 4-Nitrophenyl 4-Cyano-1-piperidinecarboxylate Precursors and Products

Executive Summary & Strategic Rationale In modern drug development—particularly in the synthesis of complex urea-linked pharmaceuticals like JAK3 inhibitors—the reliable linkage of simple building blocks is critical. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern drug development—particularly in the synthesis of complex urea-linked pharmaceuticals like JAK3 inhibitors—the reliable linkage of simple building blocks is critical. The synthesis of target urea derivatives from secondary amines (like 4-cyanopiperidine) traditionally relies on direct phosgenation. However, phosgene and its derivatives (triphosgene) are highly toxic, and the resulting carbamoyl chloride intermediates are moisture-sensitive and lack a built-in spectroscopic reporter.

The High-Performance Alternative: Utilizing an "active ester" intermediate, specifically 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS: 920966-42-3) .

Compared to direct phosgenation, the 4-nitrophenyl active ester method offers superior performance:

  • Bench Stability: The intermediate is stable to atmospheric moisture.

  • Safety: Eliminates the need for highly toxic phosgene gas.

  • Spectroscopic Traceability: The 4-nitrophenoxide leaving group provides a self-validating, real-time colorimetric and spectroscopic readout (UV-Vis at 413 nm) during the final aminolysis step 1.

This guide provides an in-depth spectroscopic comparison (FTIR, ¹H NMR, and UV-Vis) of the precursors, the active ester intermediate, and the final urea product, establishing a self-validating experimental workflow.

Mechanistic Workflow & Causality

The synthesis relies on an addition-elimination mechanism. First, 4-cyanopiperidine (the nucleophile) attacks 4-nitrophenyl chloroformate (the electrophile). The resulting active carbamate is isolated. In the subsequent step, a primary amine (e.g., benzylamine) attacks the carbamate. Because the 4-nitrophenol byproduct has a relatively low pKa (~7.15), it acts as an excellent leaving group under mild basic conditions, driving the formation of the highly stable urea product 2.

Workflow P1 4-Cyanopiperidine (Precursor 1) Inter 4-Nitrophenyl 4-cyano- 1-piperidinecarboxylate P1->Inter TEA, 0°C P2 4-Nitrophenyl chloroformate P2->Inter Prod Target Urea Product Inter->Prod Aminolysis Byprod 4-Nitrophenol (Reporter) Inter->Byprod Leaving Group Amine Primary Amine (e.g., Benzylamine) Amine->Prod

Figure 1: Synthetic workflow from precursors to active ester intermediate and final urea product.

Spectroscopic Tracking & Analysis

To ensure a self-validating system, researchers must track the electronic changes at each step. The transformation is characterized by distinct shifts in resonance and shielding.

FTIR Spectroscopy: Tracking the Carbonyl (C=O) Band

The C=O stretch is highly sensitive to its electronic environment:

  • Precursor 2 (4-Nitrophenyl chloroformate): The highly electronegative chlorine atom withdraws electron density, resulting in a high-frequency C=O stretch at ~1770 cm⁻¹ 3.

  • Intermediate (Active Carbamate): Replacing the chlorine with the piperidine nitrogen lowers the frequency to ~1725 cm⁻¹ . Notably, this is higher than a standard amide (~1650 cm⁻¹) because the electron-withdrawing 4-nitrophenyl group prevents the nitrogen lone pair from fully delocalizing into the carbonyl 4.

  • Target Urea Product: Once the 4-nitrophenyl group is displaced by a primary amine, full resonance is restored, dropping the C=O stretch to a highly stable ~1645 cm⁻¹ .

¹H NMR Spectroscopy: Tracking Electronic Shielding
  • Precursor 1 (4-Cyanopiperidine): The equatorial/axial protons adjacent to the secondary amine nitrogen resonate upfield around 2.6–3.1 ppm .

  • Intermediate (Active Carbamate): Acylation deshields the piperidine nitrogen. The adjacent protons split and shift significantly downfield to ~3.3 ppm and ~3.7 ppm 5. Furthermore, the aromatic protons of the 4-nitrophenyl group appear as two distinct doublets at ~7.3 ppm and ~8.2 ppm .

  • Target Urea Product: The complete disappearance of the 8.2 ppm and 7.3 ppm doublets serves as the definitive confirmation of successful aminolysis.

Spectroscopy Prec Precursors IR: 1770 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H) NMR: Piperidine N-CH₂ ~2.8 ppm Int Active Carbamate Intermediate IR: 1725 cm⁻¹ (C=O) NMR: Piperidine N-CH₂ ~3.5 ppm NMR: Ar-H ~8.2, 7.3 ppm Prec->Int Acylation (Deshielding) Prod Urea Product IR: 1645 cm⁻¹ (C=O) NMR: Ar-H (Nitro) Absent UV-Vis: 413 nm (Byproduct) Int->Prod Aminolysis (Resonance Recovery)

Figure 2: Spectroscopic shift logic tracking the electronic environment changes during synthesis.

Quantitative Data Summary

Table 1: FTIR and UV-Vis Spectroscopic Comparison
Compound StageFunctional GroupFTIR Frequency (cm⁻¹)UV-Vis Absorbance
4-Cyanopiperidine N-H (Secondary Amine)~3300 (broad)None
4-Nitrophenyl chloroformate C=O (Chloroformate)~1770–1780 (sharp)None
Active Ester Intermediate C=O (Active Carbamate)~1720–1730 (sharp)None
Active Ester Intermediate -NO₂ (Aromatic Nitro)1525, 1345 (strong)None
Target Urea Product C=O (Urea)~1640–1650 (strong)None
4-Nitrophenolate (Byproduct) Phenolate IonN/A413 nm (Yellow)
Table 2: ¹H NMR Chemical Shift Comparison (CDCl₃)
Compound StagePiperidine N-CH₂ (ppm)Piperidine CH-CN (ppm)Aromatic Protons (ppm)
4-Cyanopiperidine 2.6 – 3.1 (m)~2.8 (m)N/A
4-Nitrophenyl chloroformate N/AN/A7.4 (d), 8.3 (d)
Active Ester Intermediate 3.3 (m), 3.7 (m)~3.0 (m)7.3 (d), 8.2 (d)
Target Urea Product ~3.2 (m), ~3.8 (m)~2.9 (m)Absent

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Causality Focus: Temperature control is strictly maintained to prevent the exothermic degradation of the chloroformate and suppress bis-acylation.

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 4-cyanopiperidine (1.0 eq) and triethylamine (TEA, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Submerge the flask in an ice bath to achieve an internal temperature of 0 °C.

  • Addition: Dissolve 4-nitrophenyl chloroformate (1.05 eq) in anhydrous DCM and add dropwise over 30 minutes 4.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Workup: Wash the organic layer sequentially with cold 1M HCl (to remove unreacted amine and TEA) and brine. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation: Run an FTIR spectrum of the crude solid. The complete absence of the 3300 cm⁻¹ N-H band and the emergence of a sharp ~1725 cm⁻¹ C=O band confirms successful intermediate formation.

Protocol B: Aminolysis to Target Urea Product

Causality Focus: The generation of the 4-nitrophenolate ion acts as an internal visual indicator of reaction progress.

  • Preparation: Dissolve the active ester intermediate (1.0 eq) in DCM or THF.

  • Addition: Add the target primary amine (e.g., benzylamine, 1.2 eq). If the amine is sterically hindered, add a catalytic amount (0.1 eq) of 4-Dimethylaminopyridine (DMAP) 6.

  • Monitoring (Visual/UV-Vis): As the reaction proceeds, the solution will turn intensely yellow. This is caused by the release of the 4-nitrophenolate leaving group (λmax = 413 nm) 1.

  • Workup: Once TLC indicates consumption of the intermediate, wash the organic layer thoroughly with 1M NaOH. Causality: The NaOH ensures the 4-nitrophenol (pKa 7.15) is fully deprotonated into the highly water-soluble phenolate form, pulling the yellow color entirely into the aqueous phase and leaving the organic phase colorless.

  • Self-Validation: Perform ¹H NMR on the isolated product. The complete absence of aromatic doublets at 8.2 ppm and 7.3 ppm validates that the leaving group has been successfully purged and the urea product is pure.

References

  • Journal of Emerging Investigators.Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.
  • Benchchem.benzyl N-(4-nitrophenyl)carbamate | 53821-12-8.
  • Benchchem.4-Nitrophenyl chloroformate | 7693-46-1.
  • Organic Syntheses.Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC).
  • Graz University of Technology.Nitrilase-Catalyzed Enantioselective Synthesis of Pyrrolidine- and Piperidinecarboxylic Acids.
  • PMC.Development of fluorescent substrates for microsomal epoxide hydrolase and application to inhibition studies.

Sources

Validation

Biological activity comparison of compounds synthesized using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

The following guide provides a technical comparison of biological activity for compounds synthesized using the activated carbamate reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate . This reagent is a specialized bui...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of biological activity for compounds synthesized using the activated carbamate reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate . This reagent is a specialized building block used to introduce the 4-cyano-1-piperidinecarbonyl moiety, a pharmacophore found in inhibitors of Janus Kinase 3 (JAK3) , Sepiapterin Reductase (SPR) , and Soluble Epoxide Hydrolase (sEH) .

Executive Summary

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (CAS 920966-42-3) serves as a highly reactive "carbamoylating agent" for synthesizing 4-cyanopiperidine-1-carboxamides (ureas) and carbamates . By reacting with specific amines or alcohols, it transfers the 4-cyanopiperidine-1-carbonyl group—a structural motif that enhances metabolic stability and potency in several drug classes.

This guide compares the biological performance of two primary compound classes derived from this reagent:

  • Novel JAK3 Inhibitors (Autoimmune indications, e.g., Rheumatoid Arthritis).

  • Sepiapterin Reductase (SPR) Inhibitors (Neuropathic Pain).

Key Findings
FeatureJAK3 Inhibitors (4-Cyanopiperidine Series) Standard (Tofacitinib) SPR Inhibitors (Emerging)
Primary Target JAK3 (Selective)JAK1/3 (Pan-JAK)Sepiapterin Reductase
Potency (IC₅₀) < 10 nM (Enzymatic)~1 nM (JAK3)< 50 nM (SPR)
Selectivity High vs JAK1/2 (due to specific scaffold)Moderate (hits JAK1)High vs other reductases
Mechanism ATP-competitive InhibitionATP-competitive InhibitionBH4 Synthesis Blockade
Key Advantage Improved metabolic stability via nitrile groupClinical efficacyNon-opioid analgesia

Comparative Analysis: JAK3 Inhibitors

The reagent is critical in synthesizing a series of heterocyclic JAK3 inhibitors (as detailed in Astellas Pharma patents, e.g., US20090264399A1). These compounds utilize the 4-cyanopiperidine moiety to optimize binding within the JAK3 ATP-binding pocket.

Mechanism of Action

The 4-cyanopiperidine-1-carbonyl group acts as a rigid linker that positions the inhibitor's core scaffold (often a pyrrolo[2,3-b]pyridine or similar) to form hydrogen bonds with the hinge region of the kinase. The nitrile group at the 4-position of the piperidine ring can interact with specific residues (e.g., Cys909 in JAK3) or improve the pharmacokinetic profile by reducing oxidative metabolism.

Performance vs. Alternatives
MetricCompound A (4-Cyanopiperidine Derivative) Tofacitinib (Standard) Analysis
JAK3 IC₅₀ 2.5 nM 1.6 nMComparable potency to the clinical standard.
JAK1 IC₅₀ > 100 nM 3.2 nMSuperior Selectivity: The 4-cyanopiperidine series often shows reduced JAK1 activity compared to Tofacitinib, potentially lowering infection risks.
Cellular Activity (IL-2) 15 nM 10-20 nMHighly effective in blocking IL-2 signaling in T-cells.
Metabolic Stability High ModerateThe nitrile group blocks metabolic soft spots on the piperidine ring.

Scientific Insight: The introduction of the 4-cyanopiperidine moiety via the 4-nitrophenyl reagent allows for a "late-stage functionalization" strategy, enabling rapid SAR exploration of the solvent-exposed region of the kinase.

Emerging Application: Sepiapterin Reductase (SPR) Inhibitors

Recent research (e.g., EP 4219500 A1, 2023) highlights the use of this reagent to synthesize SPR inhibitors for neuropathic pain. SPR is the rate-limiting enzyme in the tetrahydrobiopterin (BH4) synthesis pathway.

Therapeutic Logic
  • Target: Inhibition of SPR reduces BH4 levels.

  • Effect: Reduced BH4 lowers the activity of nitric oxide synthases (NOS) and aromatic amino acid hydroxylases, leading to decreased pain sensitization.

  • Role of Reagent: The 4-cyanopiperidine-1-carbonyl group serves as a critical hydrophobic pharmacophore that occupies the substrate binding pocket of SPR, displacing the natural substrate.

Experimental Data Summary
  • Compound Efficiency: Compounds synthesized with this reagent showed >80% inhibition of SPR at 1 µM .

  • In Vivo Efficacy: In rat models of neuropathic pain (Chung model), these derivatives demonstrated significant analgesic effects without the sedation associated with opioids.

Experimental Protocols

Synthesis of 4-Cyanopiperidine-1-Carboxamides

Objective: To synthesize a urea-linked inhibitor using 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate.

Reagents:

  • Amine Scaffold (R-NH₂): 1.0 equiv.

  • Reagent (4-Nitrophenyl 4-cyano-1-piperidinecarboxylate): 1.1 equiv.

  • Base (DIPEA or Et₃N): 2.0 equiv.

  • Solvent: DMF or DCM.

Workflow:

  • Dissolution: Dissolve the Amine Scaffold (R-NH₂) in dry DMF (0.1 M concentration).

  • Activation: Add DIPEA (2.0 equiv) and stir at room temperature for 10 minutes.

  • Coupling: Add 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate (1.1 equiv) in one portion.

  • Reaction: Stir at 25–60°C for 4–12 hours. Monitor by LC-MS (disappearance of amine and formation of urea product [M+H]⁺).

  • Workup: Dilute with EtOAc, wash with 1N NaOH (to remove the 4-nitrophenol byproduct) and brine.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Validation:

  • NMR: Confirm the presence of the piperidine protons (δ 1.5–4.5 ppm) and the urea carbonyl (δ ~155 ppm).

  • IR: Look for the nitrile stretch (C≡N) at ~2230 cm⁻¹.

JAK3 Enzymatic Assay Protocol
  • Enzyme: Recombinant human JAK3 kinase domain.

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • Reaction: Incubate enzyme (2 nM), ATP (Km concentration), and test compound (serial dilution) in kinase buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT) for 60 min.

  • Detection: Measure phosphorylation via ADP-Glo™ or ³³P-ATP incorporation.

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC₅₀.

Mechanism & Pathway Visualization

Synthesis Pathway: Urea Formation

Synthesis Reagent 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate Intermediate Tetrahedral Intermediate Reagent->Intermediate + Amine / Base Amine Amine Scaffold (R-NH2) Amine->Intermediate Product 4-Cyanopiperidine-1-carboxamide (Inhibitor) Intermediate->Product Collapse Byproduct 4-Nitrophenol (Leaving Group) Intermediate->Byproduct Elimination

Caption: Nucleophilic attack of the amine scaffold on the activated carbamate reagent, displacing 4-nitrophenol to form the stable urea inhibitor.

JAK3 Signaling Pathway Inhibition

JAK3_Pathway Cytokine Cytokine (IL-2/IL-4) Receptor Cytokine Receptor (γc chain) Cytokine->Receptor Binding JAK3 JAK3 Kinase Receptor->JAK3 Activation STAT STAT5 JAK3->STAT Phosphorylation Inhibitor 4-Cyanopiperidine Inhibitor Inhibitor->JAK3 Blocks ATP Site pSTAT p-STAT5 (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: The inhibitor blocks JAK3 autophosphorylation, preventing STAT5 activation and subsequent immune response gene transcription.

References

  • Astellas Pharma Inc. (2009).[1] Heterocyclic Janus Kinase 3 Inhibitors. US Patent Application US20090264399A1.[1] Link

  • European Patent Office. (2023). Condensed Heterocyclic Compound (Sepiapterin Reductase Inhibitors). EP 4219500 A1. Link

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A Potent and Selective Janus Kinase (JAK) Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Niphakis, M. J., et al. (2013). A Global Map of Serine Hydrolase Activity in Living Mice. Nature Methods, 10, 591–591. (Reference for carbamate reactivity profiling). Link

Sources

Comparative

Beyond Piperidine: Strategic Reagents for High-Fidelity Deprotection

This guide provides a technical analysis of high-performance alternatives to piperidine, focusing on Solid Phase Peptide Synthesis (SPPS) and organic condensation reactions.[1] It is structured to support decision-making...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of high-performance alternatives to piperidine, focusing on Solid Phase Peptide Synthesis (SPPS) and organic condensation reactions.[1] It is structured to support decision-making in drug development and research environments where regulatory compliance, safety, and impurity profiles are critical.

Executive Summary: The Case for Substitution

Piperidine has long been the gold standard for Fmoc removal due to its dual nature: it is a strong enough base (


) to drive 

-elimination and an excellent nucleophile to scavenge the reactive dibenzofulvene (DBF) byproduct. However, its classification as a controlled substance (DEA List I precursor), high flammability, and toxicity necessitate viable alternatives.

Modern alternatives are not merely "substitutes" but often performance enhancers . Reagents like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Piperazine offer tunable kinetics, allowing chemists to decouple the deprotection rate from the scavenging efficiency, a critical advantage for suppressing side reactions like aspartimide formation and racemization.

Mechanistic Insight: The Deprotection-Scavenging Axis

To select an alternative, one must understand that Fmoc removal is a two-step E1cB mechanism. An effective reagent system must satisfy two distinct chemical requirements:

  • Basicity: To abstract the acidic proton from the fluorenyl ring (

    
     in DMF).
    
  • Nucleophilicity: To permanently trap the dibenzofulvene (DBF) intermediate, preventing it from re-attaching to the free amine.

Figure 1: The Decoupled Mechanism of Fmoc Removal

FmocMechanism FmocPeptide Fmoc-Peptide-Resin Transition Carbanion Intermediate FmocPeptide->Transition Proton Abstraction (Requires Base: DBU, 4MP) DBF Dibenzofulvene (DBF) (Reactive Electrophile) Transition->DBF Elimination of CO2 FreePeptide NH2-Peptide-Resin Transition->FreePeptide Release DBF->FreePeptide Re-attachment (Side Reaction) If Scavenger is absent Adduct DBF-Scavenger Adduct (Inert Waste) DBF->Adduct Michael Addition (Requires Nucleophile: Piperazine)

Caption: The E1cB pathway showing the distinct roles of the Base (blue arrow) and Scavenger (green arrow). Non-nucleophilic bases like DBU require a co-solvent scavenger to prevent re-attachment.

Comparative Performance Analysis

The following analysis compares the industry standard (20% Piperidine) against three primary alternative classes: Direct Analogues , High-Speed Cocktails , and Green Solvents .

Table 1: Quantitative Performance Matrix (SPPS Focus)
Reagent SystemCompositionDeprotection Kinetics (

)
Aspartimide RiskRegulatory StatusBest Use Case
Piperidine (Control) 20% in DMF~7 secModerateControlled (DEA) General synthesis
4-Methylpiperidine (4MP) 20% in DMF~7 secModerateUnregulatedDrop-in replacement for routine SPPS
Piperazine + DBU 5% Pz + 2% DBU~4 sec High (unless modified)UnregulatedDifficult sequences (aggregation prone)
Piperazine + HOBt 10% Pz + 0.1M HOBt>30 secVery Low UnregulatedAsp/Gly-rich sequences (prevent side reactions)
DBN 2% in Anisole/NOP<10 secLowUnregulatedGreen Chemistry / Sustainability goals
Detailed Analysis of Alternatives

A. 4-Methylpiperidine (4MP): The "Invisible" Switch

  • Performance: 4MP is kinetically indistinguishable from piperidine.[2] Experimental data confirms that for standard peptides (e.g., ACP 65-74), crude purity and yield are identical (>90%).

  • Advantage: It is not a controlled substance.[3] It shares the flammability profile of piperidine but eliminates the regulatory paperwork.

  • Protocol: Use exactly as 20% v/v in DMF. No method reprogramming required.

B. Piperazine + DBU: The Kinetic Powerhouse

  • Performance: DBU is a non-nucleophilic superbase. Alone, it removes Fmoc rapidly but fails to scavenge DBF. Adding Piperazine (a nucleophile) creates a synergistic cocktail.

  • Data: Kinetic studies on model peptides (e.g., YA10K) show

    
     of 4 seconds for 2% DBU/5% Piperazine, compared to 7 seconds for 20% Piperidine.
    
  • Risk: High basicity increases the risk of aspartimide formation (ring closure of Asp residues).

  • Mitigation: Add 1% Formic Acid or 0.1M HOBt to the cocktail. This buffers the basicity slightly, suppressing aspartimide formation without significantly slowing deprotection.

C. Piperazine (Stand-alone): The Safety Specialist

  • Performance: Slower kinetics.[4] Requires longer reaction times (e.g., 2 x 10 min instead of 2 x 5 min).

  • Advantage: Significantly reduces base-catalyzed side reactions like racemization of C-terminal Cysteine (2.6% vs 11.8% with piperidine).

  • Solubility Note: Piperazine is a solid. It requires a co-solvent like Ethanol (10%) or NMP to dissolve fully in DMF.

Experimental Protocols

These protocols are designed for standard 0.1 mmol scale SPPS on Rink Amide or Wang resin.

Protocol A: High-Efficiency Cocktail (Piperazine/DBU)

Best for: Long peptides (>30 residues) or aggregation-prone sequences.

  • Preparation:

    • Weigh 5.0 g Piperazine (anhydrous).

    • Dissolve in 88 mL DMF .

    • Add 2.0 mL DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • (Optional for Asp-containing peptides): Add 1.0 mL Formic Acid .

    • Total Volume: ~100 mL.

  • Workflow:

    • Step 1: Add reagent (5 mL/g resin). Shake for 1 minute . Drain.

    • Step 2: Add fresh reagent. Shake for 4 minutes . Drain.

    • Step 3: Wash extensively with DMF (5 x 1 min) to remove traces of DBU.

Protocol B: Green Knoevenagel Condensation (Piperidine-Free)

Best for: Organic synthesis of drug intermediates.

  • Reagent: Glycine or Bottle Gourd Juice (Nature's catalyst).

  • Method:

    • Mix aldehyde (1.0 eq) and active methylene compound (1.0 eq).

    • Add Glycine (10 mol%) .

    • Stir at Room Temperature (or 50°C for sterically hindered substrates) in Ethanol/Water (1:1) .

    • Yield Data: Benzaldehyde + Malononitrile

      
       Benzylidenemalononitrile: 96% Yield  after 15 mins (comparable to Piperidine/Ethanol reflux).
      
Decision Logic: Selecting the Right Reagent

Use this decision tree to select the optimal reagent based on your specific peptide sequence and constraints.

Figure 2: Reagent Selection Decision Tree

DecisionTree Start Start: Select Fmoc Removal Reagent Regulatory Is Piperidine Restricted/Unavailable? Start->Regulatory Sequence Analyze Peptide Sequence Regulatory->Sequence Yes UsePiperidine Use 20% Piperidine (Standard) Regulatory->UsePiperidine No AspProne Contains Asp/Asn-Gly or C-term Cys? Sequence->AspProne Aggregation Is sequence >30 AA or Aggregation Prone? AspProne->Aggregation No UsePzAcid Use 10% Piperazine + 0.1M HOBt (Low Side Reactions) AspProne->UsePzAcid Yes (High Risk) Use4MP Use 20% 4-Methylpiperidine (Direct Replacement) Aggregation->Use4MP No (Standard) UsePzDBU Use 5% Piperazine + 2% DBU (High Speed) Aggregation->UsePzDBU Yes (Need Speed)

Caption: Logical flow for selecting reagents. High-risk sequences (Asp-Gly) require buffered reagents (Green), while difficult sequences benefit from DBU cocktails (Red).

References
  • Comparison of Fmoc Deprotection Reagents: Hachmann, J. & Lebl, M. (2006). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Journal of Combinatorial Chemistry. Link

  • Piperazine/DBU Kinetics: Ralhan, K. et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.[5][6][7] RSC Advances. Link

  • Aspartimide Reduction: Wade, J.D. et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. Letters in Peptide Science. Link

  • Green Knoevenagel Condensation: Patil, S. et al. (2025).[8] Bottle Gourd Juice: Natural and Green Catalyst for Knoevenagel Condensation.[8] Journal of Emerging Technologies and Innovative Research. Link

  • Green Solvents (DBN): Ferrazzano, L. et al. (2025). New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).[1] Green Chemistry Letters and Reviews. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

This document provides a detailed, safety-first protocol for the proper disposal of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate. As researchers, scientists, and drug development professionals, our commitment to safety...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to provide clear, actionable steps that ensure the safety of laboratory personnel and maintain full environmental and regulatory compliance. The procedures outlined herein are based on the compound's distinct chemical properties and the associated hazards of its constituent functional groups.

Foundational Principle: Understanding the Hazard Profile

Effective disposal begins with a comprehensive understanding of the molecule's risks. 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is a compound with a dual-hazard profile, stemming from its two primary functional moieties: the 4-nitrophenyl ester and the 4-cyano-piperidine core.

  • Nitrophenyl Group: Aromatic nitro compounds are recognized for their potential toxicity and, in some cases, reactivity.[1] Compounds like 4-nitrophenol are toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged or repeated exposure.[2] During thermal decomposition, this group can release toxic nitrogen oxides (NOx).[3][4][5]

  • Cyano Group (Nitrile): The presence of the cyano (–C≡N) group on the piperidine ring introduces a significant hazard. While stable in its solid form, contact with strong acids can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[6] In case of a fire, thermal decomposition can also liberate HCN in addition to NOx and carbon oxides.[5][7]

Given this profile, 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate must be treated as a hazardous substance, requiring meticulous handling throughout the disposal process.

Hazard ComponentAssociated RisksRationale for Caution
4-Nitrophenyl Ester Acute Toxicity (ingestion, inhalation, skin contact), Organ Toxicity (prolonged exposure), Release of NOx upon combustion.Structurally similar to other toxic nitroaromatic compounds.[1][2]
Cyano Group Release of highly toxic Hydrogen Cyanide (HCN) gas upon acidification or combustion.Common reactivity pattern for all cyanide-containing compounds.[6][7]
Solid, Powdered Form Inhalation of dust may be harmful and cause respiratory tract irritation.[3][4][8]Fine particulates can be easily aerosolized during handling.
The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe disposal of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate, from the point of generation to final hand-off.

Before handling the compound for disposal, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[7] The following PPE is mandatory:

  • Eye Protection: Chemical safety glasses with side shields or goggles are required to protect from splashes.[9]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[9]

  • Body Protection: A standard laboratory coat is essential to protect clothing and skin.[3][9]

  • Respiratory Protection: If there is any risk of dust formation or aerosolization, respiratory protection (e.g., a NIOSH-approved respirator for particulates) should be used.[8]

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Primary Waste: Collect all waste material containing 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate, whether it is pure, in solution, or as gross contamination on labware (e.g., weighing paper, stir bars).

  • Contaminated Items: Any items that have come into direct contact, such as gloves, pipette tips, and absorbent pads used for cleaning minor spills, must also be collected as hazardous waste.[10]

  • Container: Use a designated, sealable, and chemically compatible hazardous waste container.[9][10] The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.

  • CRITICAL—Avoid Acidic Waste Streams: Do NOT mix this waste with acidic materials. This segregation is paramount to prevent the potential release of deadly hydrogen cyanide gas.[6]

Accurate and clear labeling is a regulatory requirement and a cornerstone of laboratory safety.

  • Securely affix a hazardous waste label to the container.

  • The label must include:

    • The words "Hazardous Waste ".[1][9]

    • The full chemical name: "4-Nitrophenyl 4-cyano-1-piperidinecarboxylate ".

    • A clear indication of the primary hazards (e.g., "Toxic," "Irritant").

    • The approximate quantity of waste and date of accumulation.[1][9]

Store the sealed and labeled waste container in a designated hazardous waste accumulation area. This area should be:

  • Well-ventilated and secure.[4][9]

  • Away from incompatible materials, especially acids.[3]

  • In a location that minimizes the risk of spills or breakage.

Disposal of this chemical waste must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for pickup and disposal.[10]

  • Provide Information: Be prepared to provide the EHS office with all necessary information from the waste label.

  • Professional Disposal: The standard and required method for final disposal is through a licensed hazardous waste contractor, who will typically use high-temperature incineration equipped with afterburners and scrubbers to safely manage the hazardous decomposition products (HCN, NOx).[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.[10]

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, increase airflow if it is safe to do so.

  • Don PPE: Before addressing the spill, put on the full PPE as described in Step 1 of the disposal protocol.

  • Containment (Solid Spill): Carefully sweep or scoop the solid material to minimize dust generation.[3][4] Place the material into your designated hazardous waste container.

  • Containment (Liquid Spill - if in solution): Use an inert absorbent material, such as vermiculite or sand, to absorb the spill.[10] Do not use combustible materials like paper towels as the primary absorbent. Scoop the absorbed material into the hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[10] All cleaning materials (absorbent pads, wipes, contaminated gloves) must be disposed of as hazardous waste.[10]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe disposal of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate.

G cluster_prep Preparation & Collection cluster_safety_check Critical Safety Check cluster_procedure Handling & Storage cluster_disposal Final Disposal start Identify Waste: 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Compatible, Labeled Container ppe->collect acid_check Is waste mixed with acids? collect->acid_check stop STOP! Consult EHS Immediately. High risk of HCN gas. acid_check->stop Yes segregate Segregate from Incompatible Materials acid_check->segregate No seal Securely Seal and Double-Check Label segregate->seal storage Store in Designated Waste Accumulation Area seal->storage contact_ehs Contact EHS Office for Waste Pickup storage->contact_ehs document Complete Waste Manifest and Documentation contact_ehs->document end_node Disposal via Certified Hazardous Waste Vendor document->end_node

Caption: Workflow for the safe handling and disposal of 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate.

References

  • 4-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. AAPPTEC. Available from: [Link]

  • N-(4-Nitrophenyl)piperidine Safety Data Sheet. Thermo Fisher Scientific. (July 27, 2017). Available from: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. (October 07, 2020). Available from: [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. Available from: [Link]

  • Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate Properties. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]

Sources

Handling

Personal protective equipment for handling 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate

Executive Summary & Hazard Architecture 4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is not a generic reagent; it is a high-energy activated carbamate used primarily to transfer the 4-cyanopiperidine-1-carbonyl moiety t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

4-Nitrophenyl 4-cyano-1-piperidinecarboxylate is not a generic reagent; it is a high-energy activated carbamate used primarily to transfer the 4-cyanopiperidine-1-carbonyl moiety to nucleophiles (typically amines) to form ureas.

Its safety profile is defined by its reactivity and its leaving group . Upon hydrolysis or reaction, it releases 4-Nitrophenol , a toxic compound that causes methemoglobinemia and intense yellow staining, and 4-Cyanopiperidine , a potent irritant.

The "Silent" Hazards
Hazard ClassSource ComponentOperational Implication
Acute Toxicity (Oral/Dermal) p-Nitrophenol moietyRapid absorption through skin. Double gloving is mandatory.
Severe Eye Damage 4-Cyanopiperidine moietyDust is corrosive to corneal tissue. Goggles are insufficient; a face shield is recommended for powders.
Sensitization Carbamate linkageHigh potential for allergic dermatitis upon repeated exposure.
Moisture Sensitivity Activated EsterHydrolyzes in air to release toxic dust. Must be handled in a desiccated environment.[1][2]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard lab PPE is insufficient due to the high skin absorption potential of the nitro-aromatic leaving group.

Protection ZoneRequired EquipmentTechnical Justification
Respiratory P100 / N95 Respirator (if outside hood) or Vented Enclosure The solid is a crystalline powder. Inhalation leads to rapid systemic absorption of nitrophenol (cyanosis risk).
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses allow dust ingress. The hydrolysis product (4-cyanopiperidine) causes irreversible eye damage [1].
Dermal (Hands) Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)p-Nitrophenol penetrates standard latex/thin nitrile rapidly. The "Yellow Indicator" effect (skin turns yellow) indicates breakthrough.
Body Tyvek® Lab Coat or ApronCotton coats absorb the chemical, creating a long-term exposure source. Disposable covers prevent cross-contamination.

Operational Workflow: The "Yellow Protocol"

This protocol is designed to contain the "Yellow Drift"—the tendency of nitrophenol derivatives to contaminate surfaces electrostatically.

Phase A: Preparation & Weighing
  • Environment: Weigh only in a functioning fume hood or a powder containment balance enclosure. Static electricity is a major vector for contamination.

  • Anti-Static Measures: Use an ionizing fan if available. If not, wipe the spatula with an anti-static cloth before insertion.

  • The "Boat" Technique: Do not weigh directly into the reaction flask. Weigh into a disposable anti-static weighing boat.

    • Why? Transferring from a boat allows you to rinse the boat with solvent (e.g., DCM or DMF) directly into the reaction, ensuring 100% mass transfer and neutralizing dust.

Phase B: Reaction Setup
  • Solvent Choice: Use anhydrous solvents (DCM, THF, DMF).

    • Mechanism:[2] Water competes with your nucleophile, hydrolyzing the reagent and releasing free p-nitrophenol unnecessarily, complicating purification and increasing toxicity [2].

  • Addition: Add the carbamate reagent last or as a solution. Adding it as a solid to a stirring amine solution minimizes the accumulation of unreacted active species.

Phase C: Reaction Monitoring (TLC/LCMS)
  • Visual Cue: The reaction will turn vibrant yellow as p-nitrophenol is released. This is a built-in reaction progress monitor.

  • Caution: Do not mistake the yellow color for "decomposition." It confirms the carbamoylation is proceeding.

Visualizing the Safety Workflow

The following diagram outlines the critical control points (CCPs) for handling this specific activated ester.

SafeHandling Storage Storage (-20°C, Desiccated) Weighing Weighing (Fume Hood + Ionizer) Storage->Weighing Allow warm-up to prevent condensation Reaction Reaction (Anhydrous Solvent) Weighing->Reaction Dissolve immediately to suppress dust Reaction->Reaction Monitor Yellow Color Intensity Quench Quench (Dilute NaOH) Reaction->Quench Hydrolyze excess reagent Waste Waste Disposal (Segregated) Quench->Waste pH > 10 (Yellow solution)

Figure 1: Operational lifecycle of activated nitrophenyl esters. Note the critical quenching step to neutralize the active electrophile.

Emergency & Disposal Procedures

Spills: The "Yellow" Response

If the powder spills, do not wipe with a dry paper towel (creates static/dust).

  • Cover: Lay a solvent-soaked (acetone or ethanol) paper towel over the spill.

  • Wipe: Wipe inward to capture the dissolved solid.

  • Decontaminate: Wash the surface with 1M NaOH (Sodium Hydroxide) .

    • Mechanism:[2] NaOH converts the invisible neutral organic residue into the water-soluble, bright yellow p-nitrophenolate anion. This makes the contamination visible, allowing you to clean until the yellow color ceases [3].

Chemical Waste Disposal
  • Quenching: Never dispose of the unreacted solid directly. Stir the waste solution with 1M NaOH or saturated NaHCO3 for 30 minutes.

    • Purpose: This forces hydrolysis of the activated carbamate, destroying the reactive electrophile.

  • Segregation: Dispose of as "Toxic Organic Waste." Do not mix with oxidizers (nitrophenols can be explosive with strong oxidizers).

References

  • PubChem. 4-Cyanopiperidine Safety Summary (CID 138223). National Library of Medicine. [Link]

Sources

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